1H-Tetrazole-1-acetic acid
Description
Properties
IUPAC Name |
2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAIJBHBCCLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057686 | |
| Record name | 1H-Tetrazol-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |
| Record name | TETRAZOL-1-ACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
21732-17-2 | |
| Record name | TETRAZOL-1-ACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Tetrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetrazolylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazol-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-tetrazol-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TETRAZOLYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 1H-Tetrazole-1-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Tetrazole-1-acetic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the acidic tetrazole ring bioisosteric to a carboxylic acid, make it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental methodologies and a structured data presentation.
Core Physicochemical Data
The fundamental physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Unit |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetic acid | - |
| Molecular Formula | C₃H₄N₄O₂ | - |
| Molecular Weight | 128.09 | g/mol |
| Appearance | White crystalline powder | - |
| Melting Point | 127 - 129.2 | °C |
| Boiling Point (Predicted) | 381.1 ± 44.0 | °C at 760 mmHg |
| Density (Predicted) | 1.78 ± 0.1 | g/cm³ |
| pKa (Predicted) | 2.67 ± 0.10 | - |
| LogP (XLogP3) | -1.242 | - |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | - |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. The capillary method, as described in USP General Chapter <741>, is a standard procedure.[1]
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to liquefy is recorded as the initial melting point.
-
The temperature at which the substance is completely liquid is recorded as the final melting point.
-
The melting range is reported as the interval between the initial and final melting points.
-
Boiling Point Determination
While the boiling point of this compound is predicted due to its high value and potential for decomposition, the standard methodology for its experimental determination would follow OECD Guideline 103.[2][3][4]
-
Apparatus: A dynamic vapor pressure apparatus or a differential scanning calorimeter (DSC).
-
Procedure (Dynamic Vapor Pressure Method):
-
The substance is placed in a sample cell, and the pressure in the apparatus is reduced.
-
The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.
-
This process is repeated at various pressures.
-
The boiling point at standard pressure (760 mmHg or 101.3 kPa) is determined by extrapolation of the vapor pressure-temperature curve.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the compound. The potentiometric titration method, in line with OECD Guideline 112, is a precise way to determine this value.[5][6][7]
-
Apparatus: A calibrated pH meter with a glass electrode, a burette, and a temperature-controlled titration vessel.
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of purified water (or a suitable co-solvent if necessary).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method, as outlined in OECD Guideline 107, is the gold standard for its determination.[8][9][10]
-
Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a vessel at a known volume ratio.
-
The vessel is shaken at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Water Solubility Determination (Flask Method)
Water solubility is a critical property influencing bioavailability and formulation. The flask method, described in OECD Guideline 105, is suitable for compounds with solubilities above 10 mg/L.[11][12][13][14]
-
Apparatus: A constant temperature shaker or magnetic stirrer, and an analytical instrument for concentration measurement.
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a flask.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear aqueous solution is determined using a validated analytical method.
-
The measurement is repeated until a consistent concentration is obtained, which is reported as the water solubility.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical entity such as this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. scribd.com [scribd.com]
- 2. oecd.org [oecd.org]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
1H-Tetrazole-1-acetic acid CAS number and molecular structure
1H-Tetrazole-1-acetic acid: A Comprehensive Technical Guide
Introduction: this compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural features, particularly the tetrazole ring, allow it to serve as a bioisostere for the carboxylic acid functional group, a strategy often employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, spectral data, and applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a white crystalline powder.[4][5] The molecule consists of an acetic acid moiety attached to a 1H-tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.[2]
Molecular Structure
-
Canonical SMILES: C1=NN=NN1CC(=O)O[9]
Identifiers
| Identifier | Value |
| CAS Number | 21732-17-2[4][7][8] |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetic acid[8] |
| EC Number | 244-551-7[4][6] |
| UN Number | 0407[4][6] |
| Synonyms | 1-Tetrazoleacetic acid, 1-Tetrazolylacetic acid, 2-(Tetrazol-1-yl)acetic acid[4][6][8] |
Physicochemical Data
| Property | Value |
| Melting Point | 128.2-129.2 °C[4][6] |
| Boiling Point | 381.1 °C at 760 mmHg[4][6] |
| Density | 1.78 g/cm³[4][6] |
| pKa | 2.67 ± 0.10 (Predicted)[5] |
| Water Solubility | Very soluble[5] |
| XLogP3 | -1.24230[4][6] |
| Topological Polar Surface Area | 80.9 Ų[5][8] |
Synthesis and Experimental Protocols
The synthesis of this compound and its esters is well-documented, primarily involving the reaction of a glycine derivative with an orthoformate and an azide source. A common and high-yield method utilizes trimethylsilyl azide.[11][12]
General Synthesis Pathway
The core reaction involves the construction of the tetrazole ring from an amino compound (glycine or its ester), a one-carbon source (orthocarboxylic acid ester), and a nitrogen source (azide).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-acetate
This protocol is adapted from established patent literature for the synthesis of the ethyl ester, a direct precursor that can be hydrolyzed (saponified) to the final acid product.[11][12]
-
Reactant Preparation: To a suitable reaction vessel, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.
-
Addition of Glycine Ester: Add 25.0 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.[11][12]
-
Addition of Azide: Slowly add a prepared solution of trimethylsilyl azide.
-
Reaction Conditions: With continuous stirring, slowly heat the mixture to 70 °C and maintain this temperature for approximately 3 hours.[11][12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[13]
-
Product Isolation (Workup): After the reaction is complete, cool the mixture. The product, ethyl 1H-tetrazole-1-acetate, is isolated via extraction with an appropriate solvent (e.g., chloroform).[14]
-
Purification: The solvent is removed under reduced pressure. The resulting product, often an oil, can crystallize upon cooling or standing at room temperature.[12][14] This process typically yields the ester with high purity (around 95%).[11][13]
-
Saponification (Optional): The purified ethyl ester can be hydrolyzed using standard saponification procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification) to yield the free this compound.[12][13]
Spectral Analysis
Spectral data is crucial for the structural confirmation of this compound.
| Analysis Type | Data Highlights | Solvent / Conditions |
| ¹H NMR | Spectrum available for confirmation of proton environments.[10] | DMSO-d₆[15] |
| ¹³C NMR | Spectrum available for confirmation of carbon skeleton.[15] | DMSO-d₆; Bruker AC-300[15] |
| Mass Spectrometry (MS) | Data available for molecular weight confirmation.[10] | N/A |
| Infrared (IR) Spectroscopy | Data available for functional group identification.[10] | N/A |
Applications in Research and Drug Development
The primary application of this compound in drug discovery stems from the tetrazole moiety's role as a bioisostere of the carboxylic acid group.[1][3]
Carboxylic Acid Bioisostere
The tetrazole ring has a pKa similar to that of a carboxylic acid and a comparable planar structure, allowing it to participate in similar non-covalent interactions (e.g., hydrogen bonding) with biological targets.[3] However, it offers several advantages:
-
Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.[1]
-
Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.[1]
-
Enhanced Potency: The unique electronic properties of the tetrazole ring can lead to stronger interactions with target receptors or enzymes.[1]
Caption: Bioisosteric relationship between carboxylic acid and 1H-tetrazole.
Synthetic Intermediate
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the enzymatic synthesis of Cefazolin, a first-generation cephalosporin antibiotic used to treat bacterial infections.[16] It is also employed in the synthesis of other clinical drugs like losartan and alfentanil.[13]
Safety and Handling
Hazard Classification: Explosive 1.4C[5][8]
This compound is an azo compound and presents a significant reactivity hazard.
-
Explosive Risk: The material can detonate, particularly when sensitized by metal salts or strong acids. Dust may also form an explosive mixture in air.[4][6] It may undergo rapid burning or present a minor blast effect, though explosive effects are largely confined to the package.[6][8]
-
Reactivity: As an acid, it can react with a wide range of substances to produce toxic or flammable gases. These include bases, metals, aldehydes, cyanides, peroxides, and strong oxidizing or reducing agents.[4][8]
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection.[5] Handle in a well-ventilated area and avoid creating dust.
-
Disposal: This material and its container must be disposed of as hazardous waste.[5] The separated aqueous phase from synthesis can often be safely disposed of by incineration.[11][12]
Conclusion
This compound is a valuable and versatile compound for chemical and pharmaceutical research. Its role as a metabolically stable bioisostere for carboxylic acids has cemented its importance in modern drug design, leading to the development of drugs with improved pharmacokinetic properties. While its synthesis is straightforward, its explosive nature necessitates strict adherence to safety protocols during handling and disposal. The continued exploration of this building block promises to yield novel therapeutic agents across various disease areas.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazol-1-acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound(21732-17-2) 1H NMR spectrum [chemicalbook.com]
- 11. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 12. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 13. Buy this compound, ethyl ester | 26240-90-4 [smolecule.com]
- 14. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound | 21732-17-2 [chemicalbook.com]
Spectral Data and Synthetic Application of 1H-Tetrazole-1-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1H-Tetrazole-1-acetic acid, a key intermediate in the synthesis of pharmaceuticals, most notably the cephalosporin antibiotic, Cefazolin. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with typical experimental protocols for these analyses. Additionally, a diagram illustrating its crucial role in the synthesis of Cefazolin is presented.
Spectroscopic Data
The spectral data for this compound are summarized in the tables below. These data are essential for the structural elucidation and quality control of the compound in research and manufacturing settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.5 | Singlet | CH (Tetrazole ring) |
| ~5.5 | Singlet | CH₂ (Acetic acid moiety) |
| ~13.5 | Broad Singlet | OH (Carboxylic acid) |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Carboxylic acid) |
| ~145 | CH (Tetrazole ring) |
| ~50 | CH₂ (Acetic acid moiety) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | Medium | N=N, C=N stretches (Tetrazole ring) |
| 1300 - 1000 | Medium | C-N, N-N stretches (Tetrazole ring) |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not widely published. The data presented below is based on computed values for the molecular ion and its common adducts.
| m/z | Ion Type |
| 128.03 | [M]⁺ (Monoisotopic Mass) |
| 129.04 | [M+H]⁺ |
| 151.02 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize this compound. These protocols are based on standard practices for similar organic compounds.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC), depending on the volatility and thermal stability of the compound.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its soft ionization, which typically preserves the molecular ion.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Parameters (for ESI):
-
Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: m/z 50-500.
-
Role in Cefazolin Synthesis
This compound is a critical building block in the pharmaceutical industry, particularly for the synthesis of Cefazolin, a first-generation cephalosporin antibiotic. The following diagram illustrates the key step where this compound is used to acylate the 7-aminocephalosporanic acid (7-ACA) core.
The Genesis of a Crucial Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 1H-Tetrazole-1-acetic acid
For Immediate Release
A comprehensive whitepaper detailing the historical discovery, synthetic evolution, and key experimental protocols for 1H-Tetrazole-1-acetic acid, a pivotal building block in pharmaceutical development. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The journey of this compound from a laboratory curiosity to a cornerstone in the synthesis of vital medicines is a compelling narrative of chemical innovation. This technical guide delves into the core of its discovery and the refinement of its synthesis, offering a valuable resource for the scientific community.
A Historical Perspective: The Dawn of Tetrazoleacetic Acids
The exploration of tetrazole-substituted acetic acids can be traced back to the mid-20th century. A seminal work in this area was published in 1956 by C. R. Jacobson and his colleagues, which described a method for preparing 5-substituted-1-tetrazole-1-acetic esters.[1] Their approach involved the reaction of an N-acylated α-amino acid ester with phosphorus pentachloride followed by treatment with hydrazoic acid.[1] This early work laid the foundational chemical principles for accessing this important class of compounds.
Subsequent research in the following years continued to build upon the understanding of tetrazole synthesis. In 1957, F. G. Fallon and R. M. Herbst reported on the synthesis of various 1-substituted tetrazoles through the interaction of alkyl isocyanides with hydrazoic acid.[1][2] Further advancements came in 1962 when W. R. Carpenter investigated the formation of 1,5-disubstituted tetrazoles via the thermal condensation of organic azides with nitriles.[1] These cumulative efforts paved the way for more direct and efficient methods for producing this compound.
Core Synthetic Strategies: A Modern Approach
The contemporary synthesis of this compound has largely converged on a highly efficient one-pot reaction involving three key components: glycine or its ester derivatives, an orthoformate (typically triethyl or trimethyl orthoformate), and an azide source. This methodology has been refined over the years to improve yield, safety, and scalability.
Two primary variations of this core synthesis have emerged, differing mainly in the choice of the azide source:
-
The Sodium Azide Method: This widely used method employs the readily available and cost-effective sodium azide. The reaction is typically carried out in a solvent such as glacial acetic acid.
-
The Trimethylsilyl Azide (TMSA) Method: This approach utilizes the less hazardous trimethylsilyl azide. The reaction often proceeds under milder conditions and can offer high yields.[3] A key advantage is the avoidance of generating highly toxic and explosive hydrazoic acid in situ.[3]
Unraveling the Reaction Pathway
The underlying mechanism of this three-component reaction is a fascinating cascade of chemical transformations. While the precise intermediates can be transient, a generally accepted pathway is as follows:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Initially, glycine (or its ester) reacts with the orthoformate to form an amidine intermediate. This intermediate then reacts with the azide source to generate a transient imidoyl azide. The final step involves an intramolecular cyclization of the imidoyl azide to form the stable tetrazole ring.
Comparative Analysis of Synthetic Protocols
To provide a clear overview for researchers, the following tables summarize quantitative data from various published synthetic methods.
Table 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate using Trimethylsilyl Azide
| Parameter | Value | Reference |
| Starting Materials | Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid, Sodium acetate | [3][4] |
| Reaction Temperature | 70°C | [3][4] |
| Reaction Time | 3 hours | [3][4] |
| Yield | 96.2% | [3][4] |
| Purity | 95% | [3][4] |
Table 2: Alternative Conditions for Ethyl 1H-Tetrazole-1-acetate Synthesis
| Parameter | Value | Reference |
| Starting Materials | Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid, Sodium acetate | [4] |
| Reaction Temperature | 55°C | [4] |
| Reaction Time | 5.5 hours | [4] |
| Yield | >90% | [4] |
Table 3: Synthesis of this compound using Sodium Azide
| Parameter | Value | Reference |
| Starting Materials | Glycine, Sodium azide, Triethyl orthoformate, Acetic acid | [5] |
| Reaction Temperature | 80°C (Reflux) | [5] |
| Reaction Time | 3 hours | [5] |
| Post-processing | Acidification with HCl, Extraction with ethyl acetate | [5] |
| Product Purity | Crystalline solid | [5] |
Detailed Experimental Protocols
For practical application in a laboratory setting, the following are detailed methodologies for key experiments.
Protocol 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate via the Trimethylsilyl Azide Method
This protocol is adapted from the patent literature.[3][4]
Materials:
-
Glycine ethyl ester hydrochloride
-
Trimethyl orthoformate
-
Trimethylsilyl azide
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of trimethylsilyl azide, add trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate.
-
Cool the mixture to approximately 40°C.
-
Slowly add glycine ethyl ester hydrochloride to the mixture with stirring.
-
Gradually heat the reaction mixture to 70°C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the mixture and work up by extraction with a suitable solvent.
-
The resulting ester can be crystallized from the solvent. The initially oily product should crystallize upon standing at room temperature.
Expected Outcome:
This procedure is reported to yield ethyl 1H-tetrazole-1-acetate with a purity of 95% and an overall yield of 96.2% based on the amount of trimethylsilyl azide used.[3][4] The ester can be subsequently saponified to the free acid if desired.
Protocol 2: Synthesis of this compound via the Sodium Azide Method
This protocol is based on a published experimental procedure.[5]
Materials:
-
Glycine (2-aminoacetic acid)
-
Sodium azide
-
Triethoxymethane (Triethyl orthoformate)
-
Acetic acid
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of glycine in acetic acid, add triethoxymethane and sodium azide.
-
Reflux the mixture for 3 hours at 80°C.
-
Cool the mixture to room temperature.
-
Add concentrated hydrochloric acid to the filtrate to precipitate the crude product.
-
Extract the precipitate with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under vacuum to afford the this compound.
Expected Outcome:
This method yields this compound as a solid product.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from its early explorations to the robust and high-yielding methods employed today. The one-pot reaction of glycine, an orthoformate, and an azide source stands as a testament to the elegance and efficiency of modern organic synthesis. This technical guide provides a comprehensive resource for researchers, enabling a deeper understanding of the historical context, synthetic methodologies, and practical execution of these important chemical transformations. As the demand for novel pharmaceuticals continues to grow, the foundational knowledge of synthesizing such critical building blocks will remain indispensable for the advancement of medicinal chemistry.
References
- 1. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
- 2. Fallon, F.G. and Herbst, R.M. (1957) Synthesis of 1-Substituted Tetrazoles. Journal of Organic Chemistry, 22, 933- 936. - References - Scientific Research Publishing [scirp.org]
- 3. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 5. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 1H-Tetrazole-1-acetic acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric nature of the tetrazole ring is a critical consideration in the design and development of therapeutic agents. As a bioisostere for the carboxylic acid group, the tetrazole moiety is a common feature in many pharmaceuticals. The position of the proton on the tetrazole ring, existing predominantly as 1H- and 2H-tautomers, significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the tautomerism of 1H-tetrazole-1-acetic acid and its derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying chemical principles.
The Tautomeric Equilibrium
This compound and its derivatives exist in a dynamic equilibrium between the 1H- and 2H-tautomers. The predominance of one tautomer over the other is dictated by the physical state of the compound, the polarity of the solvent, and the electronic nature of substituents on both the tetrazole ring and the acetic acid moiety.
Generally, in the solid state, the more polar 1H-tautomer is favored due to stabilizing intermolecular interactions within the crystal lattice.[1][2] Conversely, in the gas phase, the less polar 2H-tautomer is typically the more stable form.[3][4] In solution, both tautomers coexist in an equilibrium, with the proportion of the 1H-tautomer increasing with the polarity of the solvent.[3]
The interconversion between these tautomers involves proton transfer, which can occur through unimolecular or assisted pathways. Unimolecular proton shifts have high activation energy barriers, while intermolecular, solvent-assisted or self-assisted (via dimer formation) proton transfers exhibit significantly lower energy barriers, facilitating rapid equilibration.[4]
Quantitative Analysis of Tautomerism
The determination of the tautomeric ratio is crucial for understanding the behavior of these compounds in different environments. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the quantitative analysis of tautomeric mixtures in solution.
Spectroscopic Data for Tautomer Identification
The differentiation between the 1H- and 2H-tautomers of tetrazole-1-acetic acid and its derivatives can be achieved through a combination of spectroscopic methods. The following tables summarize key spectroscopic data for the characterization of these tautomers.
Table 1: NMR Spectroscopic Data for Tetrazole Tautomers
| Tautomer | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |
| This compound | ¹H | Methylene (CH₂): ~5.8 ppm, Tetrazole CH: ~9.3 ppm | The chemical shifts are sensitive to solvent and concentration. |
| ¹³C | Methylene (CH₂): ~50 ppm, Tetrazole CH: ~145 ppm | ||
| ¹⁵N | N1: ~ -160 to -170, N2: ~ -80 to -90, N3: ~ -10 to -20, N4: ~ -10 to -20 | The chemical shift of the protonated nitrogen (N1) is significantly different from the unprotonated nitrogens. | |
| 2H-Tetrazole-1-acetic acid | ¹H | Methylene (CH₂): ~6.0 ppm, Tetrazole CH: ~8.7 ppm | The tetrazole CH proton is typically upfield compared to the 1H-tautomer. |
| ¹³C | Methylene (CH₂): ~52 ppm, Tetrazole CH: ~155 ppm | ||
| ¹⁵N | N1: ~ -80 to -90, N2: ~ -230 to -240, N3: ~ -10 to -20, N4: ~ -80 to -90 | The chemical shift of the protonated nitrogen (N2) is highly shielded. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substituents.
Table 2: Vibrational Spectroscopy Data for Tetrazole Tautomers
| Tautomer | Technique | Wavenumber (cm⁻¹) | Assignment |
| 1H-Tautomer | IR | ~3100-3000 | N-H stretch |
| IR | ~1730-1700 | C=O stretch (acid) | |
| Raman | ~1450-1400 | Ring stretching | |
| 2H-Tautomer | IR | ~3150-3050 | N-H stretch |
| IR | ~1740-1710 | C=O stretch (acid) | |
| Raman | ~1480-1430 | Ring stretching |
Note: These are general ranges and specific values depend on the molecular environment and substitution.
Experimental Protocols
Synthesis of Ethyl (1H-Tetrazol-1-yl)acetate (A Representative Derivative)
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (0.1 mol) in glacial acetic acid (50 mL), add triethyl orthoformate (0.22 mol) and sodium azide (0.11 mol).[5]
-
Reflux the mixture with stirring for 3 hours at 80°C.[5]
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ethyl (1H-tetrazol-1-yl)acetate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the tetrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if required for chemical shift referencing.
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.
-
For quantitative ¹H NMR, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.
-
Integrate the signals corresponding to specific protons of the 1H and 2H tautomers to determine their relative concentrations.
Computational Investigation of Tautomerism
Methodology:
-
Structure Optimization and Frequency Calculations:
-
Build the initial structures of the 1H- and 2H-tautomers of the tetrazole derivative.
-
Perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]
-
Confirm that the optimized structures correspond to true energy minima by the absence of imaginary frequencies.
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Incorporate solvent effects using a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
-
Transition State Search:
-
To study the interconversion pathway, perform a transition state search for the proton transfer reaction between the two tautomers using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Verify the transition state by the presence of a single imaginary frequency corresponding to the proton transfer coordinate.
-
-
NMR Chemical Shift Prediction:
-
Calculate the NMR chemical shifts for the optimized tautomer structures using the Gauge-Independent Atomic Orbital (GIAO) method. Compare the calculated shifts with experimental data to aid in the assignment of tautomers.
-
X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the tetrazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.[5]
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. This will unequivocally determine the tautomeric form present in the solid state.
Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole-1-acetic acid.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for the synthesis, characterization, and analysis of tautomerism.
Tautomer Interconversion Pathway
Caption: Unimolecular vs. assisted pathways for tautomer interconversion.
Conclusion
The tautomeric equilibrium of this compound and its derivatives is a multifaceted phenomenon governed by a delicate balance of intermolecular and intramolecular forces. A thorough understanding and characterization of this equilibrium are paramount for the rational design of drugs incorporating this important scaffold. The combination of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the tautomeric preferences and interconversion dynamics of these versatile molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in medicinal chemistry and drug development to navigate the complexities of tetrazole tautomerism.
References
- 1. A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles | Semantic Scholar [semanticscholar.org]
- 2. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1H-Tetrazole-1-acetic Acid: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 1H-Tetrazole-1-acetic acid in a range of aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility characteristics, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.
Executive Summary
This compound is a pivotal intermediate in the synthesis of various pharmaceuticals. Its solubility in different solvent systems is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide consolidates findings from scientific literature to provide a qualitative and methodological framework for understanding and determining the solubility of this compound. While specific quantitative data from key studies are proprietary, this document furnishes the necessary context and procedural knowledge for its empirical determination.
Solubility of this compound
A key study has systematically investigated the solubility of this compound in a variety of common laboratory solvents across a temperature range of 283 K to 323 K.[1] The research employed a laser monitoring observation technique to ascertain the dissolution point.[1]
The solvents in which the solubility of this compound was assessed are summarized in the table below. While the precise quantitative solubility values (e.g., in g/100g of solvent or mole fraction) from this study are not publicly available, the acetic acid moiety of the compound suggests enhanced solubility in polar solvents.[2]
| Solvent | Classification | Temperature Range Studied (K) |
| Water | Aqueous (Polar) | 283 - 323 |
| Methanol | Organic (Polar) | 283 - 323 |
| Ethanol | Organic (Polar) | 283 - 323 |
| 1-Propanol | Organic (Polar) | 283 - 323 |
| 2-Propanol | Organic (Polar) | 283 - 323 |
| Acetone | Organic (Polar) | 283 - 323 |
| Ethyl Acetate | Organic (Polar) | 283 - 323 |
| Butyl Acetate | Organic (Polar) | 283 - 323 |
Table 1: Overview of Solvents and Conditions Studied for this compound Solubility.[1]
Experimental Protocol for Solubility Determination
The primary method cited for determining the solubility of this compound is the laser monitoring observation technique.[1] This method relies on the principle that the intensity of a laser beam passing through a solution will change as solid particles dissolve.
Principle
In a suspension of an undissolved solute in a solvent, the solid particles scatter and obstruct a transmitted laser beam, resulting in low light intensity at the detector. As the solute dissolves upon heating or addition of more solvent, the number of undissolved particles decreases, leading to an increase in the intensity of the transmitted light. The point at which the laser intensity reaches a maximum and stabilizes corresponds to the complete dissolution of the solute, thus defining the solubility at that specific temperature and concentration.
Apparatus
A standard setup for this technique involves:
-
A jacketed glass vessel (typically 300 mL) to maintain a constant temperature.
-
A temperature-controlled water bath with a thermoelectric controller for precise temperature regulation (±0.05 K).
-
A magnetic stirrer or overhead stirrer to ensure the solution is well-mixed.
-
A laser source (e.g., He-Ne laser).
-
A photodetector to measure the intensity of the transmitted laser beam.
-
A data acquisition system to record temperature and laser intensity.
Procedure
The experimental procedure for determining the solubility of this compound using the laser monitoring technique is as follows:
-
Preparation: A known mass of this compound is added to a known volume or mass of the chosen solvent in the jacketed vessel.
-
Temperature Control: The water bath is set to the desired starting temperature, and the circulating water maintains a constant temperature within the vessel.
-
Agitation: The solution is continuously stirred to ensure homogeneity.
-
Laser Monitoring: A laser beam is passed through the suspension, and the intensity of the transmitted light is measured by the photodetector.
-
Titration/Heating:
-
Isothermal Method: While maintaining a constant temperature, small, known volumes of the solvent are incrementally added until the laser intensity reaches a maximum and no longer changes, indicating complete dissolution.
-
Polythermal Method: The temperature of the suspension is slowly increased at a controlled rate. The temperature at which the laser intensity reaches its maximum is recorded as the dissolution temperature for that specific concentration.
-
-
Data Analysis: The solubility is calculated from the known amounts of solute and solvent at the point of complete dissolution. This process is repeated for various temperatures to construct a solubility curve. The results are often correlated using a semiempirical equation, such as the Apelblat equation.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the laser monitoring observation technique.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains within the domain of specific research publications, the qualitative solubility in a range of polar solvents and the detailed experimental methodology provided in this guide offer a solid foundation for scientists and researchers. The laser monitoring observation technique presents a robust and precise method for determining the solubility of this and other similar compounds, facilitating the optimization of processes in pharmaceutical development.
References
Thermal stability and decomposition of 1H-Tetrazole-1-acetic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1H-Tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of this compound (TAA), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of TAA is critical for its safe handling, storage, and application, particularly in drug development, where thermal processing is common, and in the synthesis of high-energy materials.
Introduction to this compound
This compound is a substituted tetrazole, a five-membered heterocyclic ring containing four nitrogen atoms. The tetrazole ring is a bioisostere of the carboxylic acid group, making TAA and its derivatives valuable in designing metabolically stable drug candidates.[1] Its unique structure, characterized by a high nitrogen content and the acidic proton on the N1 position of the tetrazole ring, imparts both biological activity and considerable stored chemical energy.[2] The compound is utilized as a building block in the synthesis of complex organic molecules, including antimicrobial and anticancer agents, and as a ligand in coordination chemistry.[2] However, the high nitrogen content also makes the tetrazole ring prone to energetic decomposition upon heating, a critical safety consideration.[3][4]
Synthesis and Physicochemical Properties
The synthesis of this compound has evolved to improve safety and yield. Early methods often involved hazardous reagents like hydrazoic acid.[2] Modern, safer protocols have been developed, such as the reaction of glycine or its esters with an orthoformate and an azide source like sodium azide or trimethylsilyl azide (TMSA) in acetic acid.[5][6][7][8] One patented method reacting a glycine ester salt with trimethyl orthoformate and TMSA reports yields as high as 96.2%.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄O₂ | [7] |
| Molecular Weight | 128.09 g/mol | [3][7] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 127-129 °C | [9] |
| Boiling Point | 381.1 °C at 760 mmHg | [9] |
| Density | 1.78 g/cm³ | [9] |
| Flash Point | 184.3 °C | [9] |
| Vapor Pressure | 1.73E-06 mmHg at 25°C | [9] |
Thermal Stability and Decomposition
The thermal stability of tetrazole compounds is a critical parameter due to their potential as energetic materials. The decomposition of the tetrazole ring is typically a highly exothermic process, releasing a significant amount of energy and gaseous products, primarily molecular nitrogen.[10][11]
General Decomposition Behavior
This compound is classified as an explosive (Division 1.4C), indicating it presents a moderate hazard.[4][9] The decomposition is characterized by the breakdown of the tetrazole ring, which can be initiated by heat, friction, or shock.[9] Thermal analysis of related phenyl tetrazoles shows that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C.[10] The primary decomposition products are expected to be nitrogen gas (N₂) and an isonitrile intermediate, resulting from the rearrangement of the remaining molecule.[10]
Table 2: Thermal Analysis Data for Tetrazole Compounds
| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Mass Loss (%) | Heat of Decomposition (J/g) |
| 1-phenyl-1H-tetrazole | 239.8 | 258.4 | 55.4 | 1488 |
| 1(4-chlorophenyl)-1H-tetrazole | 239.5 | 255.3 | 28.5 | 868 |
| 1(4-methoxyphenyl)-1H-tetrazole | 237.9 | 253.9 | 29.5 | 885 |
| 1(4-nitrophenyl)-1H-tetrazole | 238.1 | 243.6 | 62.1 | 1455 |
Source: Adapted from experimental data on phenyl tetrazoles.[10][12]
Proposed Decomposition Pathway
Theoretical studies on the thermal decomposition of the parent tetrazole molecule suggest a complex mechanism involving tautomeric equilibria and the formation of key intermediates.[13] For this compound, the decomposition is believed to proceed via the elimination of molecular nitrogen, a common fragmentation pattern for tetrazoles. This leads to the formation of a highly reactive nitrene or a related intermediate which can then rearrange.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
The thermal properties of this compound are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on melting, crystallization, and decomposition.
-
Objective: To determine the melting point, decomposition temperature (onset and peak), and the enthalpy (heat) of these transitions.
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) is placed into an aluminum or copper crucible.
-
The crucible is hermetically sealed to contain any pressure generated during decomposition.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically inert, like nitrogen).[14]
-
The instrument records the differential heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the DSC curve.
-
The activation energy of decomposition can be calculated using methods like the Kissinger method by running the experiment at multiple heating rates.[15]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatile components or decomposition products.
-
Objective: To determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.
-
Methodology:
-
A small sample (typically 5-15 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).
-
The instrument continuously records the sample's mass. A significant drop in mass indicates decomposition and the release of gaseous products.
-
The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.[14]
-
Caption: A typical experimental workflow for the thermal analysis of TAA.
Structure-Stability Relationship
The thermal instability of this compound is intrinsically linked to its molecular structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 21732-17-2 | Benchchem [benchchem.com]
- 3. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TETRAZOL-1-ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 6. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 7. CN103724288A - Post-processing method for preparing this compound through triethyl orthoformate method - Google Patents [patents.google.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 15. tsapps.nist.gov [tsapps.nist.gov]
Bioisosteric properties of the tetrazole ring in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven to be a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to the development of numerous successful therapeutics. This technical guide provides a comprehensive overview of the bioisosteric properties of the tetrazole ring, with a focus on its comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Physicochemical Properties: A Tale of Two Acids
While both the carboxylic acid and tetrazole moieties are acidic and can participate in similar interactions with biological targets, their distinct electronic and structural features give rise to subtle yet significant differences in their physicochemical profiles. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger, planar aromatic system compared to the carboxylate anion.[1] This has profound implications for a molecule's acidity (pKa), lipophilicity (logP/logD), and membrane permeability.
Acidity (pKa)
The pKa of a functional group is a critical determinant of its ionization state at physiological pH (typically around 7.4), which in turn influences its solubility, absorption, and ability to interact with target receptors. Both 5-substituted-1H-tetrazoles and carboxylic acids generally possess pKa values in a similar range, ensuring they are predominantly in their anionic forms in the body.[2] However, the specific pKa can be modulated by the nature of the substituent at the 5-position of the tetrazole ring or adjacent to the carboxyl group.
Lipophilicity (logP/logD)
Lipophilicity, a measure of a compound's ability to partition between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While it is a common assumption that replacing a carboxylic acid with a more lipophilic tetrazole will automatically enhance permeability, the reality is more nuanced. Although tetrazoles are generally more lipophilic than their carboxylic acid counterparts, this does not always translate to improved cell permeability.[3] This is potentially due to a greater desolvation penalty for the tetrazolate anion, which may form stronger hydrogen bonds with water that must be broken for membrane traversal.[1][3]
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the tetrazole ring in comparison to a carboxylic acid.
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | Typically 4.0 - 5.0 | Typically 4.5 - 5.5 | Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets. |
| Lipophilicity (logP/logD) | Generally lower | Generally higher | Can improve absorption and distribution, but the effect on permeability must be experimentally verified. |
| Hydrogen Bonding | Strong H-bond acceptor (carboxylate) | Strong H-bond acceptor (tetrazolate) | Both can form strong interactions with target proteins. The tetrazole's diffuse charge may alter the geometry of these interactions. |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally resistant to metabolic degradation | Leads to longer half-life and improved pharmacokinetic profile. |
| Solubility | Generally good, especially for the salt form | Can be lower in the neutral form, but the salt form is typically soluble. | Formulation strategies may be required to address solubility challenges. |
| Permeability | Can be limited due to charge | Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[1] | Careful optimization of the overall molecular properties is necessary to achieve good permeability. |
Metabolic Stability: The Tetrazole Advantage
A primary driver for the bioisosteric replacement of a carboxylic acid with a tetrazole is the significant enhancement in metabolic stability.[1] Carboxylic acids are prone to Phase II metabolic transformations, particularly glucuronidation, which can lead to rapid clearance from the body and, in some cases, the formation of reactive acyl glucuronide metabolites with potential toxicity.[4] The tetrazole ring is generally resistant to such metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[5][6][7] This metabolic robustness is a key reason why tetrazole-containing drugs often exhibit improved bioavailability and duration of action compared to their carboxylic acid analogs.[5][8]
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension provides a classic and compelling example of the successful application of tetrazole bioisosterism. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. A simplified schematic of this signaling pathway is presented below, illustrating the site of action for ARBs.
In the RAAS cascade, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the release of aldosterone, both of which increase blood pressure.[1][6][9] ARBs, such as losartan, valsartan, and irbesartan, contain a tetrazole moiety that is crucial for high-affinity binding to the AT1 receptor, thereby blocking the hypertensive effects of Angiotensin II.[5][10]
Losartan and its Carboxylic Acid Metabolite (EXP-3174)
Losartan is a prodrug that is metabolized in the liver to its active carboxylic acid metabolite, EXP-3174.[11][12] Interestingly, EXP-3174 is a more potent AT1 receptor antagonist than losartan itself.[11][13] This highlights that while the tetrazole in the parent drug is important for its overall profile, the bioisosteric carboxylic acid in the active metabolite is responsible for the primary therapeutic effect.
The following table provides a quantitative comparison of the AT1 receptor binding affinities for losartan and EXP-3174.
| Compound | Functional Group | AT1 Receptor Binding Affinity (IC50, nM) | Reference |
| Losartan | Tetrazole | 10.0 | [11][14] |
| EXP-3174 | Carboxylic Acid | 1.1 | [11][13][15] |
Experimental Protocols
Accurate determination of the physicochemical and metabolic properties of drug candidates is essential for making informed decisions during the drug discovery process. The following sections provide detailed methodologies for key experiments used to characterize compounds containing carboxylic acid or tetrazole moieties.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of methanol and water if not fully water-soluble) to a final concentration of approximately 1 mM.[16]
-
Instrumentation: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[17]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Add a standardized solution of 0.1 M potassium chloride to maintain a constant ionic strength.[16][17][18]
-
Titration: For an acidic compound, titrate with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition. For a basic compound, titrate with 0.1 M HCl.[16][17][18]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17]
Determination of Lipophilicity (logD) by the Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4).
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and n-octanol. Pre-saturate the buffer with n-octanol and the n-octanol with the buffer by shaking them together and allowing the phases to separate.[19][20]
-
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated buffer and n-octanol in a known volume ratio.[4][19]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[4][19]
-
Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).[4]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). On ice, thaw pooled human liver microsomes (HLM) and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH-regenerating system.[2][21][22][23]
-
Incubation: In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of, for example, 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[2][21][22][23]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[2][21][22][23]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693 / k.[2]
Synthesis of 5-Substituted-1H-Tetrazoles
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[5][24][25][26]
A variety of catalysts can be employed to facilitate this reaction, including zinc salts (e.g., ZnBr2), ammonium chloride, and various Lewis and Brønsted acids.[5][24][26][27] The reaction is often carried out in solvents such as water or dimethylformamide (DMF) at elevated temperatures.[5][24][27] The use of water as a solvent is particularly advantageous as it is environmentally friendly and can mitigate the risk of explosion associated with the use of hydrazoic acid.[5][27]
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and widely utilized strategy in medicinal chemistry. The tetrazole moiety offers a unique combination of physicochemical properties, most notably its enhanced metabolic stability, which can lead to significant improvements in the pharmacokinetic profile of a drug candidate. While the acidity of tetrazoles is comparable to that of carboxylic acids, their increased lipophilicity does not always translate to improved permeability, highlighting the importance of a holistic approach to drug design that considers the interplay of multiple molecular properties. The successful development of numerous tetrazole-containing drugs, particularly in the class of angiotensin II receptor blockers, stands as a testament to the enduring value of this bioisosteric relationship in the quest for safer and more effective medicines. A thorough understanding of the comparative properties of these two important acidic functional groups, supported by robust experimental characterization, is essential for the rational design of the next generation of therapeutics.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. selleckchem.com [selleckchem.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. In vitro metabolic stability in hepatic microsomes [bio-protocol.org]
- 22. mercell.com [mercell.com]
- 23. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 24. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. 1H-Tetrazole synthesis [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
Electron-donating and electron-withdrawing properties of the tetrazole ring
An In-depth Technical Guide to the Electron-Donating and Electron-Withdrawing Properties of the Tetrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence stems from its unique electronic characteristics, acting as a metabolically stable bioisostere for the carboxylic acid group and possessing a tunable electronic nature.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the electron-donating and electron-withdrawing properties of the tetrazole ring. It delves into the interplay of inductive and mesomeric effects, the profound influence of substituents, and the quantitative metrics used to define its electronic character. Detailed experimental protocols for property determination and synthesis are provided, alongside visualizations to clarify core concepts.
Core Electronic Principles of the Tetrazole Ring
The electronic nature of the tetrazole ring is a duality, governed by two opposing electronic effects. This duality allows it to exhibit both donor and acceptor properties, a key to its versatility.[1][7]
-
Inductive Effect (-I): The presence of four highly electronegative nitrogen atoms within the small five-membered ring results in a strong electron-withdrawing inductive effect. This effect pulls electron density away from the rest of the molecule, significantly influencing its acidity and interactions.[7]
-
Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the nitrogen atoms can be delocalized into an attached π-system, resulting in a weak positive mesomeric, or resonance, effect. This electron-donating capability is generally subordinate to the powerful inductive effect.[7]
Overall, the strong -I effect dominates, rendering the unsubstituted 1H-tetrazol-5-yl group a net electron-withdrawing moiety . This is fundamentally responsible for its characteristic acidity, which is comparable to that of carboxylic acids.[4] The aromaticity of the 1H- and 2H-tautomers, which possess 6π electrons, contributes significantly to the ring's stability.[8]
Caption: Interplay of Inductive and Mesomeric Effects in the Tetrazole Ring.
Quantitative Analysis of Electronic Properties
The electronic influence of the tetrazole ring and its derivatives is quantified through acidity constants (pKa) and Hammett substituent constants.
Acidity Constants (pKa)
The pKa value is a direct measure of the ring's ability to stabilize a negative charge upon deprotonation of the N-H proton, reflecting its overall electron-withdrawing strength. The parent 1H-tetrazole has a pKa of approximately 4.9, remarkably similar to acetic acid, which underpins its use as a carboxylic acid bioisostere.[7][9] The electronic nature of substituents at the C5 position can dramatically alter this acidity.
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, increase acidity (lower pKa) by further stabilizing the conjugate base.
-
Electron-Donating Groups (EDGs) , such as -NH₂, decrease acidity (raise pKa) by destabilizing the conjugate base.
Data Presentation: pKa Values of 5-Substituted Tetrazoles
| Substituent (at C5) | Group Type | Approximate pKa Value | Reference |
| -H (Parent Tetrazole) | - | 4.9 | [7][9] |
| -NH₂ | Electron-Donating | 6.0 | [9][10] |
| -CH₃ | Electron-Donating | 5.5 | [10] |
| -COOH | Electron-Withdrawing | 1.41 (pKa1), 4.25 (pKa2) for 5,5'-bitetrazole | [10][11] |
| -NO₂ | Electron-Withdrawing | ~ -0.8 to -1.0 | [9] |
Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature).
Hammett Substituent Constants (σ)
While specific Hammett constants for the tetrazolyl group are not as widely tabulated as for simpler substituents, studies on 2-arylphenyl-1H-tetrazoles show a good correlation between the pKa values and the Hammett sigma values of para-substituents on the aryl ring.[12] This confirms that the electronic effects are transmitted through space and the molecular framework in a predictable manner, similar to other aromatic systems.[12] This relationship is crucial for the rational design of tetrazole-containing compounds where fine-tuning of electronic properties is required.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This is the standard method for experimentally determining the acidity of tetrazole derivatives.
Principle: A solution of the tetrazole compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).
Methodology:
-
Preparation: A precise amount of the tetrazole compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like ethanol or DMSO) to ensure solubility.[10]
-
Calibration: A pH meter is calibrated using standard buffer solutions.
-
Titration: The tetrazole solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Data Collection: A standardized solution of NaOH is added in small, precise increments from a burette. The pH is recorded after each addition, allowing the solution to equilibrate.
-
Analysis: The equivalence point is determined from the steepest part of the titration curve (or its first derivative). The half-equivalence point volume is calculated, and the corresponding pH from the curve is taken as the pKa.
Caption: Experimental Workflow for pKa Determination via Potentiometric Titration.
Synthesis of 5-Substituted-1H-tetrazoles
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. The electronic properties of the substituent on the nitrile starting material directly influence reaction rates.
Principle: This reaction involves the cycloaddition of the π-system of a nitrile (R-C≡N) and an azide anion (:N=N⁺=N:⁻). The reaction rate is often dependent on the electrophilicity of the nitrile's carbon atom.
General Methodology (Example: Zinc-Catalyzed Synthesis):
-
Reactant Setup: An organic nitrile (1 equivalent) and sodium azide (NaN₃, ~1.5-2 equivalents) are combined in a suitable solvent, such as N,N-dimethylformamide (DMF) or water.
-
Catalyst Addition: A catalyst, such as zinc(II) chloride (ZnCl₂) or ammonium chloride (NH₄Cl), is added. The catalyst coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and activating it for nucleophilic attack by the azide.
-
Reaction Conditions: The reaction mixture is heated, typically between 100-150 °C, for several hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction is acidified (e.g., with HCl) to protonate the tetrazolate anion. The product is then typically extracted with an organic solvent or isolated by filtration if it precipitates. Purification is achieved through recrystallization or column chromatography.
Influence of Electronics: Nitriles bearing electron-withdrawing groups (e.g., p-nitrobenzonitrile) are more electrophilic and generally react faster than those with electron-donating groups (e.g., p-methoxybenzonitrile).[13][14][15][16]
Caption: General Synthetic Pathway for 5-Substituted Tetrazoles via [3+2] Cycloaddition.
Conclusion
The tetrazole ring possesses a predominantly electron-withdrawing character due to the strong inductive effect of its four nitrogen atoms, which overrides a weaker mesomeric effect. This core property, quantified by a pKa value similar to that of carboxylic acids, establishes its role as a critical bioisostere in drug design. The electronic nature of the ring can be systematically modulated through C5 substitution: electron-withdrawing groups enhance its acidic and electron-deficient character, while electron-donating groups diminish it. This tunability allows for the precise optimization of molecular properties such as acidity, polarity, and ligand-receptor binding interactions. A thorough understanding of these electronic principles, supported by quantitative data and robust synthetic protocols, is essential for leveraging the full potential of the tetrazole scaffold in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Page loading... [guidechem.com]
- 8. Tetrazole - Wikipedia [en.wikipedia.org]
- 9. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
The Pharmacological Potential of 1H-Tetrazole-1-acetic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-tetrazole-1-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The tetrazole ring, a bioisostere of the carboxylic acid group, coupled with the acetic acid moiety, offers a unique combination of physicochemical properties that contribute to the diverse pharmacological profiles of these compounds.[1][2]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through a multicomponent reaction involving a primary amine, an orthoformate, and an azide source. A general synthetic route involves the reaction of an amino acid ester (like glycine ethyl ester) or an amine with triethyl orthoformate and sodium azide in a suitable solvent such as acetic acid. This reaction proceeds via a cyclization mechanism to form the tetrazole ring. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis, a form of programmed cell death, in cancer cells. This process is mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic signaling cascade.
Quantitative Data for Anticancer Activity
The cytotoxic effects of various tetrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for a single derivative across multiple cell lines are often proprietary or spread across various studies, the following table summarizes representative data for structurally related tetrazole derivatives.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-{(1H-tetrazol-1-yl)methyl}-3-(4-(trifluoromethyl)phenyl)acrylonitrile | HepG2 (Liver Carcinoma) | 1.65 | [3] |
| Methyl 2-{(1H-tetrazol-1-yl)methyl}-3-(4-nitrophenyl)acrylate | A549 (Lung Adenocarcinoma) | 2.84 | [3] |
| Piperonyl-tetrazole derivative 8 | MDA-MB-231 (Breast Cancer) | >10-5 M | [4][5] |
| Piperonyl-tetrazole derivative 10 | MCF-7 (Breast Cancer) | <10-5 M | [4] |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | A431 (Epidermoid Carcinoma) | 44.77 ppm | [6] |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | HCT116 (Colon Cancer) | 201.45 ppm | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: Induction of Apoptosis
Several tetrazole derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[7]
Antimicrobial Activity
The tetrazole nucleus is a component of several clinically used antibiotics, and derivatives of this compound have demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some tetrazole derivatives against various microbial strains.
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |
| Tetrazole-benzimidazole derivative e1 | Enterococcus faecalis | 1.2 | [8] |
| Tetrazole-benzimidazole derivative b1 | Enterococcus faecalis | 1.3 | [8] |
| N-(1H-tetrazol-5-yl)-1-(4-alkoxyphenyl)methanimine 107 | Staphylococcus aureus | 10.67 | [9][10] |
| N-(1H-tetrazol-5-yl)-1-(4-alkoxyphenyl)methanimine 107 | Escherichia coli | 12.82 | [9][10] |
| N-(1H-tetrazol-5-yl)-1-(4-alkoxyphenyl)methanimine 107 | Candida albicans | 21.44 | [9][10] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine 106 | S. aureus, E. coli, C. albicans | 16 | [9][10] |
| Tetrazole-substituted oxadiazole 3 | Bacillus subtilis | Potent | [11] |
| Tetrazole-substituted oxadiazole 5 | Bacillus subtilis | Potent | [11] |
| Tetrazole-substituted oxadiazole 4 | Aspergillus niger, Penicillium sp. | High | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compounds (this compound derivatives)
-
Positive control antibiotic
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in the microtiter plate using broth as the diluent.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of this compound have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[12]
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory effects of tetrazole derivatives are often evaluated in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.
| Compound ID/Class | Animal Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate (35) | Rat | 50 | 96 (at 5 hr) | [13] |
| Ibuprofen (Standard) | Rat | 100 | 52 (at 5 hr) | [13] |
| 1,1-dimethyl-3-(phenyl(1H-tetrazol-1-yl)methyl)aminourea | Rat | 50 | Potential activity | [12] |
| Phenylbutazone (Standard) | Rat | 5 | - | [12] |
| Triazole derivative A | Mouse | 75 | 91 | [14] |
| Ibuprofen (Standard) | Mouse | - | 82 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test compounds (this compound derivatives)
-
Standard anti-inflammatory drug (e.g., ibuprofen)
Procedure:
-
Animal Grouping and Acclimatization: Divide the rats into groups (control, standard, and test groups) and allow them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathway: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18][19] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and COX-2. Some tetrazole derivatives may exert their anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation and optimization in drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field. Further studies are warranted to elucidate the precise mechanisms of action and to establish the structure-activity relationships for these compounds to guide the design of more potent and selective drug candidates.
References
- 1. This compound | 21732-17-2 | Benchchem [benchchem.com]
- 2. This compound | 21732-17-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. B7 Induces Apoptosis in Colorectal Cancer Cells by Regulating the Expression of Caspase-3 and Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 9. arabjchem.org [arabjchem.org]
- 10. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Tetrazole-1-acetic acid: A Versatile Building Block in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Tetrazole-1-acetic acid is a key heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a tetrazole ring linked to an acetic acid moiety, makes it a valuable synthon for the creation of a diverse array of more complex heterocyclic systems. The tetrazole ring itself is a well-recognized bioisostere of the carboxylic acid functional group, a property that is frequently exploited in drug design to enhance metabolic stability and improve pharmacokinetic profiles. Furthermore, the acidic proton on the tetrazole ring and the carboxylic acid group provide multiple points for chemical modification, rendering this compound a highly versatile building block for combinatorial chemistry and the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications in the construction of diverse heterocyclic frameworks.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [1] |
| Molecular Weight | 128.09 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 128.2-129.2 °C | [1] |
| Density | 1.78 g/cm³ | [1] |
| pKa | Similar to acetic acid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 5.65 (s, 2H, CH₂), 9.55 (s, 1H, CH), 13.5 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 50.0 (CH₂), 145.0 (CH), 168.0 (C=O) |
| IR (KBr, cm⁻¹) | ν: 3449 (N-H), 3061 (=C-H), 1730 (C=O), 1642, 1562 (C=N), 1474, 1164 (C-N) |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the most common methods starting from glycine or its derivatives.
Synthesis from Glycine using Triethyl Orthoformate and Sodium Azide
This method involves the reaction of glycine with triethyl orthoformate and sodium azide in an acidic medium.
Experimental Protocol:
-
To a solution of glycine (7.5 g, 0.1 mol) in 50 ml of glacial acetic acid, add triethyl orthoformate (32.4 g, 0.22 mol) and sodium azide (7.15 g, 0.11 mol).
-
Heat the mixture to reflux at 80°C and maintain for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add activated carbon to decolorize the solution and reflux for an additional 10 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and slowly add concentrated hydrochloric acid to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/petroleum ether, to yield pale yellow single crystals.
Synthesis from Glycine Ethyl Ester Hydrochloride using Trimethylsilyl Azide
This alternative route utilizes the less hazardous trimethylsilyl azide and starts from the ethyl ester of glycine.[3]
Experimental Protocol:
-
In a suitable reaction vessel, combine glycine ethyl ester hydrochloride (25 kg, 0.18 kmol), trimethyl orthoformate (52.1 kg, 0.49 kmol), glacial acetic acid (56.1 kg), and anhydrous sodium acetate (14.6 kg).
-
To this mixture, add a solution of trimethylsilyl azide.
-
Slowly heat the reaction mixture to 70°C with continuous stirring.
-
Maintain the reaction at 70°C for 3 hours.
-
After the reaction is complete, cool the mixture to approximately 40°C.
-
Work up the reaction mixture by extraction with a suitable organic solvent to obtain ethyl 1H-tetrazole-1-acetate.
-
The resulting ester can be saponified to the free acid, this compound, without further purification. A yield of approximately 95% can be expected for the ester.[3]
Applications in Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily through reactions involving its carboxylic acid functionality or by modifications of the tetrazole ring.
Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
The carboxylic acid group of this compound can be readily converted to hydrazides, which are key intermediates for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These five-membered heterocycles are prevalent scaffolds in many biologically active compounds.
Experimental Workflow for Oxadiazole/Thiadiazole Synthesis:
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
General Experimental Protocol for the Synthesis of 2-(1H-tetrazol-1-ylmethyl)-1,3,4-oxadiazole derivatives:
-
Esterification: Convert this compound to its ethyl ester by reacting with ethanol in the presence of a catalytic amount of sulfuric acid or by using thionyl chloride.
-
Hydrazide formation: React the ethyl ester with hydrazine hydrate under reflux to form 1H-tetrazole-1-acetyl hydrazide.
-
Cyclization: Treat the resulting hydrazide with an appropriate aromatic acid chloride or anhydride in a suitable solvent like phosphorus oxychloride to yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole.
Synthesis of Fused Heterocyclic Systems
The nitrogen-rich tetrazole ring can participate in cycloaddition reactions, and the acetic acid side chain provides a handle for intramolecular cyclizations, leading to the formation of fused heterocyclic systems. For instance, tetrazolopyridines and other fused systems can be accessed through multi-component reactions followed by cyclization.
Logical Relationship for Fused Heterocycle Synthesis:
Caption: Logical steps for the synthesis of fused heterocycles.
Role in Drug Development and Medicinal Chemistry
Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The tetrazole moiety often imparts favorable pharmacological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of tetrazole derivatives. The incorporation of the this compound scaffold into other heterocyclic systems has led to compounds with significant activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected Tetrazole Derivatives
| Compound Structure | Target Organism | Activity (MIC/IC₅₀) | Reference |
| 1-((1H-tetrazol-5-yl)methyl)-1H-benzo[d][4][5][6]triazole derivatives | S. aureus, E. coli | MIC: 6.25-12.5 µg/mL | |
| 5-Thio-substituted tetrazole derivatives | Various bacteria and fungi | Moderate activity | [7] |
| 1-[(Tetrazol-5-yl)methyl]indole derivatives | E. coli, B. subtilis | Potent antibacterial activity | [2] |
Anticancer Activity
The tetrazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways.
Table 4: Anticancer Activity of Selected Tetrazole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Piperonyl-tetrazole derivatives | MCF-7, MDA-MB-231 | High inhibitory effects | [8] |
| Tetrazole-containing RXRα ligands | Breast cancer cells | Improved apoptotic activities | [9] |
| Tetrazole derivatives targeting tubulin | Glioblastoma cells | Remarkable antimitotic effects | [10] |
Potential Signaling Pathway Inhibition by Anticancer Tetrazole Derivatives:
While a specific pathway for a direct derivative of this compound is not definitively established in the provided literature, many tetrazole-containing anticancer agents are known to target key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/AKT pathways.
Caption: General representation of EGFR signaling pathway inhibition.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of heterocyclic chemistry. Its straightforward synthesis and the reactivity of its functional groups provide chemists with a powerful tool for the construction of a wide range of novel heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance in modern drug discovery and development. Further exploration of the chemical space accessible from this synthon is likely to yield new molecular entities with significant therapeutic potential.
References
- 1. Buy this compound, ethyl ester | 26240-90-4 [smolecule.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. isres.org [isres.org]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the applications of tetrazoles in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Although not found in nature, its unique physicochemical properties have made it an indispensable tool in the design of novel therapeutics.[2] The primary application of the tetrazole moiety in drug discovery lies in its role as a bioisosteric replacement for the carboxylic acid group.[3][4] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability, while often maintaining or even enhancing the desired pharmacological activity.[4][5]
This technical guide provides a comprehensive overview of the applications of tetrazoles in drug discovery, with a focus on their bioisosteric properties, synthesis, and role in various therapeutic areas. It is intended to be a valuable resource for researchers and professionals involved in the intricate process of drug development.
Physicochemical Properties: A Tale of Two Acids
The successful application of tetrazoles as carboxylic acid bioisosteres stems from their comparable acidity and ability to engage in similar interactions with biological targets.[6] Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH.[3][7] This anionic character is often crucial for forming key ionic interactions with receptors and enzymes.[7] However, there are subtle yet significant differences in their other physicochemical properties that can be strategically exploited in drug design.
One of the key advantages of replacing a carboxylic acid with a tetrazole is the enhancement of metabolic stability.[8] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[9] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicological concerns.[9] Furthermore, tetrazoles are resistant to other common metabolic pathways for carboxylic acids, such as amino acid conjugation and β-oxidation.[9]
The tetrazole moiety is generally more lipophilic than the corresponding carboxylic acid.[3][7] This increased lipophilicity can improve membrane permeability and oral absorption.[9] However, the relationship is not always straightforward, as the tetrazole's ability to form strong hydrogen bonds can lead to a higher desolvation penalty, potentially counteracting the benefits of increased lipophilicity.[3]
Quantitative Comparison of Physicochemical and Pharmacological Properties
The following table summarizes the key physicochemical and pharmacological properties of tetrazoles in comparison to their carboxylic acid analogs, with specific examples provided for the well-known angiotensin II receptor blocker, losartan, and its conceptual carboxylic acid counterpart.
| Property | Carboxylic Acid Analog | Tetrazole Analog (e.g., Losartan) | Key Implications for Drug Design |
| pKa | ~4.0 - 5.0[9] | ~4.5 - 5.1[9] | Both are ionized at physiological pH, allowing for similar ionic interactions with biological targets.[9] |
| logP / logD | Lower | Higher[3][7] | Increased lipophilicity can enhance membrane permeability and oral absorption, but may be offset by a higher desolvation penalty.[3][9] |
| Metabolic Stability | Susceptible to glucuronidation (potentially reactive acyl glucuronides), amino acid conjugation, and β-oxidation.[9] | Resistant to many common metabolic pathways; N-glucuronides are generally stable.[9] | Tetrazole substitution often leads to a longer half-life and improved in vivo efficacy.[9] |
| Binding Affinity (IC50) | Variable | Often comparable or slightly altered. For Losartan vs. its carboxylic acid analog (EXP3174), the IC50 values are in a similar nanomolar range, indicating comparable binding affinity to the AT1 receptor.[5][10] | The tetrazole can effectively mimic the binding of the carboxylate, though subtle differences in geometry can influence affinity.[6] |
Therapeutic Applications of Tetrazole-Containing Drugs
The versatility of the tetrazole ring is evident in the wide array of approved drugs that incorporate this moiety. These drugs span various therapeutic areas, highlighting the broad applicability of this privileged scaffold in medicinal chemistry.
Antihypertensive Agents: The "Sartans"
The development of angiotensin II receptor blockers (ARBs), commonly known as "sartans," is a classic example of the successful application of tetrazoles as carboxylic acid bioisosteres.[9] Drugs like losartan and valsartan are widely prescribed for the treatment of hypertension.[4] The tetrazole group in these molecules is crucial for their high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive effects of angiotensin II.[9]
The RAAS plays a critical role in regulating blood pressure. The following diagram illustrates the pathway and the point of intervention for ARBs.
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway and the mechanism of action of Angiotensin Receptor Blockers (ARBs).
Anticancer Agents: Aromatase Inhibitors
In the field of oncology, the tetrazole moiety is present in the non-steroidal aromatase inhibitor letrozole .[11] Letrozole is used in the treatment of hormone-responsive breast cancer in postmenopausal women.[4][12] It acts by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens.[4][12] By blocking estrogen production, letrozole reduces the growth stimulus for estrogen-receptor-positive breast cancer cells.[13]
The following diagram illustrates the mechanism by which letrozole inhibits estrogen synthesis.
Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.
Antibacterial Agents: Cephalosporins
The tetrazole ring is also found in several antibiotics, including the first-generation cephalosporin cefazolin .[4] Cefazolin is used to treat a variety of bacterial infections and is also commonly used for surgical prophylaxis.[11] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11]
The diagram below illustrates how cefazolin disrupts the bacterial cell wall synthesis.
Caption: Cefazolin's mechanism of action in inhibiting bacterial cell wall synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of tetrazole-containing compounds.
Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide using a catalyst.
Materials:
-
Aryl or alkyl nitrile (1.0 mmol)
-
Sodium azide (1.5 mmol)
-
Catalyst (e.g., Zinc chloride, 0.2 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), 5 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Stir bar and appropriate glassware
Procedure:
-
To a round-bottom flask equipped with a stir bar and a condenser, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc chloride (0.2 mmol).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.
Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This protocol outlines the SRB assay, a colorimetric method for determining cytotoxicity and cell proliferation.[1][14]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Test compound (tetrazole derivative)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.[4]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3][4]
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid. Air dry the plates completely.[3]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.[4]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).
In Vitro Antibacterial Susceptibility: Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound (tetrazole derivative)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The tetrazole ring has firmly established itself as a valuable and versatile scaffold in the field of drug discovery.[4] Its ability to serve as a metabolically stable bioisostere for the carboxylic acid group has led to the development of numerous successful drugs across a wide range of therapeutic areas.[7] By understanding the subtle yet significant differences in the physicochemical properties between tetrazoles and carboxylic acids, medicinal chemists can strategically employ this moiety to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7] The synthetic accessibility of tetrazoles, coupled with their proven track record in approved pharmaceuticals, ensures that they will continue to be a cornerstone of drug design for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of tetrazole chemistry and its application in drug discovery, offering a valuable resource for scientists and researchers dedicated to the development of new and improved medicines.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cefazolin - Wikipedia [en.wikipedia.org]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Guide to the Safe Handling of 1H-Tetrazole-1-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. Always consult the most current SDS for 1H-Tetrazole-1-acetic acid from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound is a versatile reagent used in pharmaceutical synthesis, notably in the enzymatic synthesis of the antibiotic cefazolin.[1] However, its chemical structure, containing a tetrazole ring, presents significant safety hazards that necessitate strict handling precautions. This guide provides an in-depth overview of the known hazards, safe handling procedures, personal protective equipment (PPE) requirements, emergency protocols, and physical and chemical properties of this compound to ensure the safety of laboratory personnel. The primary hazards associated with this compound include its potential as an unstable explosive, as well as its classification as a skin, eye, and respiratory irritant.[2][3]
Hazard Identification and Classification
This compound is classified with multiple hazards that demand careful risk assessment prior to any experimental work.[2]
-
Explosive: The presence of the azo group in the tetrazole ring makes this compound potentially explosive.[2][3][4] It may be sensitive to shock, friction, or heat.[2][5] Dusts of this chemical can also form an explosive mixture in the air.[2][4]
-
Skin Irritant: Causes skin irritation upon contact.[2][3][6][7]
-
Respiratory Tract Irritant: May cause respiratory irritation if inhaled.[2][3][6]
GHS Hazard Statements
The following Globally Harmonized System (GHS) hazard statements are associated with this compound:
-
H200: Unstable explosive.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₄O₂ | [2][3][4][6][7][8] |
| Molecular Weight | 128.09 g/mol | [3][8] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 127-129 °C | [9] |
| Boiling Point | 381.1 °C at 760 mmHg | [4] |
| Density | 1.78 g/cm³ | [4] |
| Flash Point | 184.3 °C | [4] |
| Topological Polar Surface Area | 80.9 Ų | [3][8] |
| CAS Number | 21732-17-2 | [1][2][3][4][8][9] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [2][6][10] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. | [2][6] |
| Skin and Body Protection | A flame-resistant lab coat and a complete suit protecting against chemicals. | [2][6] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved P95 or P1 particle respirator should be used. | [6] |
Handling Procedures
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[7]
-
Avoidance of Mechanical Stress: Do not subject the material to grinding, shock, or friction.[2] Use non-sparking tools for all manipulations.[2]
-
Dust Control: Avoid the formation of dust and aerosols.[2][6] If weighing the solid, do so in a fume hood with careful technique to minimize dust generation.
-
Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[2][6]
Storage Conditions
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, metal salts, peroxides, sulfides, acids, and alkali metals.[2][3][4]
-
Security: Store in a locked cabinet or area with restricted access.[2]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][6][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [2][6][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [2][6][7][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6][10] |
Spill and Leak Response
-
Evacuation: Evacuate personnel from the immediate area.[2][6]
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][6]
-
Cleanup: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust formation.[6] Collect the material in a suitable, closed container for disposal.[2][6] Use spark-proof tools for cleanup.
Firefighting Measures
-
Explosion Risk: In case of fire, there is a risk of explosion.[2] Evacuate the area and do not fight the fire when it reaches the explosives.[2][5]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[2]
Experimental Protocols and Visualizations
While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, the following workflows illustrate critical safety-related procedures.
General Laboratory Handling Workflow
Caption: General workflow for handling this compound.
Emergency Response for Skin Contact
Caption: First aid protocol for skin exposure to this compound.
Disposal Considerations
Waste generated from this compound must be treated as hazardous.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.[6]
-
Disposal Vendor: Dispose of the material through a licensed professional waste disposal service.[2][6]
-
Environmental Contamination: Do not allow the product to enter drains or sewer systems.[2][6]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited in the provided search results.[5][6] The primary known health effects are irritation to the skin, eyes, and respiratory system.[2][3][6] No specific data on carcinogenicity, reproductive toxicity, or environmental persistence and degradability was found.[5][6] Given the lack of comprehensive data, it is prudent to handle this compound with the assumption that it may have other unknown toxic effects and to prevent any environmental release.
References
- 1. This compound | 21732-17-2 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1H-Tetrazol-1-acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. chemwhat.com [chemwhat.com]
- 10. uwm.edu [uwm.edu]
Reactivity Profile of 1H-Tetrazole-1-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 1H-Tetrazole-1-acetic acid with a range of common laboratory reagents. This compound is a versatile building block in medicinal chemistry and materials science, primarily owing to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group. This document details key reactions such as esterification, amidation via acid chloride formation and direct coupling, and decarboxylation. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its application in research and development.
Introduction
This compound is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with an acetic acid moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidic properties (pKa ≈ 4.5-4.9) but with enhanced metabolic stability and often improved pharmacokinetic profiles.[1][2] This characteristic makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, particularly as replacements for carboxylic acids in drug candidates.[3] This guide explores the reactivity of both the carboxylic acid functional group and the tetrazole ring, providing a practical resource for chemists in the field.
Spectroscopic and Physical Properties
A summary of the key spectroscopic and physical data for this compound is provided below. This information is crucial for reaction monitoring and product characterization.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [4] |
| Molecular Weight | 128.09 g/mol | [4] |
| Melting Point | 127-129 °C | [5] |
| Appearance | White to light-yellow crystalline powder | |
| 1H NMR (DMSO-d₆) | δ (ppm): 5.65 (s, 2H, CH₂), 9.55 (s, 1H, CH-tetrazole), 13.5 (br s, 1H, COOH) | [6][7] |
| 13C NMR (DMSO-d₆) | δ (ppm): 50.1 (CH₂), 145.2 (CH-tetrazole), 168.5 (C=O) | [7] |
| IR (KBr, cm-1) | ~3400-2500 (O-H stretch), ~1730 (C=O stretch), ~1500-1400 (N=N stretch), ~1200-1000 (C-N stretch) | [8] |
| Mass Spectrum (EI) | m/z: 128 (M+), 83, 70, 55, 42 | [9] |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes typical reactions of aliphatic carboxylic acids, including conversion to acid chlorides, esters, and amides.
Formation of Acid Chlorides
The carboxylic acid can be activated by conversion to the more reactive acid chloride, which is a key intermediate for the synthesis of esters and amides under mild conditions.
Treatment of this compound with oxalyl chloride in a non-polar solvent like benzene affords 1H-tetrazole-1-acetyl chloride.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrazole(288-94-8) IR Spectrum [m.chemicalbook.com]
- 6. This compound(21732-17-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Safe and Scalable Synthesis of 1H-Tetrazole-1-acetic acid using Trimethylsilyl Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Tetrazole-1-acetic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably in the production of cephalosporin antibiotics like cefazolin.[1] Traditional synthetic routes often involve the use of sodium azide in combination with strong acids, which can lead to the in-situ formation of highly toxic and explosive hydrazoic acid (HN₃). The use of trimethylsilyl azide (TMSN₃) offers a significantly safer alternative, as it is a non-explosive compound that does not generate hydrazoic acid under typical reaction conditions.[2][3] This document provides detailed protocols for the synthesis of this compound and its ethyl ester precursor using trimethylsilyl azide, with a focus on safety, scalability, and efficiency. The conversion of the ester to the final acid is achieved through saponification.[2][3]
Safety Considerations with Trimethylsilyl Azide
While trimethylsilyl azide is considered a safer alternative to other azide sources, it is crucial to handle it with care.[4] In the presence of water or other proton sources, it can hydrolyze to form hydrazoic acid, which is toxic and explosive.[5][6] Therefore, all reactions should be conducted under anhydrous conditions in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. It is also important to avoid overheating sodium azide if it is used to prepare trimethylsilyl azide in situ, as this can be a potential cause of incidents.[6]
Reaction Pathway
The synthesis involves a one-pot reaction of a glycine ester salt (such as glycine ethyl ester hydrochloride), an orthoformic acid ester (like trimethyl or triethyl orthoformate), and trimethylsilyl azide.[2][3] The reaction proceeds to form the corresponding ester of this compound, which can then be saponified to yield the desired free acid.[2][3]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
In-situ Preparation of Trimethylsilyl Azide
This protocol describes the preparation of trimethylsilyl azide from trimethylchlorosilane and sodium azide, which can be used directly in the subsequent reaction.
Materials:
-
Trimethylchlorosilane
-
N-methylpyrrolidone (catalyst)
-
Sodium azide (NaN₃)
Procedure:
-
To a dry 400 L enamel kettle equipped with a stirrer, reflux condenser, and metering device, add 22.8 L (19.38 kg) of trimethylchlorosilane.[2][3]
-
Heat the mixture to 50°C over one hour, at which point a gentle reflux should be observed.[2][3]
-
Slowly increase the temperature to an internal temperature of 95°C (the boiling point of trimethylsilyl azide) over two hours.[2][3]
-
Maintain the reflux at 95°C for approximately 30 minutes to achieve a conversion of about 98% (monitored by gas chromatography).[2][3]
Synthesis of this compound ethyl ester
This protocol details the one-pot synthesis of the ethyl ester precursor.
Materials:
-
Trimethylsilyl azide solution (prepared in-situ or from a commercial source)
-
Trimethyl orthoformate
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Glycine ethyl ester hydrochloride
Procedure:
-
Cool the prepared trimethylsilyl azide solution to approximately 40°C.[2][3]
-
To the cooled solution, add 51.1 kg of trimethyl orthoformate, 56.1 kg of glacial acetic acid, 14.6 kg of anhydrous sodium acetate, and 25 kg of glycine ethyl ester hydrochloride.
-
After the reaction is complete, the product can be worked up by solvent extraction to yield this compound ethyl ester.[2][3] The initially oily ester will crystallize upon cooling to room temperature.[2][3]
Saponification to this compound
The ethyl ester can be readily converted to the free acid.
Procedure: The ester obtained from the previous step can be saponified to the free this compound without extensive aftertreatment.[2][3] Standard saponification procedures, for example, using a base like sodium hydroxide followed by acidification, can be employed.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data from the synthesis of this compound ethyl ester.
| Parameter | Value | Reference |
| Reactants for TMSA | ||
| Trimethylchlorosilane | 19.38 kg (0.18 K mol) | [2][3] |
| Sodium Azide | 12.7 kg (0.19 K mol) | [2][3] |
| N-methylpyrrolidone | 640 g | [2][3] |
| Reactants for Ester | ||
| Trimethyl Orthoformate | 52.1 kg (0.49 K mol) | [2][3] |
| Glacial Acetic Acid | 56.1 kg | [2] |
| Anhydrous Sodium Acetate | 14.6 kg | [2] |
| Glycine Ethyl Ester HCl | 25 kg (0.18 K mol) | [2] |
| Reaction Conditions | ||
| Ester Synthesis Temperature | 70°C (or 55°C for 5.5h) | [2][3] |
| Ester Synthesis Time | 3 hours | [2][3] |
| Yield and Purity | ||
| Yield of Ethyl Ester | 27.02 kg (96.2% by weight) | [2][3] |
| Purity of Ethyl Ester | 95% | [2][3] |
| Yield of Methyl Ester | >90% | [2] |
Scalability and Process Safety
The described process is scalable, as indicated by the large quantities of reactants used in the patent literature.[2][3] The use of trimethylsilyl azide is a key safety advantage for large-scale production, as it avoids the formation and accumulation of hazardous hydrazoic acid.[2][3] The one-pot nature of the ester synthesis simplifies the overall process, making it more efficient for industrial applications. For even greater safety in handling azides, continuous-flow microreactors can be considered, as they minimize the reaction volume at any given time and offer excellent heat transfer, further reducing the risks associated with potentially exothermic reactions.[4][7][8]
Conclusion
The synthesis of this compound using trimethylsilyl azide is a safe, efficient, and scalable method. By avoiding the generation of hydrazoic acid, this process significantly reduces the explosion hazards associated with traditional methods. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for researchers and drug development professionals to implement this safer synthetic route in their laboratories and manufacturing processes.
References
- 1. This compound | 21732-17-2 [chemicalbook.com]
- 2. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 3. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Trimethylsilyl Azide [www-chem.ucsd.edu]
- 7. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Tetrazole-1-acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1H-tetrazole-1-acetic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This environmentally friendly approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2][3][4] Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of biological activities.[5]
Introduction to Microwave-Assisted Tetrazole Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, accelerating a wide array of reactions.[1][2][3][4] The synthesis of tetrazoles, commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, is particularly well-suited for microwave irradiation.[6][7] This method facilitates rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate.[1] The protocol detailed below provides a general framework for the synthesis of this compound derivatives, which can be adapted for various substituted precursors.
Data Presentation
The following table summarizes a comparative analysis of conventional heating versus microwave-assisted synthesis for reactions analogous to the formation of the tetrazole ring, highlighting the significant advantages of the latter.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrazole Formation.
| Product | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) | Reference |
| Phenyl-1H-pyrazoles | 2 hours | 72-90 | 5 minutes | 91-98 | [8] |
| Phenyl-1H-pyrazole-4-carboxylic acids | 1 hour | 48-85 | 2 minutes | 62-92 | [8] |
| 3-hydroxy-4H-chromen-4-ones | 10-14 hours | 61-68 | 9-12 minutes | 79-83 | [5] |
| 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes | 78 | 10-25 minutes | 97 | [9] |
| Piperazine-azole-fluoroquinolone derivatives | 27 hours | - | 30 minutes | 96 | [9] |
Experimental Protocols
This section outlines a detailed methodology for the microwave-assisted synthesis of a representative this compound derivative, ethyl (1H-tetrazol-1-yl)acetate. This can be achieved through the N-alkylation of 1H-tetrazole.
Materials and Equipment:
-
1H-Tetrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor (e.g., Biotage Initiator+, CEM Discover)
-
Reaction vials (10-20 mL) with stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Protocol for Microwave-Assisted N-Alkylation of 1H-Tetrazole:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1H-tetrazole (1.0 mmol, 70.05 mg), potassium carbonate (1.5 mmol, 207.3 mg), and 5 mL of N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 mmol, 0.122 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture to remove the potassium carbonate.
-
Extraction: Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of 1- and 2-substituted isomers. Purify the desired this compound ethyl ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis (Optional): To obtain this compound, the purified ethyl ester can be hydrolyzed using standard procedures, for example, by stirring with an excess of aqueous sodium hydroxide solution at room temperature, followed by acidification.
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis of this compound Derivatives.
Caption: Workflow for the synthesis of ethyl (1H-tetrazol-1-yl)acetate.
Diagram 2: Signaling Pathway - Conceptual Representation of Microwave Energy Transfer.
Caption: Mechanism of microwave-assisted heating in organic synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajrconline.org [ajrconline.org]
- 3. asianjpr.com [asianjpr.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in Coordination Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview of the use of 1H-Tetrazole-1-acetic acid (H-TzA) as a versatile ligand in coordination chemistry. H-TzA is a bifunctional ligand featuring both a tetrazole ring and a carboxylic acid group, enabling a variety of coordination modes with metal ions. This document details its coordination behavior, presents quantitative data on the resulting complexes, and provides detailed protocols for the synthesis of the ligand and its coordination compounds. Furthermore, it explores the application of tetrazole-containing compounds in drug development by illustrating the mechanism of action of related drugs.
Introduction to this compound as a Ligand
This compound (H-TzA) has emerged as a ligand of significant interest in the field of coordination chemistry and materials science. Its structure, featuring a tetrazole ring and a carboxylic acid moiety, allows it to act as a versatile building block for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The tetrazole group can coordinate to metal centers through its nitrogen atoms in various modes (monodentate, bidentate, bridging), while the carboxylate group can also engage in diverse coordination behaviors (monodentate, bidentate chelating, bidentate bridging). This multi-modal coordinating ability allows for the formation of structurally diverse materials with potentially interesting magnetic, luminescent, and catalytic properties.
From a pharmaceutical perspective, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group.[1] This property is leveraged in drug design to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of H-TzA is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₄N₄O₂ |
| Molecular Weight | 128.09 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 128.2-129.2 °C |
| Density | 1.78 g/cm³ |
| Solubility | Soluble in water and polar organic solvents |
Note: this compound is an energetic material and should be handled with appropriate safety precautions.
Coordination Chemistry and Structural Data
This compound has been successfully employed to synthesize a range of coordination compounds with various metal ions, particularly lanthanides and transition metals. The resulting structures are often high-dimensional coordination polymers.
Lanthanide Coordination Polymers
H-TzA readily forms coordination polymers with lanthanide ions. The carboxylate group is the primary coordination site, often exhibiting bridging and chelating-bridging modes to link the lanthanide centers into one-dimensional (1D) chains. These chains can be further assembled into higher-dimensional structures through hydrogen bonding.
Table 1: Selected Crystallographic Data for Lanthanide-[TzA] Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| [La(tza)₃(H₂O)₂]·2H₂O | C₉H₁₇LaN₁₂O₁₀ | Monoclinic | P2₁/n | 12.083(2) | 10.485(2) | 16.963(3) | 98.37(3) | 2127.3(7) |
| [Pr(tza)₃(H₂O)₂]·2H₂O | C₉H₁₇N₁₂O₁₀Pr | Monoclinic | P2₁/n | 12.028(2) | 10.453(2) | 16.901(3) | 98.42(3) | 2100.3(7) |
| [Nd(tza)₃(H₂O)₂]·1.5H₂O | C₉H₁₆N₁₂NdO₉.₅ | Monoclinic | P2₁/n | 11.965(2) | 10.418(2) | 16.839(3) | 98.54(3) | 2075.2(7) |
Table 2: Selected Bond Lengths (Å) for [La(tza)₃(H₂O)₂]·2H₂O
| Bond | Length (Å) | Bond | Length (Å) |
| La(1)-O(1) | 2.513(3) | La(1)-O(6) | 2.548(3) |
| La(1)-O(2) | 2.601(3) | La(1)-O(1W) | 2.564(3) |
| La(1)-O(3) | 2.502(3) | La(1)-O(2W) | 2.553(3) |
| La(1)-O(4) | 2.701(3) | La(1)-O(5) | 2.518(3) |
Transition Metal Coordination Compounds
H-TzA also forms stable complexes with transition metals. For instance, with bismuth and iron, it can form energetic coordination compounds.
Table 3: Selected Crystallographic Data for Bi(III) and Fe(III)-[TzA] Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| {[Bi(tza)(C₂O₄)(H₂O)]·H₂O}n | C₅H₇BiN₄O₈ | Monoclinic | P2₁/c | 7.934(2) | 12.053(4) | 13.527(4) | 104.98(3) | 1249.2(7) |
| [Fe₃O(tza)₆(H₂O)₃]NO₃ | C₁₈H₂₄Fe₃N₂₅O₁₆ | Trigonal | R-3 | 17.981(4) | 17.981(4) | 18.043(5) | 120.00 | 5048(2) |
Thermal Analysis
The thermal stability of coordination compounds is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to evaluate the thermal decomposition behavior of these materials.
For example, the strontium complex, [Sr(tza)₂(H₂O)₂]n, exhibits a multi-step decomposition process. The initial weight loss corresponds to the removal of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue is typically the metal oxide. The thermal decomposition of such energetic complexes can be influenced by the metal center and the overall crystal structure.
Table 4: Thermal Decomposition Data for Selected [TzA] Complexes
| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Final Residue |
| [Sr(tza)₂(H₂O)₂]n | Dehydration | 100 - 200 | ~10 | - |
| Ligand Decomposition | 250 - 500 | ~55 | SrO | |
| {[Bi(tza)(C₂O₄)(H₂O)]·H₂O}n | Dehydration | 80 - 150 | ~7.5 | - |
| Ligand Decomposition | 200 - 450 | ~45 | Bi₂O₃ |
Experimental Protocols
Synthesis of this compound (H-TzA)
This protocol is adapted from a one-step synthesis method.
Materials:
-
Cyanoacetic acid
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
Zinc chloride (ZnCl₂) (catalyst)
-
Water (solvent)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid, sodium azide, zinc chloride, and water. The typical molar ratio of cyanoacetic acid to sodium azide is 1:1.2, and the weight ratio of cyanoacetic acid to zinc chloride is approximately 1:0.1. The weight ratio of cyanoacetic acid to water is about 1:10.
-
Heat the mixture with stirring to reflux and maintain reflux for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the water.
-
Carefully adjust the pH of the remaining solution to ~2-3 with hydrochloric acid or sulfuric acid. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to obtain pure this compound.
References
Application of 1H-Tetrazole-1-acetic Acid in the Synthesis of Cephalosporin Antibiotics
Application Note & Protocol
Introduction
1H-Tetrazole-1-acetic acid is a pivotal heterocyclic intermediate primarily utilized in the semi-synthesis of first-generation cephalosporin antibiotics, most notably Cefazolin.[1][2][3] The introduction of the 1H-tetrazol-1-acetyl group at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus is a critical step that defines the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic.[4][5] This side chain contributes to the antibiotic's efficacy against a range of Gram-positive and some Gram-negative bacteria.[2][4][6] Furthermore, the presence of a tetrazole group in cephalosporins has been positively correlated with increased protein binding, a key pharmacokinetic parameter.[7]
This document provides detailed protocols for the synthesis of Cefazolin using this compound, presents quantitative data from various synthetic approaches, and includes methods for the characterization of the final product.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of Cefazolin using this compound, offering a comparison of different methodologies.
Table 1: Quantitative Data for Chemical Synthesis of Cefazolin
| Precursor | Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 7-ACA | Pivaloyl Chloride | Dichloromethane | -50 to -40 | 1 | High | Not Specified | [8] |
| 7-ACA | Pivaloyl Chloride | Dichloromethane | -20 to -10 | 1-2 | High | Not Specified | [8] |
| 7-ACA | Thionyl Chloride | Dichloromethane | -20 to -10 | 1 | High | Not Specified | [8] |
| 7-ACA Derivative | Pivaloyl Chloride | Methylene Chloride | Not Specified | Not Specified | >100* | 98 | |
| 7-ACA Derivative | Not Specified | Not Specified | Not Specified | Not Specified | 83 | Not Specified |
*Note: Yields reported over 100% are likely due to residual solvent in the final product.
Table 2: Quantitative Data for Enzymatic Synthesis of Cefazolin
| Enzyme | Acylating Agent | pH | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Penicillin G Amidase | This compound methyl ester | 6-8 | -20 to 40 | High | >97 | |
| Cefazolin Synthetase | Methyl ester of 1(H)-tetrazolylacetic acid | 7.8-6.2 | 10-30 | 80-82 (biotransformation) | >97 |
Experimental Protocols
Protocol 1: Chemical Synthesis of Cefazolin from 7-ACA
This protocol describes a common chemical method for the synthesis of Cefazolin via the acylation of 7-aminocephalosporanic acid (7-ACA) with an activated form of this compound.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound
-
Pivaloyl chloride (or Thionyl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine or Tetramethylguanidine
-
5-mercapto-1-methyltetrazole
-
Hydrochloric acid (for pH adjustment)
-
Water
Procedure:
-
Preparation of Activated this compound (Mixed Anhydride Formation):
-
In a reaction vessel, dissolve this compound (0.162 mol) in dichloromethane (150 g).
-
Cool the solution to between -20°C and -10°C.
-
Add triethylamine (0.162 mol) to the solution.
-
Cool the mixture further to between -50°C and -40°C.
-
Slowly add pivaloyl chloride (0.162 mol) and allow the reaction to proceed for 1 hour to form the mixed anhydride solution.
-
-
Preparation of 7-ACA Solution:
-
In a separate flask, suspend 7-ACA (0.147 mol) in dichloromethane (150 g).
-
Cool the suspension to between -20°C and -10°C.
-
Slowly add tetramethylguanidine (0.162 mol) with stirring until a clear solution is obtained.
-
Store this 7-ACA lysate at -30°C to -20°C.
-
-
Acylation Reaction:
-
Slowly add the prepared 7-ACA lysate from step 2 to the mixed anhydride solution from step 1, while maintaining the temperature between -50°C and -40°C.
-
Allow the acylation reaction to proceed for 1 hour with continuous stirring.
-
-
Nucleophilic Substitution:
-
To the reaction mixture, add 5-mercapto-1-methyltetrazole and a base catalyst (e.g., triethylamine).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Isolation:
-
Add water to the reaction mixture and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to approximately 3.5 with hydrochloric acid to precipitate the Cefazolin acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
-
Protocol 2: Enzymatic Synthesis of Cefazolin
This protocol outlines an enzymatic approach for the synthesis of Cefazolin, which offers milder reaction conditions and can lead to high purity products.
Materials:
-
7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl-3-cephem-4-carboxylic acid (TDA)
-
This compound methyl ester (or other activated ester)
-
Immobilized Penicillin G Amidase (PGA)
-
Phosphate buffer
-
Acid for pH adjustment
Procedure:
-
Reaction Setup:
-
Prepare a solution of TDA in a suitable buffer (e.g., phosphate buffer) at a pH between 7.0 and 8.0.
-
Add the immobilized Penicillin G Amidase to the TDA solution.
-
Maintain the temperature between 10°C and 30°C.
-
-
Enzymatic Acylation:
-
Add the activated acyl donor, this compound methyl ester, to the reaction mixture.
-
Stir the reaction mixture and monitor the pH, which will typically decrease as the reaction progresses. Maintain the pH within the optimal range for the enzyme (e.g., 6.0-8.0) by adding a base if necessary.
-
Continue the reaction until maximum conversion is achieved, which can be monitored by HPLC.
-
-
Product Isolation:
-
Separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Acidify the filtrate to a pH below 3.5 to precipitate the Cefazolin.
-
Filter the crystalline precipitate, wash with cold water, and dry under vacuum.
-
Characterization of Cefazolin
The synthesized Cefazolin can be characterized using the following analytical methods:
Table 3: Analytical Methods for Cefazolin Characterization
| Method | Parameters and Expected Results |
| HPLC | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[9][10] Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v), with pH adjusted to 8 with triethylamine.[10][11] Flow Rate: 0.5 - 1.0 mL/min.[10][12] Detection: UV at 254 nm or 270 nm.[10][12] Retention Time: Approximately 3.6 minutes under specific conditions.[9][10] |
| ¹H NMR | (D₂O, δ, ppm): 9.13 (s, 1H, tetrazole), 5.40 (s, 2H, N-CH₂-CO), 5.50 (d, 1H, H-7), 4.92 (d, 1H, H-6), 4.35 and 3.78 (d, 2H, S-CH₂-C), 3.23-3.62 (m, 2H, C-CH₂-S), 2.52 (s, 3H, N-C-CH₃).[13] |
| ¹³C NMR | Expected signals for the cephem nucleus, the 1H-tetrazol-1-acetyl side chain, and the (5-methyl-1,3,4-thiadiazol-2-yl)thio side chain.[14] |
| FTIR | Characteristic peaks for β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and other functional groups present in the molecule.[15][16] |
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and the key reaction mechanism.
Caption: Chemical synthesis workflow for Cefazolin.
Caption: Mechanism of 7-ACA acylation.
References
- 1. This compound | 21732-17-2 [chemicalbook.com]
- 2. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ldh.la.gov [ldh.la.gov]
- 5. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalosporin | C15H21N3O7S | CID 25058126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural Analysis and Protein Binding of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. dovepress.com [dovepress.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Role of 1H-Tetrazole and Its Derivatives as Activators in Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of 1H-Tetrazole and its derivatives as activators in the phosphoramidite method of solid-phase oligonucleotide synthesis. This document details the mechanism of action, compares the performance of various activators, and provides standardized experimental protocols for their use.
Introduction to Activators in Oligonucleotide Synthesis
The synthesis of oligonucleotides via the phosphoramidite approach is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for research, diagnostics, and therapeutic applications. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is a critical reaction that requires an activator to proceed efficiently. 1H-Tetrazole was one of the first and most widely used activators in this process.[1][2] Over time, several derivatives of 1H-Tetrazole have been developed to address some of its limitations, such as solubility and performance with sterically hindered monomers.[1][3]
The primary function of an activator is to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4][] The activator's anion then acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1][]
Comparative Performance of 1H-Tetrazole Derivatives
The choice of activator significantly impacts the coupling efficiency and overall yield of oligonucleotide synthesis. Key performance indicators for activators include their acidity (pKa), solubility in acetonitrile, and the coupling times they enable. The following tables summarize the physical properties and performance data for commonly used 1H-Tetrazole derivatives.
Table 1: Physical Properties of Common Activators [1][6]
| Activator | pKa | Solubility in Acetonitrile |
| 1H-Tetrazole | 4.8 | ~0.5 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M |
Table 2: Performance Data of Selected Activators [1][7][8]
| Activator | Typical Concentration | Typical Coupling Time (DNA) | Typical Coupling Time (RNA) | Average Stepwise Coupling Efficiency | Notes |
| 1H-Tetrazole | 0.45 M | 30 - 60 seconds | 10 - 15 minutes | >98% | Limited solubility can be an issue.[1] Not optimal for sterically hindered monomers like those used in RNA synthesis.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M | ~30 seconds | ~3 minutes | >99% | More acidic and soluble than 1H-Tetrazole.[1] Good for general purpose synthesis. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | ~30 seconds | ~3 minutes | >99% | More acidic than ETT, considered a good choice for RNA synthesis.[1][9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | ~30 seconds | ~3 minutes | >99% | Less acidic but more nucleophilic than tetrazoles.[6] Highly soluble and effective for long oligos and large-scale synthesis.[1][7] |
| 1H-Tetrazole (0.45 M) + N-methylimidazole (0.1 M) | 0.45 M / 0.1 M | - | - | 98.0% for (aU)10-T | Addition of NMI can improve yields in certain cases.[8] |
Signaling Pathways and Experimental Workflows
Mechanism of Phosphoramidite Activation by 1H-Tetrazole Derivatives
The activation of a phosphoramidite by a tetrazole derivative is a two-step process. First, the acidic tetrazole protonates the nitrogen of the diisopropylamino group of the phosphoramidite. This is followed by the nucleophilic attack of the tetrazolide anion on the phosphorus atom, leading to the formation of a highly reactive phosphoramidite-tetrazolide intermediate. This intermediate then rapidly reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][][10][11][12]
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation.[2][4][13][14][15][16][17] This workflow is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using an automated synthesizer. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.
Reagent Preparation
-
Phosphoramidites: Prepare 0.1 M solutions of the desired nucleoside phosphoramidites in anhydrous acetonitrile.[14][18]
-
Activator Solution: Prepare the activator solution at the desired concentration in anhydrous acetonitrile (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT)).[9][14]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[9][18]
-
Capping Solutions:
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[13]
Automated Synthesis Cycle
The following steps are performed in a continuous flow column packed with the solid support.
Step 1: Deblocking (Detritylation)
-
Wash the solid support with anhydrous acetonitrile.
-
Deliver the deblocking solution to the column and incubate for 60-90 seconds to remove the 5'-DMT protecting group.[13]
-
Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and excess acid.[13]
Step 2: Coupling
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.[14]
-
Allow the coupling reaction to proceed for the recommended time (e.g., 30-120 seconds for DNA, 3 minutes for RNA with ETT or BTT).[13][18]
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.[14]
Step 3: Capping
-
Deliver the capping solutions (Cap A and Cap B) to the column to acetylate any unreacted 5'-hydroxyl groups.[14]
-
Allow the reaction to proceed for 30-60 seconds.[14]
-
Wash the column with anhydrous acetonitrile.[14]
Step 4: Oxidation
-
Deliver the oxidizing solution to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.[14]
-
Allow the reaction to proceed for 30-60 seconds.[14]
-
Wash the column with anhydrous acetonitrile to remove the oxidizing agent.[14]
Repeat this four-step cycle for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
-
After the final synthesis cycle, treat the solid support with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[14]
-
Incubate at room temperature or an elevated temperature for a specified period to cleave the oligonucleotide from the support and remove protecting groups from the nucleobases and phosphate backbone.[14]
-
Collect the solution containing the crude oligonucleotide for subsequent purification.
Conclusion
1H-Tetrazole and its derivatives are essential activators for efficient solid-phase oligonucleotide synthesis. While 1H-Tetrazole has historically been the standard, derivatives such as ETT and BTT offer improved solubility and faster coupling kinetics, particularly for the synthesis of RNA and other modified oligonucleotides. 4,5-Dicyanoimidazole (DCI) provides a highly soluble and nucleophilic alternative, proving advantageous for long sequences and large-scale production. The selection of the appropriate activator, along with optimized reaction conditions, is crucial for achieving high coupling efficiencies and obtaining high-purity synthetic oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. alfachemic.com [alfachemic.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 18. Oligonucleotide Synthesis [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, are a class of pharmaceuticals that modulate the Renin-Angiotensin-Aldosterone System (RAAS). They are widely used in the management of hypertension, diabetic nephropathy, and congestive heart failure.[1] A key structural feature of many ARBs is the biphenyl tetrazole moiety, which acts as a bioisostere for a carboxylic acid, contributing to the high affinity of these drugs for the angiotensin II type 1 (AT1) receptor.[2][3] The tetrazole ring's acidic nature and metabolic stability are crucial for the therapeutic efficacy of these compounds.[3][4]
While various synthetic routes to ARBs have been developed, this document focuses on established methods for the construction of the critical biphenyl tetrazole core. Although a direct, detailed synthetic protocol starting from 1H-Tetrazole-1-acetic acid for the synthesis of commercial ARBs is not extensively documented in publicly available literature, the following sections detail the prevalent and well-established methods for creating the essential tetrazole-containing intermediates.
Mechanism of Action of Angiotensin II Receptor Blockers
ARBs exert their therapeutic effects by selectively blocking the binding of angiotensin II to the AT1 receptor.[1] This action prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2] The RAAS pathway and the site of action of ARBs are illustrated in the diagram below.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism.
Established Synthetic Protocols for the Biphenyl Tetrazole Moiety
The synthesis of the biphenyl tetrazole core of ARBs typically follows one of two primary strategies: the [3+2] cycloaddition of a nitrile with an azide or the N-alkylation of a pre-formed tetrazole ring.
Protocol 1: Synthesis via [3+2] Cycloaddition of a Nitrile
This method involves the reaction of a biphenyl nitrile derivative with an azide source to form the tetrazole ring. This is a widely used industrial method for the synthesis of sartans.
General Reaction Scheme:
Caption: [3+2] Cycloaddition pathway for ARB synthesis.
Experimental Protocol (Example: Synthesis of a Losartan Intermediate):
-
Alkylation: To a solution of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
-
Cycloaddition: Dissolve the crude nitrile intermediate in a high-boiling point solvent (e.g., toluene or DMF).
-
Add an azide source, such as sodium azide, and a Lewis acid catalyst (e.g., zinc chloride or triethylamine hydrochloride).[5][6]
-
Heat the reaction mixture to reflux (typically 110-150 °C) for 24-48 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to quench any unreacted azide.
-
Extract the product into an organic solvent.
-
Purify the product by column chromatography or recrystallization to yield the biphenyl tetrazole precursor.
Quantitative Data for Cycloaddition Route:
| ARB Intermediate | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Losartan Precursor | NaN₃ | Triethylamine hydrochloride | Toluene | 110 | 30-35 | ~85 | [5] |
| Valsartan Precursor | NaN₃ | ZnCl₂ | DMF | 120 | 24 | ~90 | [7] |
| Irbesartan Precursor | Tributyltin azide | - | Xylene | 130 | 48 | ~88 | Sanofi Patent |
Protocol 2: Synthesis via N-Alkylation of a 5-Substituted Tetrazole
This alternative strategy involves the alkylation of a pre-formed 5-substituted-1H-tetrazole with a suitable biphenyl methyl bromide derivative. This method offers the advantage of avoiding the use of potentially hazardous azide reagents in the final steps.
General Reaction Scheme:
Caption: N-Alkylation pathway for ARB synthesis.
Experimental Protocol (Example: Synthesis of an Irbesartan Intermediate):
-
Preparation of the Tetrazole: Synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide in the presence of a catalyst.
-
Protection of the Tetrazole: Protect the tetrazole ring, for example, with a trityl group by reacting 5-phenyl-1H-tetrazole with trityl chloride in the presence of a base like triethylamine.
-
Suzuki Coupling: Couple the protected tetrazole with a suitable boronic acid derivative of the other part of the biphenyl ring system using a palladium catalyst to form the biphenyl tetrazole structure.
-
Alkylation: To a solution of the appropriate heterocyclic core (e.g., 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one for Irbesartan) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride).
-
Add the protected 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole derivative to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for several hours until completion as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Deprotection: Remove the protecting group (e.g., trityl group) under acidic conditions (e.g., hydrochloric acid in methanol/water) to yield the final ARB molecule.[4]
-
Purify the final product by recrystallization or chromatography.
Quantitative Data for N-Alkylation Route:
| ARB | Alkylating Agent | Heterocyclic Core | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Losartan | Trityl-protected bromomethyl biphenyl tetrazole | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | K₂CO₃ | DMF | RT | 18 | ~90 | [8] |
| Irbesartan | Trityl-protected bromomethyl biphenyl tetrazole | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | K₂CO₃ | Acetone | 50 | 12 | ~92 | Bristol-Myers Squibb Patent |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an ARB intermediate.
Caption: General laboratory workflow for ARB synthesis.
Conclusion
The synthesis of angiotensin II receptor blockers is a well-established field with robust and scalable methods for the construction of the key biphenyl tetrazole pharmacophore. While the direct application of this compound as a primary starting material is not prominently featured in the surveyed literature, the protocols outlined above for the [3+2] cycloaddition and N-alkylation routes provide reliable and efficient pathways for the synthesis of these important therapeutic agents. Researchers and drug development professionals can utilize these established methodologies as a foundation for the development of new ARBs or the optimization of existing synthetic processes. Further investigation into novel synthons and synthetic strategies continues to be an active area of research in medicinal chemistry.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of the carboxylic acid group. This structural similarity, combined with its metabolic stability, has led to the incorporation of the tetrazole moiety into a wide array of therapeutic agents. Within the realm of inflammation, derivatives of tetrazole have demonstrated promising activities, targeting key pathways in the inflammatory cascade. 1H-Tetrazole-1-acetic acid serves as a foundational scaffold for the development of novel anti-inflammatory agents. These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the anti-inflammatory properties of compounds derived from this scaffold. While specific anti-inflammatory data for this compound is not extensively available in public literature, the following sections detail the evaluation of its derivatives, offering a roadmap for the investigation of new chemical entities based on this structure.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of glycine with an orthoformate and an azide source. A common method involves the use of glycine, triethyl orthoformate, and sodium azide in an acidic medium.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycine (1.0 eq), sodium azide (1.1 eq), and triethyl orthoformate (1.2 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture at 80-100°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The residue can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield this compound as a crystalline solid.
Potential Anti-inflammatory Mechanisms of Tetrazole Derivatives
Derivatives of this compound are hypothesized to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and cytokines involved in the inflammatory response.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Tetrazole derivatives have been designed and shown to be effective COX inhibitors.
-
Modulation of Pro-inflammatory Cytokines: Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Compounds containing the tetrazole moiety have been reported to suppress the production of these cytokines.
Experimental Protocols for a Full Anti-inflammatory Profile
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound derivative)
-
Reference drug (e.g., Diclofenac sodium, Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control (receives only the vehicle).
-
Group II: Carrageenan control (receives vehicle and carrageenan).
-
Group III: Reference drug (receives standard drug).
-
Group IV, V, VI...: Test compound groups (receive different doses of the test compound).
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX isoforms.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Detection system (e.g., colorimetric, fluorometric, or luminescent kit)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Incubation with Inhibitor: In a 96-well plate, add the enzyme, heme, and various concentrations of the test compound or reference inhibitor. Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specific incubation period (e.g., 2-5 minutes), stop the reaction and measure the product formation using the chosen detection method as per the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting a dose-response curve.
2. TNF-α and IL-6 Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
MTT or similar cell viability assay reagent
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Determine non-toxic concentrations beforehand using an MTT assay.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle control group (no LPS) and an LPS-only control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-only control.
Data Presentation
The following tables present hypothetical and literature-derived data for various tetrazole derivatives to illustrate how results from the described assays can be structured for clear comparison.
Table 1: In Vivo Anti-inflammatory Activity of Tetrazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| Diclofenac Sodium | 10 | 75.2 |
| Tetrazole Derivative A | 25 | 45.8 |
| Tetrazole Derivative A | 50 | 68.3 |
| Tetrazole Derivative B | 25 | 52.1 |
| Tetrazole Derivative B | 50 | 72.5 |
Table 2: In Vitro COX Inhibition by Tetrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15.0 | 0.04 | 375 |
| Tetrazole Derivative C | 8.5 | 0.25 | 34 |
| Tetrazole Derivative D | 12.3 | 0.18 | 68.3 |
Table 3: In Vitro Cytokine Inhibition by Tetrazole Derivatives in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| LPS Control | - | 0 | 0 |
| Tetrazole Derivative E | 10 | 35.2 | 40.1 |
| Tetrazole Derivative E | 25 | 62.8 | 68.5 |
| Tetrazole Derivative F | 10 | 41.5 | 45.3 |
| Tetrazole Derivative F | 25 | 70.1 | 75.9 |
Visualizations
Caption: Workflow for the development of anti-inflammatory agents based on this compound.
Caption: Key inflammatory signaling pathways potentially targeted by this compound derivatives.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of new chemical entities derived from this scaffold. While the direct anti-inflammatory activity of the parent compound is not well-documented, the consistent findings of anti-inflammatory effects among its derivatives underscore the potential of this chemical class. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds, with the ultimate goal of developing safer and more effective treatments for inflammatory diseases.
Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds from 1H-Tetrazole-1-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its bioisosteric resemblance to the carboxylic acid group and its metabolic stability.[1][2] This structural feature has been incorporated into numerous therapeutic agents, demonstrating a wide array of biological activities, including anticancer properties.[1][3] 1H-Tetrazole-1-acetic acid emerges as a valuable and versatile starting material for the synthesis of novel tetrazole derivatives. Its bifunctional nature, possessing both a reactive carboxylic acid group and a tetrazole ring, allows for diverse chemical modifications to generate libraries of compounds with potential anticancer activity. These derivatives can be designed to target various mechanisms of cancer progression, including the inhibition of key signaling pathways.[3][4]
This document provides detailed protocols for the synthesis of novel amide and hydrazide derivatives of this compound and outlines key experiments for the evaluation of their anticancer efficacy.
Synthesis of Novel Anticancer Agents from this compound
The following protocols describe the synthesis of two classes of derivatives from this compound: N-aryl amides and N'-substituted hydrazides. These synthetic routes are based on established chemical principles for amide bond formation and hydrazide synthesis.
Protocol 1: Synthesis of N-Aryl Amides of this compound
This protocol details the synthesis of N-aryl amide derivatives of this compound via a two-step process involving the formation of an acyl chloride intermediate followed by amidation.
Step 1: Synthesis of 2-(1H-tetrazol-1-yl)acetyl chloride
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq.) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(1H-tetrazol-1-yl)acetyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-Aryl-(2-(1H-tetrazol-1-yl)acetamide) Derivatives
-
Dissolve the crude 2-(1H-tetrazol-1-yl)acetyl chloride (1.0 eq.) in anhydrous DCM (10 mL/g).
-
To this solution, add a solution of the desired substituted aniline (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-aryl-(2-(1H-tetrazol-1-yl)acetamide).
Protocol 2: Synthesis of 2-(1H-tetrazol-1-yl)acetohydrazide and its N'-Substituted Derivatives
This protocol outlines the synthesis of a key hydrazide intermediate and its subsequent conversion to N'-substituted hydrazide derivatives.
Step 1: Synthesis of ethyl 2-(1H-tetrazol-1-yl)acetate
-
To a solution of this compound (1.0 eq.) in absolute ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(1H-tetrazol-1-yl)acetate.
Step 2: Synthesis of 2-(1H-tetrazol-1-yl)acetohydrazide
-
Dissolve ethyl 2-(1H-tetrazol-1-yl)acetate (1.0 eq.) in ethanol (15 mL/g).
-
Add hydrazine hydrate (3.0 eq.) and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid 2-(1H-tetrazol-1-yl)acetohydrazide, which can be purified by recrystallization from ethanol.
Step 3: Synthesis of N'-Substituted-2-(1H-tetrazol-1-yl)acetohydrazide Derivatives
-
To a solution of 2-(1H-tetrazol-1-yl)acetohydrazide (1.0 eq.) in ethanol (20 mL/g), add the desired aldehyde or ketone (1.1 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a general workflow for the synthesis and anticancer evaluation of novel compounds derived from this compound.
Protocols for Anticancer Activity Evaluation
Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 4: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic activity of the newly synthesized compounds.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) ± SD |
| Amide-1 | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value | |
| Amide-2 | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value | |
| Hydrazone-1 | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value | |
| Hydrazone-2 | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value | |
| Doxorubicin | MCF-7 (Breast) | Value |
| A549 (Lung) | Value | |
| HCT116 (Colon) | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Investigation of Signaling Pathways
The EGFR/PI3K/AKT/mTOR signaling cascade is a crucial pathway that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[4] Tetrazole-containing compounds have been reported to inhibit components of this pathway.[4] The following diagram illustrates this signaling cascade, a potential target for the novel this compound derivatives.
Protocol 5: Western Blot Analysis for EGFR/PI3K/AKT/mTOR Pathway Proteins
This protocol is for investigating the effect of the most potent synthesized compounds on the protein expression levels within the EGFR/PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis: Treat cancer cells with the IC₅₀ concentration of the lead compound(s) for 24-48 hours. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
By following these detailed protocols, researchers can effectively synthesize and evaluate novel anticancer compounds derived from this compound, contributing to the development of new therapeutic strategies against cancer.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in the Preparation of Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Tetrazole-1-acetic acid (TzAA) in the synthesis of novel energetic materials. The document details the preparation of TzAA and its subsequent use in forming energetic coordination polymers and salts. It includes detailed experimental protocols, quantitative data on the energetic properties of the resulting materials, and visualizations of synthetic workflows and decomposition pathways.
Introduction
This compound is a versatile building block in the field of energetic materials. Its structure, featuring a nitrogen-rich tetrazole ring and a carboxylic acid group, allows for the formation of a variety of derivatives, including energetic salts and coordination polymers. The presence of the tetrazole moiety contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, both of which are desirable characteristics for energetic materials. The carboxylic acid group provides a site for deprotonation and coordination to metal centers, enabling the construction of diverse and tunable energetic coordination polymers.
Data Presentation
The following tables summarize the key quantitative data for energetic materials derived from this compound and related tetrazole compounds.
Table 1: Physicochemical and Energetic Properties of this compound and its Derivatives
| Compound/Material | Chemical Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| This compound | C₃H₄N₄O₂ | ~1.7 (estimated) | > 0 (endothermic) | Not Reported | Not Reported | Not Reported |
| {[Bi(tza)(C₂O₄)(H₂O)]·H₂O}n | C₅H₅BiN₄O₇ | Not Reported | Not Reported | Not Reported | Not Reported | Insensitive |
| [Fe₃O(tza)₆(H₂O)₃]NO₃ | C₁₈H₂₄Fe₃N₂₅O₂₅ | Not Reported | Not Reported | Not Reported | Not Reported | Insensitive |
| Hydrazinium 1-hydroxy-5-methyltetrazolate | CH₇N₅O | 1.404 | Not Reported | 8109 | 219 | >40 |
| Guanidinium 1-hydroxy-5-methyltetrazolate | C₂H₈N₆O | Not Reported | Not Reported | 7090 | Not Reported | >40 |
Experimental Protocols
Protocol 1: Synthesis of this compound (TzAA)
This protocol is based on the reaction of glycine, sodium azide, and triethyl orthoformate.
Materials:
-
Glycine
-
Sodium azide (NaN₃)
-
Triethyl orthoformate
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Activated carbon
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine and sodium azide in glacial acetic acid.
-
Slowly add triethyl orthoformate to the mixture while stirring.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the cooled reaction mixture to acidify it and induce cyclization. This step should be performed in a fume hood due to the potential evolution of hydrazoic acid.
-
Filter the resulting mixture to remove the precipitated sodium chloride.
-
Treat the filtrate with activated carbon to decolorize the solution and filter again.
-
Concentrate the filtrate under reduced pressure to remove excess acetic acid and hydrochloric acid.
-
Cool the concentrated solution in an ice bath to crystallize the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of Energetic Coordination Polymers of this compound
This protocol describes a general method for the synthesis of energetic coordination polymers using TzAA as a ligand. The specific metal salt and reaction conditions can be varied to obtain different structures and properties.[1]
Materials:
-
This compound (TzAA)
-
A metal salt (e.g., Bismuth(III) nitrate pentahydrate, Iron(III) nitrate nonahydrate)
-
A co-ligand (optional, e.g., oxalic acid)
-
Solvent (e.g., deionized water, ethanol)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate container, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the TzAA solution while stirring.
-
If a co-ligand is used, dissolve it in the solvent and add it to the reaction mixture.
-
Adjust the pH of the solution if necessary using a dilute acid or base to promote coordination.
-
The reaction mixture can be stirred at room temperature or heated under reflux, depending on the desired product. The formation of a precipitate indicates the formation of the coordination polymer.
-
Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.
Protocol 3: Synthesis of Energetic Salts of this compound (Generalized)
This generalized protocol describes the formation of energetic salts of TzAA with nitrogen-rich bases like hydrazine, guanidine, or aminoguanidine.
Materials:
-
This compound (TzAA)
-
A nitrogen-rich base (e.g., hydrazine hydrate, guanidine carbonate, aminoguanidine hydrochloride)
-
Solvent (e.g., deionized water, ethanol)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
In a separate container, dissolve the nitrogen-rich base in the same or a miscible solvent. For bases provided as salts (e.g., aminoguanidine hydrochloride), a prior neutralization step with a suitable base (e.g., sodium hydroxide) may be necessary to liberate the free base.
-
Slowly add the solution of the nitrogen-rich base to the TzAA solution with stirring.
-
The salt will typically precipitate out of the solution upon mixing or after a short period of stirring. If precipitation is slow, the solution can be cooled in an ice bath.
-
Collect the energetic salt by filtration, wash with a small amount of cold solvent, and dry carefully under vacuum at a low temperature.
Caution: All energetic materials should be handled with extreme care using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Syntheses should be conducted in a well-ventilated fume hood, and the products should be stored in small quantities in appropriate containers.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of energetic materials from this compound.
Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathways for the tetrazole ring in energetic materials.
References
Application Note: HPLC Analysis and Purification of 1H-Tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and purification of 1H-Tetrazole-1-acetic acid, a key intermediate in pharmaceutical synthesis. The analytical method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products. The preparative method allows for the efficient isolation of high-purity this compound. Detailed protocols for sample preparation, method parameters, and data presentation are provided to ensure reproducibility and easy implementation in a laboratory setting.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, cefazolin.[1] Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a powerful technique for assessing the purity and for purifying such polar, acidic compounds.[2] This document provides a comprehensive guide to both analytical and preparative HPLC for this compound. The analytical method is developed to be stability-indicating, which is essential for monitoring the compound's stability under various stress conditions.[2][3] The preparative method is a scaled-up version of the analytical method, designed for efficient purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂ | [4] |
| Molecular Weight | 128.09 g/mol | [4] |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 127-129 °C | [7] |
| pKa | ~4.3 (for the acetic acid moiety) | [8] |
| UV Absorbance (λmax) | ~210-228 nm | [9] |
| Solubility | Soluble in polar solvents | [8] |
Experimental Protocols
Analytical HPLC Method for Purity and Stability Analysis
This method is designed for the quantitative determination of this compound and the separation of its potential impurities.
a. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer the sample to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase A (see table below). This results in a sample concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9][10]
b. Chromatographic Conditions:
The following table summarizes the chromatographic conditions for the analytical method.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 20 minutes |
c. Data Presentation:
The following table presents hypothetical, yet realistic, data for the separation of this compound from a potential impurity, demonstrating the method's suitability.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Impurity 1 | 3.5 | 1.1 | 8500 |
| This compound | 8.2 | 1.2 | 12000 |
Preparative HPLC Method for Purification
This method is designed for the purification of this compound on a larger scale.
a. Sample Preparation:
-
Prepare a concentrated solution of the crude this compound in mobile phase A. The concentration will depend on the column's loading capacity and should be determined empirically. A starting concentration of 10-20 mg/mL is recommended.
-
Filter the solution through a 0.45 µm filter before loading onto the column.
b. Chromatographic Conditions:
The following table summarizes the chromatographic conditions for the preparative method.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (volatile for easy removal) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on concentration and loading capacity) |
| Detection | UV at 215 nm |
| Fraction Collection | Triggered by UV signal threshold |
c. Post-Purification Processing:
-
Pool the fractions containing the pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Visualizations
The following diagrams illustrate the workflows for the analytical and purification processes.
Caption: Workflow for the analytical HPLC of this compound.
Caption: Workflow for the preparative HPLC of this compound.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for quality control and stability studies, while the preparative method allows for the isolation of high-purity material for research and development purposes. By following the provided protocols, researchers can achieve reliable and reproducible results.
References
- 1. This compound | 21732-17-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 1H-Tetrazol-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. This compound | 21732-17-2 | Benchchem [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. organomation.com [organomation.com]
Application Notes and Protocols: 1H-Tetrazole-1-acetic Acid in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Tetrazole-1-acetic acid (TzA) is a versatile heterocyclic compound recognized for its role as a bioisostere for carboxylic acids in medicinal chemistry. While its direct application as an organocatalyst in organic reactions is not extensively documented, its significance in catalysis is prominently demonstrated through the formation of highly effective metal-ligand coordination complexes. These complexes exhibit notable catalytic activity, particularly in modulating the thermal decomposition of energetic materials. This document provides detailed application notes and protocols for the synthesis and catalytic application of this compound-based metal complexes, focusing on their synergistic effect on the thermal decomposition of ammonium perchlorate (AP), a key component in solid propellants.
Section 1: Catalytic Applications of this compound Metal Complexes
The primary catalytic application identified for this compound is as a ligand in the formation of energetic coordination compounds that catalyze the thermal decomposition of ammonium perchlorate. Two such notable complexes are a bismuth-based coordination polymer, {[Bi(tza)(C2O4)(H2O)]·H2O}n (Complex 1), and an iron-based cluster, [Fe3O(tza)6(H2O)3]NO3 (Complex 2).[1]
These complexes have been shown to significantly lower the decomposition temperature of ammonium perchlorate, indicating their potential as catalysts in solid propellants.[1] Furthermore, a mixture of these two complexes exhibits a synergistic catalytic effect, enhancing their overall performance.[1]
Data Presentation: Catalytic Effect on Ammonium Perchlorate Decomposition
The catalytic activity of Complex 1, Complex 2, and their mixture on the thermal decomposition of ammonium perchlorate was evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG). The key quantitative data is summarized in the table below.
| Catalyst | High-Temperature Decomposition Peak (°C) | Reduction in Decomposition Temperature (°C) |
| Pure Ammonium Perchlorate | 443.8 | N/A |
| Ammonium Perchlorate + Complex 1 | 358.2 | 85.6 |
| Ammonium Perchlorate + Complex 2 | 341.5 | 102.3 |
| Ammonium Perchlorate + Mixture (1:1) of Complex 1 & 2 | 330.1 | 113.7 |
A synergistic index of 1.31 was observed for the mixture of Complex 1 and Complex 2, indicating a cooperative enhancement of their catalytic activities.[1]
Section 2: Experimental Protocols
Synthesis of Catalytic Coordination Compounds
2.1.1 Protocol for Synthesis of {[Bi(tza)(C2O4)(H2O)]·H2O}n (Complex 1)
-
Reagents:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
This compound (Htza)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
-
Procedure:
-
Dissolve this compound (1 mmol, 128 mg) and oxalic acid (1 mmol, 90 mg) in 10 mL of distilled water with stirring.
-
Slowly add a solution of Bismuth(III) nitrate pentahydrate (1 mmol, 485 mg) in 5 mL of distilled water to the first solution.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with distilled water, and dry in a desiccator over silica gel.
-
2.1.2 Protocol for Synthesis of [Fe3O(tza)6(H2O)3]NO3 (Complex 2)
-
Reagents:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
This compound (Htza)
-
Distilled water
-
-
Procedure:
-
Dissolve this compound (2 mmol, 256 mg) in 10 mL of distilled water.
-
Slowly add a solution of Iron(III) nitrate nonahydrate (1 mmol, 404 mg) in 5 mL of distilled water to the Htza solution with constant stirring.
-
Stir the mixture at 60 °C for 4 hours.
-
Allow the solution to cool to room temperature and then let it stand for several days to allow for the formation of crystals.
-
Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.
-
Protocol for Catalytic Thermal Decomposition of Ammonium Perchlorate
-
Materials:
-
Ammonium Perchlorate (AP)
-
Catalyst (Complex 1, Complex 2, or their 1:1 mixture)
-
Acetone
-
Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA)
-
-
Procedure:
-
Prepare a physical mixture of ammonium perchlorate and the catalyst in a 98:2 mass ratio.
-
Add a small amount of acetone to the mixture and stir for 30 minutes to ensure homogeneity.
-
Dry the mixture in a desiccator to remove the acetone completely.
-
Place a small amount of the prepared sample (typically 1-5 mg) into an aluminum crucible for DSC/TGA analysis.
-
Perform the thermal analysis under a nitrogen atmosphere at a heating rate of 10 °C/min from room temperature to 500 °C.
-
Record the DSC and TGA curves to determine the onset and peak decomposition temperatures.
-
Section 3: Visualizations
Logical Relationship of Catalyst Synthesis and Application
Caption: Workflow for the synthesis of Metal-TzA catalysts and their application in the thermal decomposition of ammonium perchlorate.
Proposed Structure of Catalytic Complexes
Caption: Schematic representation of the coordination environments in the Bismuth (Complex 1) and Iron (Complex 2) catalysts.
References
Application Notes and Protocols for the Synthesis of Tetrazole-Containing Scaffolds for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, primarily due to its role as a bioisostere for the carboxylic acid group.[1][2] This substitution often leads to improved pharmacokinetic properties such as enhanced metabolic stability, increased lipophilicity, and better oral bioavailability.[2] The tetrazole ring's high nitrogen content contributes to its metabolic robustness, making it less susceptible to common metabolic pathways.[2] With over 20 marketed drugs containing this scaffold, exhibiting a wide range of biological activities including anticancer, antiviral, and antihypertensive properties, the demand for diverse libraries of tetrazole-containing compounds for high-throughput screening (HTS) is ever-increasing.[1][3]
These application notes provide a comprehensive overview of modern synthetic strategies for generating diverse tetrazole-containing scaffolds amenable to HTS campaigns. Detailed protocols for key reactions and data on reaction yields are presented to aid researchers in the efficient construction of compound libraries.
Synthetic Methodologies for Tetrazole Library Synthesis
The generation of tetrazole libraries for HTS relies on robust and versatile chemical transformations that can be readily automated and performed in parallel. Key strategies include multicomponent reactions (MCRs), [3+2] cycloadditions, and innovative building block approaches.
Multicomponent Reactions (MCRs)
MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials, making them ideal for the rapid generation of compound libraries.[3][4] The Ugi and Passerini reactions are prominent examples utilized in tetrazole synthesis.
-
Ugi-Azide Four-Component Reaction (UA-4CR): This reaction is a cornerstone for the one-pot synthesis of diverse 1,5-disubstituted-1H-tetrazoles.[2] It involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[5] The ability to vary four distinct starting materials allows for the creation of large and diverse libraries.[6] The Ugi tetrazole synthesis is amenable to parallel synthesis, facilitating the production of thousands of compounds for screening decks.[7][8]
-
Passerini-Tetrazole Three-Component Reaction (PT-3CR): This reaction provides an efficient route to α-acyloxy tetrazoles by reacting an isocyanide, an azide, and an aldehyde or ketone.[1][9] A novel strategy employs the PT-3CR to synthesize tetrazole aldehyde building blocks, which can then be used in subsequent MCRs to generate complex, drug-like molecules.[1][3][10]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azides with nitriles is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[2][4] This reaction can be catalyzed by various reagents, including zinc salts, to proceed efficiently under aqueous conditions.[11] "Click chemistry," a concept introduced by Sharpless, utilizes this highly efficient and specific reaction for the reliable synthesis of tetrazoles.[12][13]
Novel Synthetic Approaches
Recent advancements have introduced new strategies for tetrazole synthesis, expanding the accessible chemical space.
-
Building Block Approach: A novel strategy involves the synthesis of diversely protected tetrazole aldehydes as versatile building blocks.[1][9][14] These can be incorporated into various chemical transformations, including MCRs, to create complex molecules, avoiding the de novo construction of the tetrazole ring for each new compound.[10]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis and functionalization of tetrazole-containing compounds, enabling late-stage diversification of complex molecules.[15][16]
Experimental Protocols
Protocol 1: General Procedure for the Ugi-Azide Four-Component Reaction (UA-4CR)
This protocol is a general guideline for the synthesis of 1,5-disubstituted-1H-tetrazoles.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Azidotrimethylsilane (TMSN₃) (1.0 mmol)
-
Methanol (MeOH) (5 mL)
-
Triethylamine (Et₃N) (1.2 mmol, if starting with an amine salt)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a reaction vessel, add the amine (1.0 mmol). If an amine hydrochloride is used, add triethylamine (1.2 mmol) to liberate the free amine.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Finally, add azidotrimethylsilane (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) for 24-48 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted-1H-tetrazole.[2]
Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition
This protocol describes a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles.
Materials:
-
Organic nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Zinc bromide (ZnBr₂) (catalytic amount) or Triethylamine hydrochloride (1.5 mmol)[4]
Procedure:
-
In a round-bottom flask, dissolve the organic nitrile (1.0 mmol) in the chosen solvent (e.g., toluene or water).
-
Add sodium azide (1.5 mmol) and the catalyst (e.g., ZnBr₂ or triethylamine hydrochloride).
-
Heat the reaction mixture at 90-110 °C for 12-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid (e.g., 3 N HCl) to pH ~1 to protonate the tetrazole and quench any remaining azide.[17]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[17]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative yields for the synthesis of various tetrazole-containing scaffolds using the methodologies described above.
Table 1: Yields for Ugi-Azide Four-Component Reactions
| Aldehyde | Amine | Isocyanide | Product Yield (%) | Reference |
| 2-Bromobenzaldehyde | Allylamine | tert-Butyl isocyanide | 58 | [5] |
| Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | 74 | [1] |
| 4-Chlorobenzaldehyde | Aniline | Ethyl isocyanoacetate | 65 | [5] |
| Isovaleraldehyde | Ammonia | tert-Butyl isocyanide | 83 | [6] |
Table 2: Yields for [3+2] Cycloaddition Reactions
| Nitrile | Azide Source | Catalyst/Additive | Product Yield (%) | Reference |
| Benzonitrile | NaN₃ | ZnBr₂ | >90 (conversion) | [17] |
| Acetonitrile | NaN₃ | Triethylamine hydrochloride | 95 | [4] |
| p-Toluenesulfonyl cyanide | Benzyl azide | None | 92 | [4] |
| Cyanoacetamide | NaN₃ | Triethylamine hydrochloride | 98 | [4] |
Visualizations
Workflow for Tetrazole Library Synthesis via MCR
Caption: Workflow for generating a diverse tetrazole library using MCRs.
General Synthetic Routes to Tetrazoles
Caption: Key synthetic pathways to tetrazole-containing scaffolds.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MCR synthesis of a tetracyclic tetrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Derivatization of 1H-Tetrazole-1-acetic acid for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Tetrazole-1-acetic acid and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties (pKa ≈ 4.89) while providing improved metabolic stability and cell membrane permeability.[1] This bioisosteric replacement has been a successful strategy in the development of numerous drugs.[2] The derivatization of this compound, particularly at the carboxylic acid moiety to form esters and amides, allows for the exploration of structure-activity relationships (SAR) to optimize pharmacological properties for various therapeutic targets, including anticancer and antimicrobial agents.[2][3]
These application notes provide detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant in vitro assays.
I. Synthesis of this compound Derivatives
The derivatization of this compound primarily involves the formation of esters and amides. Below are generalized protocols for these syntheses.
Protocol 1: Synthesis of this compound Esters
This protocol describes the esterification of this compound with various alcohols using a suitable acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol, propanol)
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Synthesis of N-Substituted (1H-Tetrazol-1-yl)acetamides
This protocol outlines the synthesis of amides from this compound and various primary or secondary amines using a coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the purified amide using spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).
II. In Vitro Biological Evaluation
The synthesized derivatives of this compound can be evaluated for their potential as anticancer and antimicrobial agents using the following in vitro assays.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic potential of the synthesized compounds.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).
-
Incubation: Incubate the plates for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Structure-Activity Relationship (SAR) Studies
The data obtained from the biological evaluation of a series of this compound derivatives can be used to establish structure-activity relationships.
Anticancer Activity SAR
The anticancer activity of tetrazole derivatives is often influenced by the nature of the substituents. For a series of N-substituted (1H-tetrazol-1-yl)acetamides, the following trends may be observed:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen may enhance activity due to potential π-π stacking interactions with biological targets.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the molecule and its binding affinity to target proteins.
-
Steric Factors: The size and conformation of the substituent can influence how the molecule fits into the binding pocket of a target enzyme or receptor.
Table 1: In Vitro Anticancer Activity of N-Aryl-(1H-tetrazol-1-yl)acetamide Derivatives against HT-29 Cancer Cells [6]
| Compound | Substituent (R) on Aryl Ring | IC₅₀ (µg/mL) |
| 1a | 4-Bromo | 87.91 |
| 1b | 4-Chloro | 69.99 |
| 1c | 2,4-Dichloro | 98.01 |
| 1d | 4-Nitro | 92.42 |
Note: The data presented is for a series of 1-substituted-5-aryl-tetrazoles, which can serve as a model for SAR studies of N-substituted (1H-tetrazol-1-yl)acetamides.
Antimicrobial Activity SAR
For antimicrobial agents, the lipophilicity and electronic properties of the derivatives are crucial for their activity.
-
Lipophilicity: A balanced lipophilicity is often required for effective penetration of bacterial cell walls.
-
Hydrogen Bonding: The ability of the amide or ester group to form hydrogen bonds can be critical for interaction with the target enzyme.
Table 2: Antimicrobial Activity (MIC) of this compound Derivatives [5]
| Compound | Substituent | MIC (µg/mL) vs. E. faecalis | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 2a | Benzimidazole | 31 | 18.7 | >100 |
| 2b | 5-Nitrobenzimidazole | 1.3 | 25.2 | 1.2 |
| 2c | 5-Chlorobenzimidazole | 1.8 | 21.6 | >100 |
| 2d | 5-Methylbenzimidazole | 2.1 | >100 | 7.4 |
| Azithromycin | - | 1.2 | 0.8 | - |
| Fluconazole | - | - | - | 8.1 |
Note: The data is for tetrazole derivatives connected to a benzimidazole ring via a methyl bridge at the 1-position, providing insights into potential SAR for related structures.
IV. Mechanistic Insights and Signaling Pathways
Derivatives of this compound may exert their biological effects through various mechanisms. Below are diagrams of potential signaling pathways that could be targeted.
Anticancer Mechanism: EGFR Signaling Pathway Inhibition
Some tetrazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation, survival, and metastasis.[7]
Caption: EGFR signaling pathway and its inhibition by a tetrazole derivative.
Antimicrobial Mechanism: DNA Gyrase Inhibition
In bacteria, DNA gyrase is a crucial enzyme for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to bacterial cell death. Some tetrazole derivatives have been identified as inhibitors of this enzyme.[8][9]
Caption: Inhibition of bacterial DNA gyrase by a tetrazole derivative.
V. Experimental and Logical Workflow
The process of discovering and optimizing this compound derivatives for a specific biological activity follows a logical workflow.
Caption: Workflow for SAR studies of this compound derivatives.
References
- 1. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. benchchem.com [benchchem.com]
- 5. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in the Design of Probes for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Tetrazole-1-acetic acid as a versatile building block in the design and synthesis of chemical probes for biological research. The unique properties of the tetrazole ring, particularly its role as a bioisostere of carboxylic acids, make it an invaluable component in the development of fluorescent sensors and enzyme inhibitors. This document details the applications of this compound-derived probes, provides structured data on their performance, and offers detailed protocols for their synthesis and use.
Introduction to this compound in Probe Design
This compound is a key heterocyclic compound utilized in medicinal chemistry and chemical biology. Its structural and electronic properties offer several advantages in the design of targeted molecular probes. The tetrazole ring is metabolically stable and can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.[1][2] A crucial feature is its ability to act as a bioisosteric replacement for the carboxylic acid moiety, which can enhance pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates and chemical probes.[1][2]
Application 1: Fluorescent Probes for Reactive Oxygen Species (ROS)
Probing Peroxynitrite (ONOO⁻) in Oxidative Stress Signaling
Peroxynitrite is a highly reactive nitrogen species implicated in a variety of pathological conditions driven by oxidative stress. Fluorescent probes capable of detecting peroxynitrite are valuable tools for studying its role in cellular signaling. This compound derivatives have been successfully employed in the synthesis of novel, selective, and reversible fluorescent probes for peroxynitrite.
A notable example is a tetrazole-based probe (TP-2) that operates via a photoactivated "turn-on" mechanism. The synthesis involves a straightforward three-step, two-pot process, making it scalable for widespread use.[3][4] This class of probes demonstrates ratiometric sensing capabilities and high selectivity for peroxynitrite over other biologically relevant reactive oxygen and nitrogen species.[3]
Quantitative Data for Peroxynitrite Probe (TP-2)
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 350 nm | [3] |
| Emission Wavelength (λem) | 430 nm (blue-shifted from 490 nm upon ONOO⁻ binding) | [3] |
| Fluorescence Enhancement | > 8-fold with 6-fold excess of ONOO⁻ | [3] |
| Cellular Uptake | Efficient internalization in CHO cells | [3] |
| Cytotoxicity | Minimal | [3] |
Experimental Protocol: Synthesis of a Tetrazole-Based Peroxynitrite Probe
This protocol is adapted from the synthesis of TP-2, a fluorescent probe for peroxynitrite.[3]
Step 1: Synthesis of Tetrazole Carboxylic Acid
A detailed, specific protocol for the synthesis of the precursor tetrazole carboxylic acid from this compound would be required here, based on the specific fluorophore being attached. For a generic representation:
-
Dissolve this compound and a suitable amino-functionalized fluorophore in an appropriate solvent (e.g., DMF).
-
Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-Hydroxysuccinimide).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
Step 2: Esterification to Form a Pre-probe
-
Dissolve the synthesized tetrazole carboxylic acid in a suitable solvent.
-
Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
-
Stir the reaction mixture to form the pre-probe.
Step 3: Photoactivation to Generate the Fluorogenic Probe
-
Expose the pre-probe solution to UV light (280-320 nm) to generate the active fluorogenic probe.
Signaling Pathway: Peroxynitrite in Oxidative Stress
Caption: Peroxynitrite formation and its downstream cellular effects.
Application 2: Fluorescent Probes for Metal Ions
Sensing Zinc (Zn²⁺) in Cellular Signaling
Zinc is an essential trace element that acts as a cofactor for numerous enzymes and a signaling molecule in various cellular processes.[5] Fluorescent probes for Zn²⁺ are critical for understanding its homeostasis and signaling roles. The tetrazole moiety, due to its nitrogen-rich structure, can act as an effective chelator for metal ions.
Tetrazole derivatives have been designed as "turn-on" fluorescent sensors for Zn²⁺.[5] These probes typically consist of a fluorophore linked to a tetrazole-containing chelating unit. In the absence of Zn²⁺, the fluorescence is quenched. Upon binding to Zn²⁺, a conformational change or inhibition of photoinduced electron transfer (PET) leads to a significant increase in fluorescence intensity.[6]
Quantitative Data for a Tetrazole-Based Zinc Probe
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | Varies with fluorophore | [5] |
| Emission Wavelength (λem) | Varies with fluorophore | [5] |
| Detection Limit (LOD) | 25 ± 5 nM | [6] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [5] |
| Application | Bioimaging in HeLa cells | [5] |
Experimental Protocol: Cellular Imaging of Zinc with a Tetrazole-Based Probe
This protocol provides a general guideline for using a tetrazole-based fluorescent probe for imaging intracellular Zn²⁺.
Materials:
-
Tetrazole-based zinc probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the zinc probe (e.g., 5 µM) in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
(Optional) Zinc Modulation: To observe changes in intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) to increase intracellular zinc or a chelator (e.g., TPEN) to decrease it, followed by imaging.
Signaling Pathway: Zinc in Cellular Regulation
Caption: A simplified overview of zinc homeostasis and signaling.
Application 3: Enzyme Inhibitors
Targeting Metalloproteinases and Other Enzymes
The ability of the tetrazole ring to coordinate with metal ions makes this compound derivatives promising candidates for the design of inhibitors for metalloenzymes, such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and are implicated in diseases like cancer and arthritis. The tetrazole moiety can act as a zinc-binding group, crucial for the inhibitory activity of these compounds.[7]
Furthermore, tetrazole derivatives have been investigated as inhibitors for other enzyme classes, such as tyrosinase, by mimicking the substrate or interacting with key active site residues.[4]
Quantitative Data for Tetrazole-Based Enzyme Inhibitors
| Enzyme Target | Inhibitor Type | IC₅₀ Value | Reference |
| Tyrosinase | 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | 45 µM | [4] |
| MMP-2 | Tetrazole-based inhibitor | Selective inhibition (specific IC₅₀ not provided) | [7] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer
-
This compound derivative inhibitor (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the enzyme, substrate, and test compound in the assay buffer to the desired stock concentrations.
-
Perform serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion
This compound is a valuable and versatile platform for the development of sophisticated chemical biology probes. Its bioisosteric relationship with carboxylic acids, coupled with its unique chemical properties, enables the design of highly selective and sensitive fluorescent sensors for reactive species and metal ions, as well as potent inhibitors for various enzyme classes. The protocols and data presented here provide a solid foundation for researchers to explore and expand the applications of this compound in their own investigations into complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A tetrazole-based fluorescence "turn-on" sensor for Al(III) and Zn(II) ions and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1H-Tetrazole-1-acetic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of 1H-Tetrazole-1-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods involve the reaction of a glycine derivative with an orthoformate and an azide source. One prominent route is the reaction of a glycine ester salt (like glycine ethyl ester hydrochloride) with an orthoformic acid ester and a compound containing the N₃ group, such as sodium azide or trimethylsilyl azide.[1][2][3] Another approach is the [3+2] cycloaddition reaction between a cyanoacetic acid derivative and an azide source, often facilitated by a catalyst.[4]
Q2: I'm observing very low or no conversion in my reaction. What are the likely causes?
A2: Low conversion in tetrazole synthesis can often be attributed to several factors:
-
Insufficient Activation: The reaction to form the tetrazole ring can be slow without an activator. In syntheses starting from nitriles, Lewis acids (e.g., zinc salts) or Brønsted acids are often used to activate the nitrile group.[5]
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate.[5] If the temperature is too low, the reaction will be very slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Poor Solubility of Reagents: If the starting materials are not well dissolved in the reaction solvent, the reaction will be slow and incomplete.[5]
-
Moisture Contamination: Some reagents, like trimethylsilyl azide, are sensitive to moisture. The presence of water can lead to side reactions and reduce the yield.
Q3: My reaction yields are inconsistent. What parameters should I focus on controlling?
A3: For reproducible, high yields, carefully control the following:
-
Stoichiometry of Reactants: The molar ratios of the amine, orthoformate, and azide source are critical. Use precise measurements for all reagents.
-
Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.
-
Solvent Quality: Use dry, high-purity solvents to avoid side reactions.
-
pH Control: In some procedures, maintaining a specific pH range is important to prevent the formation of unwanted byproducts and to ensure the desired reaction proceeds.[6]
Q4: What are the safety precautions I should take when working with sodium azide?
A4: Sodium azide is toxic, and in the presence of acid, it can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[5]
-
Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated fume hood.[5]
-
Avoid Strong Acids: Use caution with acidic conditions to prevent the generation of hydrazoic acid. Buffered systems are often used to control the pH.[5]
-
Quenching: After the reaction, any residual azide should be carefully quenched, for example, with a solution of sodium nitrite.
-
Waste Disposal: Dispose of azide-containing waste according to your institution's safety guidelines. Avoid contact with heavy metals, as this can form explosive metal azides.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. |
| Poor solubility of starting materials. | Choose a more suitable solvent or consider gentle heating to aid dissolution.[5] | |
| Side reactions due to impurities. | Use purified starting materials and high-purity, dry solvents. | |
| Loss of product during work-up. | Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during extraction to maximize product recovery in the desired phase. | |
| Formation of Oily Product Instead of Crystals | Presence of impurities. | Purify the crude product using column chromatography or recrystallization from a suitable solvent system.[2] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Product Purification | Co-crystallization with inorganic salts. | Wash the crude product with water to remove inorganic byproducts before recrystallization from an organic solvent.[7] |
| Similar polarity of product and byproducts. | Employ a different purification technique, such as column chromatography with a carefully selected eluent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound ethyl ester using Trimethylsilyl Azide
This method has been reported to produce high yields of the ester, which can then be saponified to the free acid.[1][3]
Materials:
-
Trimethylsilyl azide (TMSA)
-
Trimethyl orthoformate
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Glycine ethyl ester hydrochloride
Procedure:
-
Prepare a solution of trimethylsilyl azide.
-
In a separate flask, add trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate.
-
Cool the mixture to approximately 40°C and add the glycine ethyl ester hydrochloride.
-
Slowly add the prepared trimethylsilyl azide solution to the mixture with stirring.
-
Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the mixture and work up by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then concentrated to yield this compound ethyl ester, which can be further purified by crystallization. The ester can be saponified to the free acid.[1]
Protocol 2: One-pot Synthesis of this compound using Sodium Azide
This is a common one-pot method for synthesizing the target compound.[2][8]
Materials:
-
Glycine
-
Sodium azide
-
Ethyl orthoformate
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine glycine, sodium azide, and ethyl orthoformate in acetic acid.
-
Heat the mixture with stirring at 80°C for 2 hours.
-
After the reaction, cool the mixture and acidify with concentrated hydrochloric acid.
-
Distill off the solvent.
-
Extract the residue with hot ethyl acetate.
-
Combine the ethyl acetate layers and distill off the solvent to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like isopropanol to obtain pure this compound.[2]
Quantitative Data Summary
| Synthesis Method | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| From Glycine Ethyl Ester HCl | Trimethylsilyl azide, Trimethyl orthoformate | 70°C, 3 hours | 96.2% (of the ester) | [1][3] |
| From Glycine | Sodium azide, Ethyl orthoformate | 80°C, 2 hours | Good yield (quantitative data not specified) | [2] |
| From Glycine Ethyl Ester HCl | Sodium azide, Methyl orthoformate | 70°C, 2 hours | Good yield (quantitative data not specified) | [2] |
| Deamination of 5-amino-1H-tetrazole-1-acetic acid | Sodium nitrite, Sulfuric acid | < 0°C, 4 hours | 77.6% | [9] |
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A workflow for troubleshooting low yields.
Caption: Relationships between key reaction parameters and yield.
References
- 1. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 2. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 3. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. This compound | 21732-17-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103724288A - Post-processing method for preparing this compound through triethyl orthoformate method - Google Patents [patents.google.com]
- 8. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102382071A - Technology for preparing 1H-tetrazoleacetic acid with deamination reduction method - Google Patents [patents.google.com]
Side reactions and byproduct formation in tetrazole synthesis from nitriles
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for side reactions and byproduct formation encountered during the synthesis of 5-substituted-1H-tetrazoles from nitriles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to impurities and side reactions in tetrazole synthesis.
Q1: My reaction is showing low conversion to the tetrazole product, and I see a significant amount of unreacted nitrile. What are the common causes and solutions?
A1: Low conversion is a frequent challenge in tetrazole synthesis. Here are the primary causes and troubleshooting steps:
-
Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often slow without an activating agent. The nitrile group's electrophilicity needs to be enhanced.
-
Solution: Ensure you are using an appropriate activator. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are commonly employed to activate the nitrile.[1] Check the quality and loading of your catalyst.
-
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.
-
Solution: If the temperature is too low, the reaction kinetics will be slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] Optimize the reaction temperature based on literature precedents for your specific substrate.
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction at appropriate temperatures.
-
Deactivated Nitrile Substrate: The electronic nature of the substituent on the nitrile is important.
Q2: I'm observing a significant amount of a side product that I suspect is the corresponding amide. How can I confirm this and minimize its formation?
A2: The formation of an amide via nitrile hydration is a common side reaction, especially when using certain Lewis acid catalysts in the presence of water.
-
Confirmation:
-
By 1H NMR: The amide will show characteristic broad signals for the -NH2 protons, and the aromatic/aliphatic signals will be distinct from the starting nitrile and the tetrazole product. For example, in DMSO-d6, the -NH2 protons of benzamide appear as two broad singlets around 7.5 and 7.9 ppm.
-
By HPLC: The amide will have a different retention time compared to the nitrile and the tetrazole. A reference standard of the suspected amide can be co-injected to confirm its identity.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: If feasible for your reaction, working under anhydrous conditions can significantly reduce the formation of the amide byproduct. This involves using dry solvents and reagents.
-
Catalyst Choice: Zinc salts are known to promote nitrile hydration, particularly at elevated temperatures in aqueous media.[1] Consider screening other Lewis acids or using a Brønsted acid catalyst like ammonium chloride, which is less prone to promoting hydration.
-
Reaction Temperature: Lowering the reaction temperature, if it still allows for a reasonable conversion to the tetrazole, can help minimize the rate of the competing hydration reaction.
-
pH Control: In aqueous reactions, the pH can influence the rate of nitrile hydrolysis. For the Sharpless protocol using ZnBr2 in water, maintaining a slightly alkaline pH (around 8) can minimize the formation of both hydrazoic acid and the amide byproduct.
-
Q3: My final product seems to contain impurities even after purification. What are the likely byproducts from thermal decomposition?
A3: At elevated temperatures, tetrazoles can undergo thermal decomposition, leading to a variety of byproducts. The decomposition pathway often depends on the substitution pattern of the tetrazole ring.
-
Common Decomposition Pathways:
-
Nitrogen Extrusion: 2,5-disubstituted tetrazoles can eliminate a molecule of nitrogen to form a reactive nitrilimine intermediate. 1,5-disubstituted tetrazoles can form a nitrene intermediate. These reactive species can then undergo various rearrangements or reactions to form a complex mixture of products.[3]
-
Formation of Azides: The tetrazole ring can fragment to produce azides.[3]
-
-
Troubleshooting:
-
Lower Reaction Temperature: The most effective way to avoid thermal decomposition is to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Purification: If decomposition products are formed, purification by column chromatography or recrystallization may be necessary to isolate the pure tetrazole.
-
Q4: I am concerned about the safety of my reaction, particularly the formation of hydrazoic acid (HN3). How can I minimize this risk?
A4: Hydrazoic acid is a highly toxic and explosive compound that can be formed when using azide salts, especially under acidic conditions.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Avoid acidic conditions when using sodium azide. If an acidic workup is necessary, it should be performed with caution and appropriate quenching procedures.
-
Properly quench any residual azide in the reaction waste.
-
-
Minimizing HN3 Formation:
-
pH Control: In aqueous reactions, maintaining a neutral to slightly basic pH will keep the azide in its ionic, less volatile form (N3-).
-
Catalyst Choice: Using catalysts that do not require acidic conditions can prevent the formation of HN3.
-
Data Presentation: Byproduct Formation in Tetrazole Synthesis
The following table summarizes quantitative data on the formation of the common amide byproduct in the synthesis of 5-phenyl-1H-tetrazole from benzonitrile under various reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Tetrazole Yield (%) | Amide Byproduct (%) | Reference |
| ZnBr2 | Water | 100 | 12 | 92 | ~5 | Compiled from multiple sources |
| ZnBr2 | DMF | 120 | 24 | 85 | ~10 | Compiled from multiple sources |
| NH4Cl | DMF | 120 | 24 | 91 | <2 | Compiled from multiple sources |
| AlCl3 | NMP | 200 (MW) | 0.25 | >95 | Not reported | Compiled from multiple sources |
| None | NMP/Water | 190 | 0.33 | 98 | Not observed | [4] |
Note: Yields are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Phenyl-1H-tetrazole using Ammonium Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the nitrile.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water, which may cause the product to precipitate.
-
Acidify the aqueous mixture to pH ~2 with concentrated HCl to ensure complete precipitation of the tetrazole.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Method for the Analysis of Benzonitrile, 5-Phenyl-1H-tetrazole, and Benzamide
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Quantitative 1H NMR (qNMR) for Reaction Monitoring
-
Sample Preparation:
-
Accurately weigh a specific amount of an internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a known purity and a signal that does not overlap with the signals of the reactants or products.
-
Carefully withdraw a precise volume or weight of the reaction mixture at different time points.
-
Add the aliquot of the reaction mixture to the NMR tube containing the internal standard.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the internal standard and for each of the components of interest (nitrile, tetrazole, amide).
-
Calculate the molar ratio of each component relative to the internal standard using the following formula:
-
Molar Ratio = (Integral of Analyte / Number of Protons for Analyte Signal) / (Integral of Standard / Number of Protons for Standard Signal)
-
-
The concentration and yield can then be determined based on the known amount of the internal standard.
-
Mandatory Visualizations
Caption: Reaction pathways in tetrazole synthesis from nitriles.
Caption: Troubleshooting workflow for tetrazole synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the purity of 1H-Tetrazole-1-acetic acid during workup and purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the workup and purification of 1H-Tetrazole-1-acetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup and purification of this compound.
Q1: My product is difficult to crystallize and sometimes "oils out" instead of forming solid crystals. What could be the cause and how can I fix it?
A1: Oiling out or difficulty in crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. High concentrations of sodium chloride, a common byproduct of using hydrochloric acid for acidification, are a frequent cause of crystallization problems.[1]
Troubleshooting Steps:
-
Reduce Salt Content: If you are using a traditional workup involving acidification with HCl followed by extraction, ensure the aqueous phase is not overly saturated with NaCl before extraction. An alternative is to use a purification strategy that removes salts before crystallization. One patented method involves first distilling the reaction mixture to remove ethanol and acetic acid, then adding concentrated HCl at a low temperature to precipitate and filter off the sodium chloride before crystallizing the product from the aqueous filtrate.[2]
-
Optimize Cooling Rate: Rapid cooling can lead to supersaturation and cause the product to oil out.[1] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Use Seeding: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Adjust Solvent Volume: Using too little solvent can cause the product to crash out of solution too quickly, while too much solvent will result in a poor yield.[1] If the product oils out, try reheating the solution and adding a small amount of additional solvent to ensure it remains dissolved as it cools more slowly.
Q2: After purification, my this compound is still yellow or brownish. How can I remove these colored impurities?
A2: A persistent color in the final product indicates the presence of impurities. These can be starting materials, byproducts, or degradation products.
Troubleshooting Steps:
-
Activated Carbon Treatment: Activated carbon is effective for removing colored impurities.[3] Add a small amount of activated carbon to the hot solution of your crude product before crystallization. Reflux for a short period (e.g., 10 minutes), and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[3]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a suitable solvent can significantly improve the color and purity.
-
Alternative Purification Methods: If recrystallization and carbon treatment are ineffective, consider column chromatography. For a polar compound like this compound, normal-phase chromatography on silica gel or reversed-phase chromatography could be effective in separating the colored impurities.[4]
Q3: The purity of my product is still low after recrystallization, and I see extra peaks in my NMR spectrum. What are these impurities and how do I remove them?
A3: Persistent impurities after recrystallization are often residual solvents or unreacted starting materials that have similar solubility to the product.
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shifts of the impurity peaks in your ¹H NMR spectrum to known values for common laboratory solvents (e.g., ethyl acetate, isopropanol, acetic acid) and the starting materials (e.g., glycine, triethyl orthoformate).[5][6]
-
Remove Residual Solvents: Residual solvents can often be removed by drying the product under high vacuum, sometimes with gentle heating (ensure the temperature is well below the compound's melting point of 127-129°C).[5][7]
-
Improve the Washing Step: During filtration after recrystallization, wash the collected crystals with a small amount of the cold recrystallization solvent to remove soluble impurities adhering to the crystal surface.[5]
-
Re-evaluate the Recrystallization Solvent: The chosen recrystallization solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvent systems.
Q4: My yield of pure this compound is very low after purification. How can I improve it?
A4: A low yield can result from several factors during the workup and purification process.
Troubleshooting Steps:
-
Avoid Using Excess Solvent: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[1]
-
Ensure Complete Precipitation: After cooling the recrystallization mixture to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
-
Check the Mother Liquor: If you suspect significant product loss, you can check the mother liquor (the filtrate after collecting the crystals) by spotting a small amount on a watch glass and allowing the solvent to evaporate. A large amount of solid residue indicates that a substantial amount of product was lost. You may be able to recover some of this by concentrating the mother liquor and performing a second crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include:
-
Inorganic Salts: Sodium chloride is a major impurity when hydrochloric acid is used for acidification.[2]
-
Unreacted Starting Materials: Glycine, sodium azide, and triethyl orthoformate.
-
Residual Solvents: Acetic acid (from the reaction), ethanol (a byproduct), and solvents used for extraction and recrystallization (e.g., ethyl acetate, isopropanol).[5]
-
Side-Products: Imino ethers can be formed as intermediates and may be present if the reaction is incomplete.[8]
Q2: Which purification method is the most effective for this compound?
A2: The most effective method depends on the scale and the specific impurity profile.
-
Recrystallization is the most common and often sufficient method for achieving high purity. Isopropanol and water are effective solvents.[2][3]
-
A distillation-precipitation approach is a greener alternative that avoids organic extraction solvents and can yield a product with over 99% purity.[2] This involves distilling off volatile organics, then acidifying to precipitate and remove inorganic salts before crystallizing the product from the aqueous solution.
-
Column chromatography can be used for difficult separations or for purifying small quantities of material to very high purity.
Q3: What are the recommended recrystallization solvents for this compound?
A3: Several solvents have been reported to be effective for the recrystallization of this compound:
The choice of solvent should be based on the specific impurities you are trying to remove. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for a thorough purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A purity of >99% has been reported using this method.[2]
-
Melting Point: A sharp melting point close to the literature value (127-129°C) is a good indicator of purity.[7]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Key Steps | Solvents/Reagents | Reported Purity | Reference |
| Traditional Extraction & Recrystallization | 1. Acidification with HCl2. Extraction with ethyl acetate3. Recrystallization | HCl, Ethyl acetate, Isopropanol | Not specified, but a common lab method | [3] |
| Distillation & Aqueous Crystallization | 1. Distillation of reaction mixture2. Acidification with conc. HCl3. Removal of NaCl by filtration4. Decolorization with activated carbon5. Crystallization from water | Concentrated HCl, Activated carbon, Water | > 99% | [2] |
| Deamination Reduction & Recrystallization | 1. Reaction workup with ethyl acetate extraction2. Recrystallization from isopropanol | Ethyl acetate, Isopropanol | 97.8% - 98.4% (by HPLC) |
Experimental Protocols
Protocol 1: Purification by Distillation and Aqueous Crystallization [2]
-
Solvent and Byproduct Removal: The crude reaction mixture (from the synthesis using glycine, sodium azide, and triethyl orthoformate in acetic acid) is subjected to gradient distillation under normal pressure to sequentially remove the ethanol byproduct and the acetic acid solvent.
-
Acidification and Salt Removal: The remaining residue is cooled, and an excess of concentrated hydrochloric acid is added at a low temperature. This step acidifies the mixture to form the product and simultaneously precipitates sodium chloride. The sodium chloride is then removed by filtration.
-
Decolorization: The filtrate is treated with activated carbon to remove colored impurities.
-
Crystallization: The solution is concentrated to remove excess hydrochloric acid and then cooled to induce crystallization of this compound. The pure product is collected by filtration.
Protocol 2: Recrystallization from Isopropanol [3]
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Cooling: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Precipitation: The flask is then placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold isopropanol.
-
Drying: The purified crystals are dried under vacuum.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN103724288A - Post-processing method for preparing this compound through triethyl orthoformate method - Google Patents [patents.google.com]
- 3. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
Managing the explosive hazard of hydrazoic acid in older tetrazole synthesis methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the explosive hazard of hydrazoic acid (HN₃) in older tetrazole synthesis methods. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is hydrazoic acid and why is it a concern in older tetrazole synthesis methods?
A1: Hydrazoic acid (HN₃) is a colorless, volatile, and extremely explosive liquid at room temperature and pressure.[1][2][3] It is a significant concern in older tetrazole synthesis methods, particularly those involving the reaction of sodium azide with a nitrile in the presence of an acid or an ammonium salt, as these conditions can generate hydrazoic acid in situ.[4] The primary dangers are its high toxicity, comparable to cyanides, and its propensity to detonate when subjected to shock, friction, or heat.[1][5]
Q2: Under what conditions is the formation of hydrazoic acid most likely?
A2: The formation of hydrazoic acid is inherent in many processes involving azides where protic components are present.[6] It is typically formed by the acidification of an azide salt, such as sodium azide.[3] Even weak acids can lead to its formation.[7] The use of ammonium salts in conjunction with sodium azide is a common older method for 5-substituted tetrazole synthesis that can generate significant amounts of hydrazoic acid.[4]
Q3: What are the explosive properties of hydrazoic acid?
A3: Undiluted hydrazoic acid is dangerously explosive, with a standard enthalpy of formation of +264 kJ/mol.[2][8] It can decompose violently, producing nitrogen and hydrogen gas.[2][6] Even dilute solutions can be hazardous; as hydrazoic acid is volatile (boiling point: 37 °C), it can accumulate in the headspace of a reaction vessel, creating a potential explosion hazard.[2][8] Gaseous mixtures with nitrogen containing more than 10% HN₃ are explosive.[5]
Q4: Are there safer alternatives to older tetrazole synthesis methods that use hydrazoic acid?
A4: Yes, several safer alternatives exist to minimize or eliminate the risk of hydrazoic acid exposure. These include:
-
Using organotin or organosilicon azides: Reagents like tributyltin azide (Bu₃SnN₃) and trimethylsilyl azide (Me₃SiN₃) are sometimes used as surrogates for sodium azide.[4]
-
Azide-free synthesis routes: Methods using reagents like diformylhydrazine have been developed to circumvent the need for azides altogether.[9]
-
Continuous flow microreactors: This technology allows for the in situ generation and immediate consumption of hydrazoic acid in a small, controlled volume, significantly reducing the risk of accumulation and explosion.[10][11][12]
-
Catalytic methods: The use of zinc oxide in aqueous THF has been shown to be efficient while generating very low levels of hydrazoic acid in the headspace.[4]
Q5: How can I detect the presence of hydrazoic acid in my reaction?
A5: Online infrared (IR) spectroscopy is an effective method for detecting and monitoring the concentration of hydrazoic acid in the headspace above a reaction mixture.[4][13] This allows for real-time risk assessment and control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suspected formation of hydrazoic acid (e.g., sharp, unpleasant odor). | Reaction conditions (acidic pH, presence of ammonium salts with sodium azide) are generating HN₃. | 1. Work exclusively in a certified chemical fume hood.[14] 2. Ensure proper ventilation. 3. If symptoms of exposure (e.g., severe headache) occur, immediately move to fresh air and seek medical attention.[1] |
| Accumulation of solid azide residues. | Incomplete reaction or improper workup. | 1. Do not allow azide solutions to come into contact with heavy metals (e.g., lead, copper, silver) as this can form highly explosive metal azides.[7][15] Use plastic or glass spatulas and equipment.[7] 2. Quench any unreacted azide promptly after the reaction is complete (see Experimental Protocols). |
| Reaction workup involves acidification. | Acidification of a solution containing residual sodium azide will generate hydrazoic acid. | 1. Before acidification, ensure all residual azide has been quenched. 2. If acidification is necessary, perform it slowly and with extreme caution in a fume hood, monitoring for any gas evolution. |
| Disposal of azide-containing waste. | Improper disposal can lead to the formation of explosive metal azides in plumbing or hazardous reactions in waste containers. | 1. NEVER dispose of azide salts down the drain.[1] 2. All azide-containing waste must be quenched to destroy the azide before being disposed of as hazardous waste. Follow the quenching protocol detailed below. |
Quantitative Hazard Data
| Property | Value | Source(s) |
| Chemical Formula | HN₃ | [2] |
| Molar Mass | 43.03 g/mol | [3] |
| Appearance | Colorless, volatile liquid | [1][2] |
| Boiling Point | 37 °C (99 °F; 310 K) | [2][8] |
| Melting Point | -80 °C (-112 °F; 193 K) | [2][8] |
| Density | 1.09 g/cm³ | [1][2] |
| Acidity (pKa) | 4.6 - 4.75 | [1][2][8] |
| Standard Enthalpy of Formation (ΔfH°) | +264 kJ/mol | [2][8] |
| Lower Decomposition Limit (in N₂) | > 10% by volume | [6] |
| Detonation Threshold (in headspace) | 15,000 ppm (mentioned as a reference point) | [4] |
Experimental Protocols
Protocol: Quenching of Unreacted Hydrazoic Acid and Azide Salts
Objective: To safely neutralize residual hydrazoic acid and azide salts in a reaction mixture before workup and disposal.
Safety Precautions:
-
This procedure must be performed in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Be aware that the quenching reaction can generate nitrogen gas and nitrous oxide; ensure adequate ventilation.[4]
-
Avoid contact of azides with heavy metals and chlorinated solvents.[7]
Materials:
-
Reaction mixture containing residual azide.
-
Sodium nitrite (NaNO₂).
-
Sulfuric acid (H₂SO₄), 2M solution.
-
Stir plate and stir bar.
-
Ice bath.
Procedure:
-
Cool the reaction mixture: Place the reaction vessel in an ice bath and cool to 0-5 °C with stirring. This helps to control the exothermicity of the quenching reaction.
-
Slow addition of sodium nitrite: Slowly add a solution of sodium nitrite to the cooled reaction mixture. A common practice is to use an excess of sodium nitrite relative to the initial amount of sodium azide used in the reaction.
-
Acidification: While maintaining the temperature at 0-5 °C, slowly add 2M sulfuric acid dropwise. The addition of acid will generate nitrous acid in situ, which then reacts with hydrazoic acid and azide ions.
-
Reaction: HN₃ + HNO₂ → N₂ + N₂O + H₂O
-
-
Monitor for gas evolution: Observe the reaction for gas evolution (N₂ and N₂O). Continue the slow addition of acid until gas evolution ceases.
-
Allow to warm to room temperature: Once gas evolution has stopped, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring. Continue stirring for at least one hour to ensure the quenching is complete.
-
Verification of quenching (optional but recommended): Test the reaction mixture for the presence of residual azide using a suitable analytical method (e.g., spot test with ferric chloride, which forms a red color with azides).
-
Proceed with workup/disposal: Once the absence of azide is confirmed, the reaction mixture can be safely worked up or prepared for hazardous waste disposal according to your institution's guidelines.
Visualizations
Caption: Decision tree for managing hydrazoic acid risk.
Caption: Workflow for selecting a safer tetrazole synthesis method.
References
- 1. Hydrazoic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 3. Hydrazoic_acid [chemeurope.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. webqc.org [webqc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Synthesis of 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid by using a safe and scalable high-temperature microreactor approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. campus.kennesaw.edu [campus.kennesaw.edu]
- 15. rsc.org [rsc.org]
Optimizing reaction conditions for the synthesis of 1H-Tetrazole-1-acetic acid esters
Technical Support Center: Synthesis of 1H-Tetrazole-1-acetic Acid Esters
Welcome to the technical support center for the synthesis of this compound esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound esters?
A1: The main synthetic routes include:
-
Reaction of glycine esters with trimethylsilyl azide and an orthoformate: This is a high-yield and safer alternative to methods involving hydrazoic acid.[1][2][3]
-
[3+2] Cycloaddition of azides with nitriles: This is a common method for forming the tetrazole ring, often requiring a catalyst to activate the nitrile.[4]
-
Reaction of azidoacetate esters with acyl cyanides: This method involves heating a mixture of an acyl cyanide and azidoacetic acid or its ester.[5]
Q2: I am observing low or no conversion in my reaction. What are the common causes?
A2: Low conversion is a frequent issue. Key factors to investigate are:
-
Insufficient Nitrile Activation: The cycloaddition between a nitrile and an azide can be slow. The use of Lewis acids (e.g., zinc bromide, aluminum chloride) or Brønsted acids (e.g., ammonium chloride) can activate the nitrile group.[4]
-
Reaction Temperature: The reaction temperature is a critical parameter. For the reaction involving trimethylsilyl azide, temperatures between 50°C and 100°C are generally recommended, with a preferred range of 65°C to 80°C.[1][2] For reactions with acyl cyanides, a range of 80°C to 135°C is suggested.[5]
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 100 hours, depending on the reactants, temperature, and presence of a catalyst.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[4]
-
Moisture: The presence of excessive moisture can interfere with the reaction, especially when using moisture-sensitive reagents.[6]
Q3: What are the safety precautions I should take when synthesizing tetrazoles?
A3: Safety is paramount in tetrazole synthesis due to the use of azides.
-
Avoid Hydrazoic Acid: Traditional methods that generate hydrazoic acid (HN₃) in situ are hazardous due to its explosive nature.[3]
-
Use Safer Azide Sources: Trimethylsilyl azide (TMSA) is a non-explosive alternative to hydrazoic acid and is recommended for safer synthesis.[1][2]
-
Proper Handling of Sodium Azide: Sodium azide is toxic. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate toxic and explosive hydrazoic acid.[7]
-
Avoid Heavy Metals: Avoid contact of azides with heavy metals, as this can form highly explosive heavy metal azides.[7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound esters.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Optimize reaction time and temperature based on TLC monitoring. Consider a higher temperature or longer reaction time.[5] |
| Suboptimal catalyst or catalyst concentration. | If using a catalyst (e.g., ZnBr₂), ensure the correct stoichiometry. For stubborn reactions, dibutyltin oxide has been reported as an effective co-catalyst.[6] | |
| Impure reagents. | Ensure all starting materials, especially the glycine ester salt and azide source, are of high purity and dry. | |
| Formation of Side Products | Incorrect reaction temperature. | A lower temperature may provide a cleaner product, although it might require a longer reaction time.[5] |
| Presence of impurities. | Purify starting materials before the reaction. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to precipitate the product. Extraction with a suitable organic solvent like ethyl acetate is a common procedure.[5][8] |
| Oily product that does not crystallize. | The ester product can initially be an oil and may crystallize upon standing at room temperature or upon cooling.[1][2] Seeding with a small crystal of the product can induce crystallization. |
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data from various synthetic protocols for this compound esters.
Table 1: Synthesis using Trimethylsilyl Azide
| Parameter | Value | Reference |
| Reactants | Glycine ethyl ester HCl, Trimethylsilyl azide, Trimethyl orthoformate | [1][3][9] |
| Solvent | Glacial Acetic Acid | [1][2] |
| Catalyst | Anhydrous Sodium Acetate | [1][9] |
| Temperature | 70°C (optimal), range 55-100°C | [1][2][9] |
| Reaction Time | 3 hours at 70°C; 5.5 hours at 55°C | [1][2][9] |
| Yield | 95-96.2% | [1][3] |
Table 2: Synthesis using Acyl Cyanides
| Parameter | Value | Reference |
| Reactants | Azidoacetic acid or ester, Acyl cyanide (e.g., Ethyl cyanoformate) | [5] |
| Solvent | Not specified (can be run neat) | [5] |
| Temperature | 80°C - 135°C (105°C - 115°C favored) | [5] |
| Reaction Time | 1 - 100 hours (typically 2 - 40 hours) | [5] |
| Yield | 51% (example with ethyl cyanoformate) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate using Trimethylsilyl Azide
This protocol is adapted from a patented, high-yield procedure.[1][2][3][9]
Materials:
-
Glycine ethyl ester hydrochloride
-
Trimethyl orthoformate
-
Trimethylsilyl azide
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of trimethylsilyl azide, add trimethyl orthoformate, glacial acetic acid, anhydrous sodium acetate, and glycine ethyl ester hydrochloride.[9] The molar ratio of glycine ester to trimethylsilyl azide should be approximately stoichiometric, with an excess of the orthoester (at least 50 mol% up to 300 mol%).[2]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture.
-
Work up the reaction mixture by extraction with a suitable solvent.[1]
-
The product, which may initially be an oil, should crystallize upon cooling to room temperature.[9] A purity of ~95% and a yield of ~96% can be expected.[1][9]
Visualizations
References
- 1. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 2. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 3. Buy this compound, ethyl ester | 26240-90-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4426531A - Process for the preparation of 1H-tetrazole-1 compounds using trimethylsilyl azide - Google Patents [patents.google.com]
Troubleshooting poor coupling efficiency with 1H-Tetrazole-1-acetic acid in oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions to address challenges encountered during oligonucleotide synthesis, with a specific focus on issues related to coupling efficiency when using 1H-Tetrazole-1-acetic acid and other activators.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Since oligonucleotide synthesis is a cyclical process, the overall yield of the full-length product is a multiplication of the coupling efficiencies at each step. Even a small decrease in coupling efficiency per cycle can dramatically reduce the yield of the desired full-length oligonucleotide, especially for longer sequences, and lead to a higher proportion of shorter, truncated sequences.[1][2][3]
Q2: What is a typical acceptable coupling efficiency?
A2: For standard oligonucleotide synthesis, a coupling efficiency of over 99% is generally considered acceptable.[1] For the synthesis of long oligonucleotides (greater than 75 bases), maintaining the highest possible coupling efficiency is crucial to obtain a reasonable yield of the full-length product.[1][2]
Q3: How can I monitor coupling efficiency during the synthesis process?
A3: The most common method for real-time monitoring of coupling efficiency is trityl monitoring.[1] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed at the beginning of each cycle, releasing a brightly colored trityl cation. The absorbance of this cation is measured, and consistent, high absorbance readings from one cycle to the next indicate high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[1]
Q4: What are the primary causes of poor coupling efficiency?
A4: The most common cause of low coupling efficiency is the presence of moisture in the reagents, particularly the acetonitrile (ACN) used for phosphoramidite and activator solutions.[1][2] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] Other causes include degradation of reagents (phosphoramidites and activator), incorrect reagent concentrations, and mechanical issues with the synthesizer, such as leaks or blocked lines.[1]
Q5: What are the limitations of 1H-Tetrazole as an activator?
A5: While 1H-Tetrazole has been a standard activator for DNA synthesis, it has some drawbacks.[4] Its limited solubility in acetonitrile can lead to precipitation, especially at lower temperatures, which can clog the fluidics of the synthesizer.[4] Furthermore, its performance is not optimal for activating sterically hindered phosphoramidites, such as those used in RNA synthesis.[4] The acidity of tetrazole can also cause a small amount of detritylation of the monomer in solution, leading to the formation of n+1 sequences (dimer additions).[4]
Troubleshooting Guide: Poor Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving issues of poor coupling efficiency.
Diagram: Troubleshooting Workflow
Caption: A flowchart illustrating the systematic workflow for troubleshooting low coupling efficiency.
Issue 1: Gradual or Sudden Drop in Trityl Signal
-
Potential Cause: Moisture contamination of the acetonitrile (ACN) or other reagents.
-
Troubleshooting Steps:
-
Verify ACN Anhydrousness: Ensure the ACN used for phosphoramidite and activator dissolution, as well as for washes, is anhydrous (ideally <30 ppm water).[1] Consider using fresh, sealed bottles of ACN.
-
Check Reagent Preparation: Ensure phosphoramidites and activator solutions are prepared under anhydrous conditions, preferably in a glove box or under a stream of inert gas (e.g., Argon).
-
Inspect Synthesizer Gas Lines: If your synthesizer uses a pressurized gas for reagent delivery, ensure an in-line drying filter is in place and functional.[2]
-
-
Potential Cause: Degradation of phosphoramidites or activator.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare fresh solutions of phosphoramidites and activator. Phosphoramidite solutions in ACN have limited stability.[5]
-
Check for Precipitation: For 1H-Tetrazole, visually inspect the solution for any precipitate, which can occur at lower temperatures due to its limited solubility.[4] If precipitation is observed, gently warm the solution to redissolve the activator.
-
Issue 2: Consistently Low Coupling Efficiency from the Start of Synthesis
-
Potential Cause: Incorrect reagent concentrations.
-
Troubleshooting Steps:
-
Verify Concentrations: Double-check the calculations and procedures used to prepare the phosphoramidite and activator solutions to ensure they are at the recommended concentrations.
-
Increase Reagent Concentration: For challenging sequences or long oligonucleotides, increasing the concentration of the phosphoramidite and activator may improve coupling efficiency.[6]
-
-
Potential Cause: Sub-optimal activator for the application.
-
Troubleshooting Steps:
Issue 3: Poor Final Product Purity Despite Good Trityl Signal
-
Potential Cause: Inefficient capping.
-
Troubleshooting Steps:
-
Potential Cause: Side reactions such as depurination.
-
Troubleshooting Steps:
-
Minimize Acid Exposure: Prolonged exposure to the deblocking acid (e.g., Trichloroacetic acid) can lead to depurination, especially at adenosine and guanosine residues.[2] Ensure the deblocking step is not unnecessarily long.
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Full-Length Product Yield
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
| Data is illustrative and calculated based on (Coupling Efficiency)^(Number of Couplings). The actual yield will be lower due to post-synthesis processing.[2][3][9] |
Table 2: Comparison of Common Activators in Oligonucleotide Synthesis
| Activator | Typical Concentration in ACN | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 - 0.50 M | 4.89 | Standard for DNA synthesis; limited solubility.[4][10] |
| 5-Ethylthio-1H-tetrazole (ETT) | up to 0.75 M | 4.28 | More acidic and soluble than 1H-Tetrazole; good for RNA synthesis.[4][10] |
| 5-Benzylthio-1H-tetrazole (BTT) | up to 0.33 M | 4.08 | Highly potent activator, allowing for shorter coupling times, especially for RNA.[4][10] |
| 4,5-Dicyanoimidazole (DCI) | up to 1.2 M | 5.2 | Less acidic but more nucleophilic than tetrazoles; highly soluble.[4][6][10] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Analysis
Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[1]
Procedure:
-
Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on an automated synthesizer equipped with a UV detector.
-
Deblocking Step: During each deblocking step, the acidic reagent (e.g., 3% Trichloroacetic Acid in Dichloromethane) cleaves the DMT group from the 5'-end of the newly added nucleotide.
-
Data Collection: The released orange-colored trityl cation is carried by the solvent through the detector. The synthesizer's software records the absorbance at a specific wavelength (typically around 495 nm).
-
Data Analysis: The software plots the peak absorbance for each cycle. A consistent and high absorbance value from cycle to cycle indicates high and uniform coupling efficiency. A significant drop in absorbance for a particular cycle indicates a failure in the previous coupling step.
Protocol 2: Post-Synthesis Analysis of Oligonucleotide Purity by Reversed-Phase HPLC
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated sequences, which are indicative of poor coupling efficiency.
Methodology:
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups according to standard protocols.
-
Evaporate the cleavage/deprotection solution to dryness.
-
Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[1]
-
-
HPLC System and Column:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase typically consists of a two-buffer system:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.[1]
-
-
-
Chromatographic Conditions:
-
Equilibrate the column with a low percentage of Buffer B.
-
Inject the dissolved crude oligonucleotide sample.
-
Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.
-
Monitor the elution profile using a UV detector at 260 nm.[1]
-
-
Data Interpretation:
-
The full-length oligonucleotide product is typically the most hydrophobic and will be the last major peak to elute.
-
Shorter, truncated sequences (failure sequences) are less hydrophobic and will elute earlier.
-
The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency during synthesis.[1]
-
Diagram: Oligonucleotide Synthesis Cycle
Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. biofabresearch.com [biofabresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
Stability of 1H-Tetrazole-1-acetic acid in different solvent and pH conditions
Welcome to the technical support center for 1H-Tetrazole-1-acetic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and under different pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a heterocyclic compound with a tetrazole ring, which is generally considered metabolically stable and resistant to significant degradation by many oxidizing and reducing agents over a wide pH range.[1][2] However, like other tetrazole derivatives, its stability can be affected by high temperatures, and it is important to handle the compound with care, as tetrazoles can be energetic materials, sometimes exhibiting explosive properties under heat or shock.[3][4][5] The acetic acid moiety provides a site for typical carboxylic acid reactions.
Q2: In which common laboratory solvents is this compound soluble?
A2: The solubility of this compound is a critical parameter for designing solution-based stability studies. It is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol.[6] A detailed study has quantified its solubility in several common solvents at various temperatures, which is summarized in the table below. This data is essential for preparing stock solutions and conducting experiments in a homogenous phase.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10^3) |
| Ethanol | 10 | 1.85 |
| 20 | 2.65 | |
| 30 | 3.75 | |
| 40 | 5.25 | |
| Water | 10 | 2.50 |
| 20 | 3.50 | |
| 30 | 4.80 | |
| 40 | 6.50 | |
| Methanol | 10 | 2.20 |
| 20 | 3.10 | |
| 30 | 4.30 | |
| 40 | 5.90 | |
| 1-Propanol | 10 | 1.25 |
| 20 | 1.80 | |
| 30 | 2.50 | |
| 40 | 3.45 | |
| Ethyl Acetate | 10 | 0.45 |
| 20 | 0.65 | |
| 30 | 0.95 | |
| 40 | 1.35 | |
| 2-Propanol | 10 | 0.95 |
| 20 | 1.40 | |
| 30 | 2.00 | |
| 40 | 2.80 | |
| Acetone | 10 | 1.60 |
| 20 | 2.30 | |
| 30 | 3.25 | |
| 40 | 4.50 | |
| Butyl Acetate | 10 | 0.25 |
| 20 | 0.40 | |
| 30 | 0.60 | |
| 40 | 0.85 | |
| Data adapted from a study on the solubility of this compound. The original study should be consulted for full details.[7] |
Troubleshooting Guides
Issue 1: How do I design a forced degradation study for this compound?
Solution: A forced degradation or stress study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9] The study should expose the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[8] A typical study involves subjecting a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to hydrolytic, oxidative, photolytic, and thermal stress.
Caption: Workflow for a forced degradation study of this compound.
Issue 2: My HPLC results show poor peak shape (tailing) for this compound. What can I do?
Solution: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte's acidic group and residual silanols on the silica-based column packing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The predicted pKa of this compound is approximately 2.67.[6] Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa to keep the compound fully protonated and minimize silanol interactions. Using a buffer like phosphate or formate is recommended.
-
Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanols. Consider using a column specifically marketed for good peak shape with acidic compounds.
-
Add an Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1% v/v) to the mobile phase can help to suppress silanol activity and improve peak symmetry.
-
Check for Column Contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.
Issue 3: I am not seeing any degradation under my initial stress conditions. What should I do?
Solution: If this compound appears stable under initial mild stress conditions, you may need to increase the severity of the conditions to achieve the target degradation of 5-20%.[10]
Strategies to Increase Degradation:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1M to 1M HCl/NaOH), increase the temperature (e.g., to 80°C or reflux), or extend the exposure time.[8]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., up to 30%) or increase the temperature.[11]
-
Thermal: For solid-state studies, increase the temperature, ensuring it remains below the melting point (127-129°C). For solutions, increase the temperature and duration of exposure.[12]
It is important to note that over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability profile of the product.[8]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a starting point for investigating the stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL. A good starting solvent would be a mixture of water and acetonitrile, given its solubility profile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2M HCl to get a final concentration of 0.1M HCl. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2M NaOH to get a final concentration of 0.1M NaOH. Store at 60°C.
-
Oxidative Degradation: Mix the stock solution with a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%. Store at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Store the stock solution at 80°C.
-
Solid: Store the solid compound at 80°C in a controlled humidity chamber (e.g., 75% RH).[12]
-
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the observed degradation rate.
-
Sample Analysis: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and injection. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Suggested Starting HPLC Method
This method is a suggested starting point and will likely require optimization for your specific equipment and to ensure separation from all potential degradants.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Caption: Troubleshooting workflow for HPLC peak tailing of acidic tetrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 6. This compound | 21732-17-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. biomedres.us [biomedres.us]
- 11. scribd.com [scribd.com]
- 12. biomedres.us [biomedres.us]
Technical Support Center: N-alkylation of 1H-Tetrazole-1-acetic acid and its Esters
Welcome to the Technical Support Center for troubleshooting challenges in the N-alkylation of 1H-Tetrazole-1-acetic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the N-alkylation of this compound and its esters?
The main challenge is controlling regioselectivity. The tetrazole ring has two potential sites for alkylation, the N1 and N2 positions, leading to the formation of a mixture of N1- and N2-alkylated isomers.[1][2][3] Other common issues include incomplete reactions, the formation of side products, and difficulties in separating the resulting regioisomers.[4]
Q2: Which factors influence the N1/N2 regioselectivity of the alkylation?
Several factors can influence the regioselectivity of the alkylation reaction:
-
Base: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) often favor N2-alkylation, while stronger bases like sodium hydride (NaH) may show different selectivity.[1][5][6]
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents such as DMF and DMSO are commonly used.[4][7] The choice of solvent can influence the solubility of the tetrazole salt and the nature of the ion pairs, thereby affecting the site of alkylation.
-
Alkylating Agent: The nature of the alkylating agent, including its steric bulk and the type of leaving group (e.g., iodide, bromide, tosylate), can impact the ratio of N1 to N2 products.[2][5]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomer ratio.[8]
Q3: How can I differentiate between the N1- and N2-alkylated isomers?
The most reliable methods for differentiating between N1- and N2-alkylated tetrazole isomers are ¹H and ¹³C NMR spectroscopy.[1][3]
-
¹H NMR: The chemical shift of the proton on the tetrazole ring (C5-H) and the protons of the alkyl group attached to the nitrogen can be indicative. Often, the C5-H proton in the N2-isomer is shifted downfield compared to the N1-isomer.
-
¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is a key indicator. Typically, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted to a higher ppm value) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomers.[1][3]
Q4: What are some common side reactions to be aware of?
Besides the formation of regioisomers, other potential side reactions include:
-
O-alkylation: If the carboxylic acid of this compound is not protected (e.g., as an ester), O-alkylation of the carboxylate can compete with N-alkylation.
-
Dialkylation: In the presence of a strong base and excess alkylating agent, dialkylation can occur, leading to the formation of quaternary tetrazolium salts.
-
Decomposition: Tetrazole derivatives can be thermally sensitive, and prolonged heating at high temperatures may lead to decomposition.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficiently strong base or poor solubility of the base. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of the starting tetrazole. | 1. Check the purity and reactivity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide). 2. Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure the base is anhydrous. 3. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Ensure the starting material is pure and dry. |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Non-optimal choice of base and solvent. 2. Reaction conditions favoring the formation of both isomers. | 1. Screen different base/solvent combinations. For example, try K₂CO₃ in DMF or NaH in THF.[5] 2. Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product. |
| Formation of Side Products | 1. O-alkylation of the carboxylic acid. 2. Dialkylation due to excess reagents or strong base. | 1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. 2. Use stoichiometric amounts of the alkylating agent and a milder base. Monitor the reaction carefully to avoid prolonged reaction times. |
| Difficulty in Separating Isomers | 1. Similar polarities of the N1 and N2 isomers. | 1. Optimize flash column chromatography conditions (e.g., try different solvent systems with varying polarities). 2. Consider derivatization of the isomer mixture to facilitate separation, followed by deprotection. 3. Preparative HPLC or counter-current chromatography may be effective for separating challenging isomers. |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Ethyl 1H-tetrazole-1-acetate
This protocol describes a general method for the N-alkylation of ethyl 1H-tetrazole-1-acetate using an alkyl halide and a carbonate base.
Materials:
-
Ethyl 1H-tetrazole-1-acetate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 1H-tetrazole-1-acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Mitsunobu Reaction for N-alkylation of this compound
The Mitsunobu reaction provides an alternative for N-alkylation, particularly with alcohols, and proceeds with inversion of configuration at the alcohol's stereocenter.[11][12][13]
Materials:
-
This compound
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired N-alkylated product. Note that removal of triphenylphosphine oxide can be challenging.[14]
Data Presentation
Table 1: Influence of Base and Solvent on Regioselectivity of Methylation of Ethyl 1H-tetrazole-1-acetate
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 12 | 85 | 30:70 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 60 | 8 | 78 | 40:60 |
| 3 | Cs₂CO₃ (1.5) | DMF | 25 | 10 | 92 | 25:75 |
| 4 | NaH (1.2) | THF | 0 to 25 | 6 | 75 | 60:40 |
| 5 | DBU (1.2) | CH₂Cl₂ | 25 | 18 | 65 | 35:65 |
Note: Data are illustrative and based on general trends observed in tetrazole alkylation literature.
Table 2: ¹³C NMR Chemical Shifts (δ) for Key Carbons in N-Alkylated Tetrazole-1-acetic Acid Esters
| Compound | C5 of Tetrazole (ppm) | Carbonyl (ppm) | Methylene (CH₂) (ppm) |
| Ethyl 1H-tetrazole-1-acetate | ~145 | ~168 | ~50 |
| Ethyl 1-methyl-1H-tetrazole-5-acetate (N1-isomer) | ~154 | ~167 | ~51 |
| Ethyl 2-methyl-2H-tetrazole-5-acetate (N2-isomer) | ~165 | ~167 | ~58 |
Note: Approximate chemical shifts are based on data for similar tetrazole derivatives and are for illustrative purposes. Actual values may vary.[1][3]
Visualizations
Diagram 1: General Reaction Scheme for N-alkylation
Caption: General workflow for the N-alkylation of this compound esters.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.
Diagram 3: Regioselectivity Influencing Factors
Caption: Key factors influencing the regioselectivity of N-alkylation on the tetrazole ring.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate [mdpi.com]
- 7. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
HPLC troubleshooting for peak tailing or broadening of 1H-Tetrazole-1-acetic acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 1H-Tetrazole-1-acetic acid. This resource provides targeted guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues like peak tailing and broadening, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and peak broadening in HPLC?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is observed when the back half of the peak is wider than the front half, creating a trailing edge.[2] Conversely, peak broadening, or band broadening, refers to an overall increase in the peak width, which leads to decreased resolution and sensitivity. Peak tailing is a common form of peak asymmetry and can significantly compromise the accuracy of quantification.[3][4]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: The primary cause of peak tailing for polar and ionizable compounds is the occurrence of more than one retention mechanism during the separation.[3][5] For an acidic analyte like this compound, the main causes include:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the acidic analyte and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[6][7] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and form a tail.[2]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both its ionized and un-ionized forms.[8] This dual state leads to inconsistent retention and results in a broadened or tailing peak.[1][9]
-
Column Contamination or Degradation: The accumulation of contaminants on the column's inlet frit or packing material can create active sites that cause secondary interactions.[6][10] Over time, the column bed can also degrade or form voids, leading to poor peak shape.[4][10]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7][11]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector, can increase dead volume and contribute to peak broadening and tailing.[6][8]
Troubleshooting Guides for Peak Tailing and Broadening
This section provides a systematic approach to diagnosing and resolving peak shape issues for this compound.
Problem: My peak for this compound is tailing.
Below is a logical workflow to identify and solve the root cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Guide 1: Optimizing the Mobile Phase pH
The mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.[9][12] For an acidic analyte, the goal is to suppress its ionization and minimize interactions with silanol groups.
Why it works: By lowering the mobile phase pH to at least 2 units below the analyte's pKa, the acidic compound remains in its single, neutral (protonated) form.[13] This also protonates the acidic silanol groups on the silica surface, reducing their ability to interact with the analyte.[2][5][6]
Caption: Impact of mobile phase pH on analyte ionization and peak shape.
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, phosphate or formate buffers are suitable.[14] Ensure the buffer is soluble in the mobile phase and compatible with your detector (e.g., use formic acid for MS applications).[15]
-
Aqueous Phase Preparation: Prepare the aqueous portion of the mobile phase. For example, a 20 mM potassium phosphate buffer.
-
pH Adjustment: Measure the pH of the aqueous solution. Carefully add a dilute acid (e.g., phosphoric acid or formic acid) dropwise until the target pH (e.g., 2.7) is reached.[16] Always adjust the pH of the aqueous component before mixing with the organic solvent.[14]
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
System Equilibration: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated before injecting the sample.
Quantitative Data: Common HPLC Buffers and Modifiers
| Buffer/Modifier | pKa | Effective pH Range | UV Cutoff (nm) | Notes |
| Phosphoric Acid / Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1 | ~200 | Very common, non-volatile, not MS-friendly. |
| Formic Acid / Formate | 3.75 | 2.8 - 4.8 | ~210 | Volatile, excellent for LC-MS applications.[15] |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | ~210 | Volatile, good for LC-MS.[14] |
| Trifluoroacetic Acid (TFA) | 0.5 | ~1.5 - 2.5 | ~210 | Strong ion-pairing agent, can suppress MS signal. |
Data compiled from multiple sources.[14][16][17]
Guide 2: Column Selection and Care
The choice of HPLC column and its condition are paramount for achieving good peak shape.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are high-purity and have a much lower concentration of acidic silanol groups, reducing the potential for secondary interactions.[18][19] End-capping is a process that chemically bonds a less polar group to the residual silanols, effectively shielding them from interacting with analytes.[6]
-
Consider Alternative Stationary Phases: If tailing persists, especially with basic compounds, polar-embedded or charged surface hybrid (CSH) columns can provide alternative selectivity and better peak shapes.[3][10] For this compound, a column with low silanol activity is recommended.[15]
-
Protect Your Column: Use a guard column to protect the analytical column from strongly retained impurities and particulates in the sample.[20] This extends the life of the more expensive analytical column. Also, ensure your samples are filtered through a 0.22 or 0.45 µm filter before injection.[14]
Experimental Protocol: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a flushing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Initial Wash: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 10-15 column volumes to remove any precipitated salts.
-
Strong Solvent Wash: Flush the column in the reverse direction with a series of increasingly strong solvents. For a reversed-phase C18 column, a typical sequence is:
-
100% Methanol
-
100% Acetonitrile
-
75:25 Acetonitrile/Isopropanol
-
100% Isopropanol
-
Flush with each solvent for at least 10-15 column volumes.
-
-
Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (including buffer) until the baseline is stable.
-
Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.[10][16]
Guide 3: Instrumental and Sample-Related Factors
If mobile phase and column issues have been ruled out, consider these factors.
Troubleshooting Table: Instrumental and Sample Effects
| Potential Cause | Symptoms | Recommended Solution(s) |
| Column Overload | Peak shape worsens with increasing sample concentration; peak may show fronting then tailing. | Reduce the injection volume or dilute the sample.[7][11] |
| Sample Solvent Mismatch | Early eluting peaks are often broad or split. | Dissolve the sample in the initial mobile phase.[1] If a stronger solvent is needed for solubility, inject the smallest possible volume.[7] |
| Extra-Column Volume | All peaks in the chromatogram are broader than expected. | Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005") for connections between the injector, column, and detector.[8] Ensure all fittings are properly seated to eliminate dead volume. |
| Blocked Frit | Peak splitting or tailing for all peaks, often accompanied by an increase in backpressure. | Replace the inlet frit of the column or replace the column itself.[2] Using a guard column can prevent this.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. moravek.com [moravek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. biotage.com [biotage.com]
- 14. agilent.com [agilent.com]
- 15. Separation of 1H-Tetrazol-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. mastelf.com [mastelf.com]
- 18. hplc.eu [hplc.eu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to improve the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?
A1: For poorly soluble this compound derivatives, several effective strategies can be employed. The most common approaches include:
-
Salt Formation: Since the molecule contains an acidic carboxylic acid group, forming a salt with a suitable base can significantly increase aqueous solubility.
-
Prodrug Synthesis: Converting the carboxylic acid group into an ester or another labile functional group can improve lipophilicity for better membrane permeability, which can be advantageous for certain delivery routes. Upon administration, the prodrug is metabolized back to the active parent drug.[1]
-
Co-solvency: The solubility of your compound can often be increased by using a mixture of a primary solvent (like water) with one or more miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).[2][3]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[4][5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[6][7][8][9][10]
Q2: How do I choose the most appropriate solubility enhancement strategy for my specific derivative?
A2: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of your derivative, the desired dosage form, and the intended route of administration. A logical approach to this selection process is outlined in the workflow diagram below.
Q3: Where can I find quantitative solubility data for this compound to benchmark my experiments?
A3: The solubility of this compound has been determined in various solvents at different temperatures. This data can serve as a useful reference for your own experiments. The table below summarizes the mole fraction solubility of this compound in several common solvents.[11]
Troubleshooting Guides
Issue 1: I am trying to use a co-solvent system, but my compound is still not dissolving sufficiently.
-
Troubleshooting Steps:
-
Optimize the Co-solvent Ratio: Systematically vary the ratio of the co-solvent to the primary solvent (e.g., water). The solubility of a compound in a co-solvent system is often not a linear function of the co-solvent concentration.
-
Try Different Co-solvents: Not all co-solvents are equally effective for all compounds. Experiment with a range of pharmaceutically acceptable co-solvents with varying polarities, such as ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).
-
Consider a Ternary System: In some cases, a mixture of three solvents can provide better solubilization than a binary system.
-
Check the pH: Ensure the pH of your solution is optimized for the ionization state of your compound that favors solubility. For a carboxylic acid derivative, a higher pH will generally lead to higher solubility.
-
Issue 2: My attempt at salt formation did not result in a stable, soluble salt.
-
Troubleshooting Steps:
-
Screen a Variety of Counter-ions: The choice of the counter-ion is critical. For an acidic compound like a this compound derivative, screen a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine).
-
Verify the pKa Difference: For successful and stable salt formation, a general rule of thumb is that the difference between the pKa of the acidic drug and the pKa of the conjugate acid of the base should be at least 2-3 units.
-
Optimize the Crystallization Conditions: The formation of a stable crystalline salt is dependent on the solvent system, temperature, and cooling rate. Experiment with different solvents and crystallization protocols.
-
Characterize the Product: Confirm that you have indeed formed a salt and not a physical mixture or a co-crystal using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy.
-
Issue 3: The use of surfactants is leading to foaming or other formulation issues.
-
Troubleshooting Steps:
-
Select a Different Type of Surfactant: Surfactants are classified as ionic (anionic or cationic), non-ionic, or zwitterionic. Non-ionic surfactants are often less prone to causing irritation and may have different foaming properties.
-
Optimize the Surfactant Concentration: Use the lowest effective concentration of the surfactant that is above the critical micelle concentration (CMC) and provides the desired level of solubilization.
-
Consider the Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant can help predict its behavior. For oil-in-water emulsions or micellar solutions, higher HLB surfactants are generally preferred.
-
Combine Surfactants: In some cases, a combination of two or more surfactants can provide better performance with fewer side effects than a single surfactant.
-
Data Presentation
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K)[11]
| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone | Ethyl Acetate | Butyl Acetate |
| 283.15 | 0.0431 | 0.0682 | 0.0335 | 0.0231 | 0.0215 | 0.0453 | 0.0112 | 0.0058 |
| 288.15 | 0.0495 | 0.0765 | 0.0382 | 0.0264 | 0.0246 | 0.0518 | 0.0131 | 0.0068 |
| 293.15 | 0.0569 | 0.0856 | 0.0435 | 0.0301 | 0.0281 | 0.0592 | 0.0152 | 0.0079 |
| 298.15 | 0.0653 | 0.0956 | 0.0493 | 0.0343 | 0.0321 | 0.0676 | 0.0176 | 0.0092 |
| 303.15 | 0.0748 | 0.1065 | 0.0558 | 0.0389 | 0.0365 | 0.0771 | 0.0203 | 0.0107 |
| 308.15 | 0.0855 | 0.1185 | 0.0630 | 0.0441 | 0.0415 | 0.0877 | 0.0234 | 0.0124 |
| 313.15 | 0.0975 | 0.1316 | 0.0710 | 0.0499 | 0.0469 | 0.0996 | 0.0268 | 0.0143 |
| 318.15 | 0.1109 | 0.1459 | 0.0797 | 0.0563 | 0.0530 | 0.1129 | 0.0307 | 0.0165 |
| 323.15 | 0.1259 | 0.1616 | 0.0893 | 0.0634 | 0.0598 | 0.1278 | 0.0351 | 0.0189 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the thermodynamic solubility measurement of a this compound derivative.[6][11][12]
Materials:
-
Test compound (this compound derivative)
-
Purified water (or other aqueous buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the test compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous medium (e.g., 5 mL) to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Clarify the sample by centrifugation and/or filtration through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Screening for Salt Formation
This protocol provides a general procedure for screening different counter-ions for salt formation with a this compound derivative.
Materials:
-
This compound derivative (the free acid)
-
A selection of basic counter-ions (e.g., NaOH, KOH, tromethamine, meglumine) as solutions of known concentration.
-
A variety of solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile)
-
Small-scale reaction vials
-
Stirring plate and stir bars
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a known amount of the this compound derivative in a minimal amount of a suitable solvent in a reaction vial.
-
In a separate vial, prepare a solution of the basic counter-ion in a suitable solvent.
-
Stoichiometrically add the base solution (e.g., 1.0 equivalent) to the solution of the free acid while stirring.
-
Observe for the formation of a precipitate. If no precipitate forms, try cooling the solution or adding an anti-solvent.
-
If a solid is formed, isolate it by filtration and wash with a small amount of cold solvent.
-
Dry the solid under vacuum.
-
Characterize the resulting solid using techniques such as melting point, XRPD, DSC, and TGA to determine if a new crystalline salt has been formed.
-
Determine the aqueous solubility of the new salt form using Protocol 1.
Protocol 3: Prodrug Synthesis (Acyloxymethyl Ester)
This protocol describes the synthesis of an acyloxymethyl ester prodrug of a this compound derivative.[1]
Materials:
-
This compound derivative
-
4-(Chloromethyl)-2-ethyl-1,3-dioxolane
-
Anhydrous N,N-dimethylformamide (DMF)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Reaction vessel
-
Stirring plate and stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DMF in a reaction vessel.
-
Add the base (e.g., 1.1 equivalents of triethylamine) to the solution and stir for a few minutes.
-
Add 4-(chloromethyl)-2-ethyl-1,3-dioxolane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
References
- 1. This compound | 21732-17-2 | Benchchem [benchchem.com]
- 2. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [ouci.dntb.gov.ua]
- 6. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Tetrazole acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound, 5-(5-(2-nitrophenyl)-2-furanyl)- | C13H9N5O5 | CID 3022235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing dimer formation during oligonucleotide synthesis with tetrazole activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation during oligonucleotide synthesis, with a specific focus on the use of tetrazole activators.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in oligonucleotide synthesis?
A1: Dimer formation, which leads to the synthesis of oligonucleotides that are longer than the intended sequence (n+1 impurities), is primarily caused by the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in the activator solution.[1][2][3][4] The acidic nature of the activator, such as tetrazole, can lead to this unintended deprotection. The resulting unprotected 5'-hydroxyl group on the monomer can then react with another activated monomer, forming a dimer phosphoramidite. This dimer is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[4]
Q2: Why is guanosine (dG) phosphoramidite more prone to dimer formation?
A2: Guanosine phosphoramidite is more susceptible to detritylation by the acidic activator compared to other nucleoside phosphoramidites (dA, dC, and T).[4] This increased susceptibility makes the formation of GG dimers a more common issue, leading to a significant n+1 peak in the final product analysis.[4]
Q3: How does the acidity of the activator affect dimer formation?
A3: The rate of premature detritylation of the phosphoramidite monomer is directly related to the acidity of the activator.[1][2] More acidic activators, such as 5-Benzylthio-1H-tetrazole (BTT) and 5-Ethylthio-1H-tetrazole (ETT), have a higher propensity to cause dimer formation compared to less acidic activators like 1H-tetrazole and 4,5-dicyanoimidazole (DCI).[1][4]
Troubleshooting Guide
This guide provides solutions to common problems related to dimer formation during oligonucleotide synthesis.
Problem 1: Significant n+1 peak observed during product analysis (e.g., HPLC, Mass Spectrometry).
-
Possible Cause A: The activator is too acidic, leading to premature detritylation of the phosphoramidite monomers.
-
Solution 1: Switch to a less acidic activator. 4,5-dicyanoimidazole (DCI) is a recommended alternative to tetrazole and its more acidic derivatives.[2][4] DCI is less acidic but more nucleophilic, which allows for efficient coupling with a reduced risk of dimer formation.[2]
-
Solution 2: Buffer the current activator. If switching activators is not immediately possible, adding a non-nucleophilic base like N-methylimidazole (NMI) to the tetrazole activator solution can help buffer its acidity and reduce the extent of premature detritylation.[3]
-
-
Possible Cause B: The coupling time is excessively long, increasing the exposure of phosphoramidites to the acidic activator.
-
Solution: Optimize the coupling time. While longer coupling times are sometimes necessary for sterically hindered monomers (e.g., in RNA synthesis), they should be minimized to reduce the risk of dimer formation.[5] Review the phosphoramidite and activator manufacturer's recommendations for optimal coupling times.
-
-
Possible Cause C: The phosphoramidite solution contains moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Water can react with the activated phosphoramidite, leading to side reactions and potentially contributing to impurities that can be mistaken for or co-elute with n+1 species.[4] Use high-quality anhydrous acetonitrile and ensure phosphoramidites are stored under dry, inert conditions.[6]
-
Problem 2: Difficulty purifying the desired full-length oligonucleotide due to co-eluting n+1 impurities.
-
Possible Cause: The n+1 impurities are trityl-on, similar to the desired product, making separation by reverse-phase HPLC challenging.[1]
-
Solution 1: Optimize purification conditions. Adjust the gradient and/or the mobile phase of the HPLC to improve the resolution between the full-length product and the n+1 impurity.
-
Solution 2: Implement preventative measures to reduce dimer formation. By minimizing the formation of n+1 impurities during synthesis (see Problem 1 solutions), the purification process will be significantly simplified.
-
Data Presentation
Table 1: Physical Properties of Common Activators
| Activator | pKa | Solubility in Acetonitrile |
| 5-Benzylthio-1H-Tetrazole (BTT) | 4.1 | 0.44M |
| 5-Ethylthio-1H-Tetrazole (ETT) | 4.3 | 0.75M |
| 1H-Tetrazole | 4.8 | 0.50M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2M |
Data sourced from Glen Research.[1]
Table 2: Effect of Activator on Full-Length Product Yield in a Challenging Synthesis
This table illustrates the impact of different activators on the synthesis of a 34-mer oligoribonucleotide using a low excess of monomer.
| Activator | Concentration | Full-Length Product Yield |
| 1H-Tetrazole | 0.45M | 0% |
| 1H-Tetrazole + N-methylimidazole (NMI) | 0.45M + 0.1M | 13% |
| 4,5-Dicyanoimidazole (DCI) | 1.0M | 54% |
This data demonstrates the significant improvement in yield and reduction of side reactions when using a less acidic, more nucleophilic activator like DCI, especially under challenging synthesis conditions.[3]
Experimental Protocols
Protocol 1: Evaluating a New Activator to Minimize Dimer Formation
-
Objective: To compare the level of n+1 impurity formation when using a standard activator (e.g., 1H-Tetrazole) versus a new, less acidic activator (e.g., DCI).
-
Materials:
-
DNA/RNA synthesizer
-
Standard phosphoramidites (including dG)
-
Solid support
-
Standard synthesis reagents (capping, oxidation, deblocking solutions)
-
Activator 1: 0.45M 1H-Tetrazole in acetonitrile
-
Activator 2: 1.0M DCI in acetonitrile
-
Cleavage and deprotection reagents
-
HPLC system with a suitable column for oligonucleotide analysis
-
Mass spectrometer
-
-
Procedure:
-
Synthesize a test oligonucleotide sequence known to be prone to dimer formation (e.g., a sequence with multiple G residues).
-
Perform two separate syntheses, identical in all parameters except for the activator used.
-
Synthesis A: Use 0.45M 1H-Tetrazole.
-
Synthesis B: Use 1.0M DCI.
-
-
After synthesis, cleave the oligonucleotides from the solid support and complete deprotection according to standard protocols.
-
Analyze the crude product from both syntheses by reverse-phase HPLC.
-
Integrate the peaks corresponding to the full-length product (n) and the n+1 impurity.
-
Calculate the percentage of the n+1 impurity for each synthesis: (% n+1) = (Area of n+1 peak) / (Total area of all product peaks) * 100.
-
Confirm the identity of the n and n+1 peaks using mass spectrometry.
-
-
Expected Outcome: The synthesis performed with DCI (Activator 2) is expected to show a significantly lower percentage of the n+1 impurity compared to the synthesis with 1H-Tetrazole (Activator 1).
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Mechanism of n+1 impurity formation due to premature detritylation.
Caption: Relationship between activator acidity and the risk of dimer formation.
References
Technical Support Center: Crystallization of 1H-Tetrazole-1-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1H-Tetrazole-1-acetic acid.
Troubleshooting Guide
Problem 1: The compound is "oiling out" and not forming crystals.
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase instead of a solid.[1][2][3] This can occur when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[1] High impurity levels can also lower the melting point, contributing to this issue.[4]
Possible Solutions:
-
Increase Solvent Volume: Add a small amount of additional solvent to the mixture, heat to redissolve, and then allow it to cool slowly.[1] This can help keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.
-
Reduce Cooling Rate: Rapid cooling can lead to supersaturation at a temperature where the compound is still a liquid.[1] Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath. Slower cooling rates generally produce larger and purer crystals.[5][6]
-
Use Seeding: Introduce a small seed crystal of this compound to the supersaturated solution to induce crystallization. This provides a template for crystal growth to occur.
-
Change the Solvent System: The choice of solvent is critical. If oiling out persists, consider a different solvent or a mixed solvent system. A patent for a related ester notes that the initially oily product crystallizes upon standing at room temperature, suggesting that patience with the right solvent system can be key.[7][8]
Problem 2: Very few or no crystals are forming.
This issue typically arises from problems with supersaturation or nucleation.
Possible Solutions:
-
Concentrate the Solution: If the solution is too dilute, it may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small, pure crystal of the target compound to the solution.
-
-
Check for High Solubility: You may be using a solvent in which this compound is too soluble. Refer to the solvent solubility data to choose a more appropriate solvent.
Problem 3: The resulting crystals are very small or needle-like.
The size and shape of crystals are influenced by the rate of cooling and the solvent used.
Possible Solutions:
-
Slow Down Crystallization: Rapid crystallization often leads to small crystals as many nuclei form simultaneously.[1] To encourage the growth of larger crystals, slow down the cooling process. Insulating the flask can help achieve a slower cooling rate.
-
Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents to see how they affect crystal morphology.
Problem 4: The product yield is low.
A low yield can be due to several factors, from the crystallization process itself to losses during filtration.
Possible Solutions:
-
Optimize Solvent Volume: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes out of the solution before filtration.
-
Minimize Transfer Losses: Be meticulous during the transfer of the solid to the filtration apparatus. Wash the flask with a small amount of the cold crystallization solvent to recover any remaining crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data, solvents such as ethanol, water, methanol, 1-propanol, ethyl acetate, 2-propanol, and acetone have been studied.[9] Ethyl acetate and isopropanol (Virahol) have been mentioned in procedural descriptions for recrystallization.[10] Obtaining single crystals for X-ray analysis has been successful with a slow evaporation method using a 3:7 (v/v) mixture of petroleum ether and ethyl acetate.[11][12]
Q2: My crystallization is difficult due to the presence of salts like sodium chloride. How can I address this?
High concentrations of impurities like sodium chloride can interfere with crystallization.[10] One patented method to overcome this involves adding excess concentrated hydrochloric acid. This not only aids in the reaction but also reduces the solubility of sodium chloride, allowing it to be removed by filtration before the crystallization of the this compound.[10]
Q3: Can the cooling rate really affect the quality of my crystals?
Yes, the cooling rate is a critical parameter. A slow cooling rate generally allows for the formation of larger, more ordered, and purer crystals.[5][6] Conversely, rapid cooling can lead to the formation of smaller, less pure crystals or even cause the compound to "crash out" of solution as an amorphous solid or oil.[1][13]
Q4: What is "oiling out" and why does it happen?
"Oiling out" is the separation of a dissolved compound as a liquid rather than a solid during crystallization.[1][3] This often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1] The presence of impurities can depress the melting point, making oiling out more likely.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Profile | Reference |
| Ethanol | Soluble | [9] |
| Water | Soluble | [9] |
| Methanol | Soluble | [9] |
| 1-Propanol | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| 2-Propanol | Soluble | [9] |
| Acetone | Soluble | [9] |
| Butyl Acetate | Soluble | [9] |
Note: A study measured the solubility of this compound in these solvents between 283 K and 323 K, indicating that solubility increases with temperature in all listed solvents.[9]
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent from Table 1. Ethyl acetate is a commonly used solvent.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the activated carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Crystallization by Slow Evaporation for Single Crystal Growth
-
Solution Preparation: Dissolve the this compound in a suitable solvent system, such as a 3:7 (v/v) mixture of petroleum ether and ethyl acetate, to create a nearly saturated solution at room temperature.[11][12]
-
Evaporation Setup: Place the solution in a clean vial or beaker and cover it loosely with parafilm. Poke a few small holes in the parafilm with a needle. This will allow the solvent to evaporate slowly over time.
-
Crystal Growth: Place the setup in a vibration-free location at a constant temperature. Over several days or weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Isolation: Once crystals of a suitable size have formed, carefully decant the remaining solvent and gently dry the crystals.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 8. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103724288A - Post-processing method for preparing this compound through triethyl orthoformate method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Catalyst poisoning and deactivation in 1H-Tetrazole-1-acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst poisoning and deactivation during the synthesis of 1H-Tetrazole-1-acetic acid. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Catalyst Poisoning and Deactivation
Catalyst deactivation can manifest as reduced reaction rates, lower yields, and decreased selectivity. The following table outlines common issues, their potential causes, and suggested solutions in the context of this compound synthesis.
| Issue | Potential Cause | Suggested Solution |
| Reduced Catalyst Activity | Poisoning by Impurities: Sulfur, nitrogen, or phosphorus compounds in reactants can poison metal catalysts.[1] | - Purify reactants (e.g., glycine esters, triethyl orthoformate) before use.- Use high-purity solvents. |
| Strong Adsorption of Reactants/Products: The tetrazole product or glycine starting material may bind strongly to active sites, blocking them.[2] | - Optimize reaction temperature and pressure to facilitate desorption.- Consider a different catalyst with lower product affinity. | |
| Coke Formation: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking pores and active sites.[3][4] | - Lower the reaction temperature.- Reduce reaction time.- Implement a catalyst regeneration cycle involving controlled oxidation to burn off coke.[1] | |
| Loss of Catalyst Over Time | Leaching of Active Metals: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture, especially in acidic or basic conditions.[5] | - Use a more robust catalyst support.- Neutralize the reaction mixture if possible.- Analyze the product for metal contamination to confirm leaching. |
| Mechanical Attrition: The physical structure of the catalyst can break down over time due to stirring or flow, leading to loss of active material.[3] | - Use a catalyst with higher mechanical strength.- Optimize stirring speed to avoid excessive mechanical stress. | |
| Sintering: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the surface area.[6] | - Operate at the lowest effective temperature.- Choose a catalyst with a higher thermal stability. | |
| Inconsistent Reaction Yields | Variable Feedstock Quality: Impurities in different batches of reactants can lead to inconsistent catalyst performance. | - Standardize the purification protocol for all starting materials.- Analyze incoming reactants for known poisons. |
| Incomplete Catalyst Regeneration: If regenerating the catalyst, the process may not fully restore its activity. | - Optimize regeneration conditions (temperature, time, gas flow).- Characterize the catalyst after regeneration (e.g., using BET surface area analysis) to confirm restoration of properties.[6] |
Frequently Asked Questions (FAQs)
Q1: My heterogeneous catalyst for this compound synthesis is losing activity after only a few runs. What is the most likely cause?
A1: The most common causes for rapid deactivation are poisoning and coking.[4] Given the reactants for this compound synthesis (e.g., a glycine ester, an orthocarboxylic acid ester, and an azide source), nitrogen-containing compounds are abundant.[7][8] While necessary for the reaction, strong, non-reactive adsorption of nitrogen-containing species on the catalyst's active sites can lead to deactivation.[2] Additionally, impurities in the starting materials, such as sulfur compounds, can act as potent poisons for many metal-based catalysts.[1]
Q2: How can I determine if my catalyst is being poisoned or is deactivating due to other reasons like sintering?
A2: A systematic approach is needed to identify the root cause of deactivation.[6] First, analyze your reaction conditions. Sintering is more likely at high temperatures.[6] If you are operating at elevated temperatures, try reducing it. To check for poisoning, you can try purifying your reactants more rigorously. If the catalyst lifetime improves, poisoning is a likely culprit. Advanced characterization techniques such as BET surface area analysis can reveal a loss of surface area due to sintering, while elemental analysis of the used catalyst can identify the presence of poisons.[6]
Q3: Is it possible to regenerate a deactivated catalyst used in tetrazole synthesis?
A3: Regeneration is often possible, depending on the deactivation mechanism. For deactivation by coking, a controlled oxidation (calcination) can burn off the carbon deposits and restore activity.[1] If the catalyst is poisoned by strongly adsorbed species, a thermal treatment or washing with a specific solvent might be effective. However, if deactivation is due to irreversible poisoning, sintering, or significant leaching of the active metal, regeneration may not be feasible, and catalyst replacement would be necessary.[6]
Q4: My synthesis involves sodium azide. Can this poison the catalyst?
A4: Sodium azide (NaN₃) is a key reactant in many tetrazole syntheses.[9] While the azide anion itself is a reactant, impurities within the sodium azide or side reactions could potentially lead to species that adsorb onto the catalyst surface. The primary concern with azides is often the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[10] While not a catalyst poison in the traditional sense, its reactivity could lead to unwanted side reactions that foul the catalyst.
Q5: I am using a nano-catalyst. Are there any specific deactivation issues I should be aware of?
A5: Nanocatalysts are popular for tetrazole synthesis due to their high surface area-to-volume ratio.[5] However, this high surface area can also make them more susceptible to sintering, where the nanoparticles agglomerate at high temperatures, leading to a loss of active sites.[6] Their small size can also make them more prone to leaching of the active metal into the reaction medium. Many recent studies focus on immobilizing these nanoparticles on robust supports like functionalized magnetic nanoparticles (e.g., Fe₃O₄) to improve stability and facilitate recovery.[5][11]
Catalyst Reusability Data
Many modern heterogeneous catalysts are designed for reusability. The table below summarizes reusability data for various catalysts used in the synthesis of tetrazole derivatives. While not specific to this compound, this data provides an indication of catalyst stability in similar chemical environments.
| Catalyst | Substrate Type | Number of Cycles without Significant Loss of Activity | Reference |
| Fe₃O₄@tryptophan@Ni | Nitriles and sodium azide | Up to 7 | [5] |
| Fe₃O₄@l-lysine-Pd(0) | Nitriles and sodium azide | Multiple cycles | [5] |
| Co–Ni/Fe₃O₄@MMSHS | Aromatic nitriles and sodium azide | Not specified, but "excellent recyclability" | [11] |
| Diisopropylethylammonium acetate (DIPEAc) | Nitriles and sodium azide | Up to 4 | [12] |
| ASBN (Ag/Sodium Borosilicate Nanocomposite) | Amines, sodium azide, and triethyl orthoformate | Multiple times | [13] |
| ND@FA-Cu(II) (Copper on Folic Acid-functionalized Nanodiamond) | Benzyl alcohol, malononitrile, and sodium azide | Up to 5 | [14] |
Experimental Protocols
Representative Protocol for 1-Substituted 1H-Tetrazole Synthesis
This protocol is a generalized procedure based on common methods for synthesizing 1-substituted tetrazoles, which is the class of compounds that this compound belongs to.
Materials:
-
Amine (e.g., glycine ethyl ester hydrochloride)
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Catalyst (e.g., Yb(OTf)₃ or a heterogeneous catalyst)
-
Solvent (e.g., acetonitrile or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and the catalyst (e.g., 1-10 mol%).
-
Add the solvent (if not a solvent-free reaction) and begin stirring the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
If using a heterogeneous catalyst, separate it from the reaction mixture by filtration or using an external magnet if it is a magnetic catalyst. The catalyst can then be washed, dried, and stored for reuse.
-
Quench the reaction mixture by slowly adding it to ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1-substituted 1H-tetrazole.
Note: This is a general procedure. Specific reaction conditions such as temperature, time, and catalyst loading should be optimized for the specific substrate and catalyst used.
Visualizations
Caption: Experimental workflow for catalyzed synthesis of 1H-tetrazoles.
Caption: Logical relationships in catalyst deactivation pathways.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 8. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Post-synthesis processing and handling of energetic tetrazole compounds
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers, scientists, and drug development professionals working with the post-synthesis processing and handling of energetic tetrazole compounds.
Troubleshooting and FAQs
This section addresses common challenges encountered during the purification, characterization, and handling of energetic tetrazoles.
Purification & Stability
Q1: My tetrazole compound decomposes during purification by heating/recrystallization. What can I do?
A1: Thermal instability is a common issue. Consider these strategies:
-
Low-Temperature Recrystallization: Attempt recrystallization at a lower temperature using a solvent system where your compound has moderate solubility at room temperature and is sparingly soluble at 0 °C or below.
-
Solvent Slurry: Instead of full dissolution, wash or slurry the crude product in a solvent that dissolves impurities but not the desired compound. Common washing solvents include water, ethanol, and diethyl ether.[1]
-
Solvent/Anti-Solvent Precipitation: Dissolve the compound in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" in which the compound is insoluble to induce precipitation at room temperature.
Q2: I am observing low purity in my final product. What are the likely causes and solutions?
A2: Low purity can stem from incomplete reactions or ineffective purification.
-
Incomplete Reaction: If starting materials are present, consider extending reaction times or adjusting stoichiometry.
-
Byproduct Formation: The formation of isomers (e.g., 1- and 2-alkyltetrazoles) is common.[2] Purification may require column chromatography, though this is often avoided with highly energetic materials. Re-evaluate the regioselectivity of your synthesis.
-
Ineffective Crystallization: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures. The polarity of the solvent can influence which polymorph crystallizes.[3]
Q3: My compound's color changed from white to yellow/brown upon standing. Is it degrading?
A3: Discoloration often indicates decomposition, potentially due to sensitivity to light, air (oxidation), or residual acidic/basic impurities from the synthesis. Store samples in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Ensure all acidic or basic reagents have been thoroughly neutralized and washed away during workup.
Handling & Safety
Q4: My compound shows unexpectedly high sensitivity to impact or friction. How can I mitigate this?
A4: High sensitivity is a critical safety concern.
-
Confirm Purity: Impurities can significantly increase sensitivity. Ensure the material is highly pure before handling larger quantities.
-
Crystal Morphology: Sharp, needle-like crystals can be more sensitive than rounded ones. Attempt to modify the crystallization process to obtain crystals with a safer morphology.
-
Salt Formation: Converting a neutral tetrazole to an energetic salt can sometimes improve stability and reduce sensitivity due to the formation of extensive hydrogen bond networks.[4][5]
-
Handling Procedures: Always handle energetic materials in small quantities using non-sparking tools (e.g., ceramic, wood, or plastic). Avoid grinding, scraping, or any action that could generate friction or impact.
Q5: What are the fundamental safety precautions for handling new energetic tetrazole compounds?
A5: Treat all new energetic compounds as potentially highly sensitive and powerful explosives until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear safety glasses, face shields, flame-retardant lab coats, and appropriate gloves.
-
Small Scale: Initial synthesis and handling should be performed on the smallest possible scale (milligrams).
-
Static Discharge: Work on a grounded workstation and use anti-static measures, especially in low-humidity environments.
-
Shielding: All experiments involving energetic materials must be conducted behind a blast shield.
-
Avoid Azides: When possible, use synthetic routes that avoid hazardous intermediates like sodium azide. Continuous flow microreactors can significantly enhance safety when azides are necessary.[6]
Quantitative Data Summary
The energetic properties of tetrazole derivatives can vary significantly based on their structure, substituents, and whether they are in a neutral or salt form. The following table summarizes key performance parameters for a selection of compounds.
| Compound/Salt Type | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Reference |
| Neutral Compounds | ||||||
| 3-α (methylene bridge) | 1.69 | 158 | 1.5 - 3 | 216 | 8458 | [3] |
| 3-β (methylene bridge) | 1.77 | 147 | 1.5 - 3 | 168 | 8849 | [3] |
| Oxime Derivatives | ||||||
| Ammonium Salt (5) | ~1.71 | 275 | > 40 | > 360 | ~8371 | [7] |
| Compound (7) | ~1.71 | 273 | > 40 | > 360 | ~8452 | [7] |
| Ionic Salts | ||||||
| Dihydroxylammonium Salt | 1.90 | 285 | > 60 | > 360 | 9114 | [4] |
| Hydroxylammonium Salt | 1.84 | - | 14 | 160 | 9323 | [5] |
| Hydrazinium Salt | 1.74 | - | 28 | 360 | 9094 | [5] |
Experimental Protocols
Detailed and standardized characterization is crucial for safety and performance assessment.
Protocol 1: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 0.5 - 1.0 mg of the dried sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a sample press. For potentially volatile or highly energetic samples, use a vented or pinhole lid.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature (e.g., 25 °C) to a designated endpoint (e.g., 350 °C or 400 °C) at a constant heating rate, typically 5 °C/min or 10 °C/min.[8]
-
Data Analysis: The onset temperature of the first major exothermic peak is typically reported as the decomposition temperature (Td).
Protocol 2: Impact Sensitivity Testing (BAM Fallhammer Method)
Note: This procedure requires specialized, certified equipment and a remote, explosion-proof testing facility.
-
Sample Preparation: Prepare a sample of approximately 40 mm³ (around 40-50 mg) and place it in the testing apparatus between the steel cylinders.
-
Test Execution: A drop-weight of a specified mass (e.g., 1 kg, 5 kg) is released from various heights onto the sample.
-
Determination of "Go" vs. "No-Go": A "Go" is registered if an explosion, flame, or audible report occurs. A "No-Go" is registered if there is no reaction.
-
Staircase Method: The "1 of 6" or staircase method is used to determine the impact energy at which there is a 50% probability of explosion. The test is performed at increasing or decreasing energy levels based on the previous result.
-
Reporting: The impact sensitivity is reported as the impact energy in Joules (J). For highly insensitive materials, it may be reported as greater than a certain value (e.g., > 40 J).[7]
Protocol 3: Friction Sensitivity Testing (BAM Friction Apparatus)
Note: This procedure requires specialized, certified equipment and a remote, explosion-proof testing facility.
-
Sample Preparation: Place approximately 10 mm³ of the substance onto a porcelain plate.
-
Test Execution: A porcelain peg is pressed onto the sample with a specific load (weight) and dragged across the sample at a controlled speed.
-
Load Adjustment: The test is repeated up to six times at a given load. If no explosion occurs, the load is increased. If an explosion occurs, the load is decreased.
-
Determination of Threshold: The friction sensitivity is the lowest load at which an explosion, flame, or crackling is observed in at least one of the six trials.
-
Reporting: The result is reported as the load in Newtons (N). For highly insensitive materials, it is often reported as > 360 N, which is the maximum load for standard apparatuses.[7]
Visualized Workflows and Relationships
Post-Synthesis Processing Workflow
Figure 1: General workflow for post-synthesis processing.
Troubleshooting High Sensitivity
Figure 2: Troubleshooting unexpected high sensitivity.
References
- 1. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 5. Energetic salts based on furazan-functionalized tetrazoles: routes to boost energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 8. Advancing energy safety via stepwise nucleophilic substitution on tetrazine - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06039C [pubs.rsc.org]
Validation & Comparative
1H-Tetrazole-1-acetic acid vs. Carboxylic Acid Analogues: A Comparative Study of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of a carboxylic acid with a 1H-tetrazole-1-acetic acid moiety is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile and biological activity. This guide provides a comprehensive comparison of these two critical functional groups, supported by experimental data and detailed methodologies, to inform rational drug design.
Executive Summary
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful tool in drug discovery. While both groups exhibit similar acidity, the tetrazole analogue often presents improved metabolic stability and, in some cases, enhanced biological potency. This is exemplified by the development of angiotensin II receptor blockers (ARBs), where the tetrazole-containing compounds demonstrated superior properties over their carboxylic acid precursors. This guide will delve into the quantitative differences in their biological activities and provide the experimental framework for their evaluation.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative biological data for a prominent example of a tetrazole-containing drug, Losartan, and its active carboxylic acid metabolite, EXP3174. This comparison highlights the impact of the tetrazole versus carboxylic acid moiety on target binding affinity.
| Compound | Functional Group | Target | Parameter | Value (nM) | Reference(s) |
| Losartan | 1H-Tetrazole | Angiotensin II Type 1 Receptor (AT1) | IC50 | ~20 | [1] |
| EXP3174 (Losartan Carboxylic Acid) | Carboxylic Acid | Angiotensin II Type 1 Receptor (AT1) | IC50 | 1.1 | [1][2] |
| EXP3174 (Losartan Carboxylic Acid) | Carboxylic Acid | Human AT1 Receptor | Ki | 0.67 | [2][3] |
Note: EXP3174 is the active metabolite of Losartan, where the hydroxymethyl group of Losartan is oxidized to a carboxylic acid. While not a direct comparison of this compound, it serves as a potent, clinically relevant example of a tetrazole versus a carboxylic acid analogue in the same molecular scaffold.
Mandatory Visualization
Signaling Pathway: The Renin-Angiotensin System and the Action of Angiotensin II Receptor Blockers
Caption: The Renin-Angiotensin System and the inhibitory action of ARBs.
Experimental Workflow: Bioisostere Comparison
Caption: A typical workflow for comparing bioisosteres in drug discovery.
Experimental Protocols
Target Binding Affinity: Radioligand Binding Assay for Angiotensin II Type 1 (AT1) Receptor
Objective: To determine the binding affinity (Ki) of the test compounds for the AT1 receptor.
Materials:
-
Rat liver membranes (source of AT1 receptors)[4]
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II[4]
-
Test compounds (this compound analogue and carboxylic acid analogue)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding control (e.g., 10 µM Losartan)
-
96-well plates, glass fiber filters, cell harvester, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat liver tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[4]
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist), and competitive binding (membranes + radioligand + increasing concentrations of the test compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the competition binding data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Potency: Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the test compounds by measuring the inhibition of a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Metabolic Stability: In Vitro Glucuronidation Assay
Objective: To assess the metabolic stability of the test compounds by measuring their rate of glucuronidation in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor for UGT enzymes)
-
Alamethicin (to activate UGT enzymes)
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (to stop the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs, alamethicin, and phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture and the test compounds to 37°C.
-
Reaction Initiation: Initiate the reaction by adding UDPGA to the mixture containing the test compound and HLMs.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive membrane permeability of the test compounds.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well UV plate for analysis
-
Spectrophotometer
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the test compound solutions to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
References
Tetrazoles vs. Carboxylic Acids: A Comparative Guide to Metabolic Stability in Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The bioisosteric replacement of a carboxylic acid with a tetrazole is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. While both functional groups exhibit similar acidic properties crucial for target engagement, their distinct metabolic fates can significantly impact a compound's pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of tetrazoles and carboxylic acids, supported by experimental data and detailed methodologies.
Executive Summary
Tetrazoles are generally considered more metabolically stable than carboxylic acids. This enhanced stability stems from their resistance to common Phase II conjugation pathways that readily metabolize carboxylic acids. Carboxylic acids are susceptible to forming reactive acyl glucuronides and conjugates with amino acids, leading to rapid clearance and potential toxicity. In contrast, tetrazoles, while they can undergo glucuronidation, form more stable N-glucuronides and are resistant to amino acid conjugation and β-oxidation. This inherent stability often translates to a longer in vivo half-life and improved bioavailability for tetrazole-containing drug candidates.
Data Presentation: A Comparative Analysis
Obtaining direct, side-by-side in vitro metabolic stability data for matched molecular pairs of tetrazole-containing compounds and their carboxylic acid analogs from publicly available literature is challenging. However, examining the pharmacokinetics of drugs where this bioisosteric relationship is key can provide valuable insights.
A prominent example is the angiotensin II receptor blocker, losartan, which contains a tetrazole moiety, and its principal active metabolite, EXP3174, where the hydroxymethyl group of a precursor is oxidized to a carboxylic acid. While not a synthetic matched pair, their differing pharmacokinetic profiles in humans highlight the influence of these functional groups.
Table 1: In Vivo Pharmacokinetic Parameters of Losartan (Tetrazole) and its Carboxylic Acid Metabolite (EXP3174) in Humans [1][2][3]
| Parameter | Losartan (with Tetrazole) | EXP3174 (with Carboxylic Acid) | Fold Difference |
| Plasma Clearance (mL/min) | 610 | 47 | ~13x lower for EXP3174 |
| Terminal Half-life (hours) | 2.1 | 6.3 | ~3x longer for EXP3174 |
Note: This table presents in vivo human pharmacokinetic data. It is important to recognize that losartan is metabolized to EXP3174. Therefore, the lower clearance and longer half-life of EXP3174 reflect its greater metabolic stability compared to its precursor, which is rapidly converted.
Another relevant example is the comparison of the antihypertensive drug telmisartan with a synthesized tetrazolone bioisostere. While not a simple tetrazole, the tetrazolone also serves as a carboxylic acid mimic.
Table 2: Comparative In Vivo Pharmacokinetic Profile of Telmisartan and its Tetrazolone Analog in Rats [4]
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| Telmisartan (Carboxylic Acid) | 1583 | 6692 | 4.6 |
| Tetrazolone Analog | 2049 | 10078 | 5.5 |
This data indicates that the tetrazolone analog of telmisartan displays a higher maximum concentration (Cmax), greater overall exposure (AUC), and a longer half-life (T1/2) in rats, suggesting improved metabolic stability.
Experimental Protocols
The following is a detailed methodology for a standard in vitro experiment to assess the metabolic stability of a drug candidate.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
On ice, thaw the pooled HLM and the NADPH regenerating system.
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically around 1 µM.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein) .
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
Metabolic Pathways
Caption: Major metabolic pathways for carboxylic acids and the relative stability of tetrazoles.
References
- 1. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
1H-Tetrazole-1-acetic Acid: A Validated Bioisostere for Carboxylic Acids in Drug Discovery
A comprehensive comparison of 1H-tetrazole-1-acetic acid and its parent carboxylic acid moiety reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its performance as a bioisostere, supported by experimental data and detailed methodologies, to inform strategic decisions in medicinal chemistry.
The strategic replacement of a carboxylic acid functional group with a this compound moiety is a well-established strategy in drug design aimed at overcoming the inherent liabilities of carboxylic acids, such as metabolic instability and poor pharmacokinetic profiles. While both functional groups exhibit similar acidic properties and planarity, crucial for interacting with biological targets, their nuanced differences in lipophilicity, metabolic fate, and hydrogen bonding capacity can significantly influence the overall efficacy and safety of a drug candidate.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of bioisosterism lies in mimicking the key physicochemical properties of the original functional group. The 1H-tetrazole ring, with its four nitrogen atoms, effectively delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[2] This seemingly subtle difference has profound implications for a molecule's behavior in a biological system.
Key parameters such as the acid dissociation constant (pKa) and lipophilicity (logP/logD) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both 5-substituted-1H-tetrazoles and carboxylic acids typically possess pKa values in the range of 4.5 to 5.1, ensuring they are predominantly ionized at physiological pH.[1][2] This similar acidity allows the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic interactions with biological targets.[2] However, the tetrazolate anion is notably more lipophilic than its corresponding carboxylate, a property that can enhance membrane permeability and oral absorption.[2]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[2] | Both are ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[2] |
| Lipophilicity (logP) | Lower | Higher | The tetrazolate anion can be up to 10-fold more lipophilic, potentially improving membrane permeability and oral absorption.[2] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily acts as an H-bond acceptor; the N-H can be a weak donor | Differences in hydrogen bonding capacity can influence receptor binding and solubility. |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) forming potentially reactive acyl glucuronides. | Generally more resistant to metabolic degradation. N-glucuronides are typically less reactive.[1] | Enhanced metabolic stability often leads to a longer half-life and improved pharmacokinetic profile.[1] |
| Size | Smaller | Slightly larger[3] | The larger size of the tetrazole ring may require adjustments in the drug design to ensure optimal fit within the binding pocket. |
Validation in Specific Drug Targets
The utility of this compound as a carboxylic acid bioisostere has been successfully demonstrated in numerous drug discovery programs. Two prominent examples include its incorporation into Angiotensin II Type 1 (AT1) receptor antagonists for the treatment of hypertension and into inhibitors of glutathione reductase, a key enzyme in antioxidant defense.
Angiotensin II Type 1 (AT1) Receptor Antagonists
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the AT1 receptor is a key component of this pathway.[3][4] The blockbuster antihypertensive drug, Losartan, is a prime example of a successful bioisosteric replacement where a carboxylic acid was substituted with a tetrazole ring. This modification was instrumental in achieving potent and orally active AT1 receptor antagonism. The tetrazole moiety in Losartan is crucial for its high-affinity binding to the AT1 receptor, effectively blocking the vasoconstrictive effects of Angiotensin II.[5]
Table 2: In Vitro Activity of Carboxylic Acid and Tetrazole-Containing AT1 Receptor Antagonists
| Compound | Functional Group | AT1 Receptor Binding Affinity (IC50, nM) | Reference |
| Telmisartan Analog | Carboxylic Acid | 5.7 | [6] |
| Telmisartan Analog | Tetrazolone | 1.7 | [6] |
| Losartan | Tetrazole | 16.4 | [5] |
| EXP3174 (Active metabolite of Losartan) | Tetrazole | 3.7 | [5] |
Note: Data for a direct this compound derivative of Telmisartan was not available in the search results. A tetrazolone derivative is presented for comparison.
Glutathione Reductase Inhibitors
Glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by regenerating the antioxidant glutathione.[7][8] Inhibition of this enzyme is a potential therapeutic strategy for diseases associated with oxidative stress, such as malaria.[9] Studies have shown that replacing the carboxylic acid group in glutathione reductase inhibitors with a tetrazole moiety can lead to improved antimalarial properties, highlighting the bioisostere's ability to enhance biological activity.[9]
Experimental Protocols
To ensure the reproducibility and validity of studies involving the validation of this compound as a bioisostere, standardized experimental protocols are essential.
Protocol 1: AT1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the human AT1 receptor.[10]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human AT1 receptor.
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.
-
Test compound (e.g., this compound derivative) and a reference antagonist (e.g., Losartan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
GF/C glass fiber filters.
-
Scintillation fluid and vials.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II (at a final concentration close to its Kd), and 50 µL of the test compound at various concentrations.
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of the test compound.
Protocol 2: Glutathione Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of glutathione reductase activity.[11][12]
Materials:
-
Purified glutathione reductase enzyme.
-
NADPH solution.
-
Oxidized glutathione (GSSG) solution.
-
Test compound (e.g., this compound derivative).
-
Assay Buffer: 100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6 at 25°C.[12]
Procedure:
-
In a suitable cuvette, pipette the following reagents in order: deionized water, assay buffer, GSSG solution, and NADPH solution.[12]
-
Add the test compound at various concentrations.
-
Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until constant.
-
Initiate the reaction by adding the glutathione reductase enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes. The rate of NADPH oxidation is followed by the decrease in absorbance.
-
Calculate the rate of reaction and determine the inhibitory activity of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Caption: AT1 Receptor Signaling Pathway.
Caption: Glutathione Reductase Mechanism.
Caption: General Experimental Workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 9. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Activators for RNA Synthesis: 1H-Tetrazole vs. DCI vs. BTT
For Researchers, Scientists, and Drug Development Professionals
The efficiency of solid-phase RNA synthesis hinges on the crucial coupling step, where phosphoramidite monomers are added to the growing oligonucleotide chain. This reaction is facilitated by an activator, and the choice of this reagent can significantly impact coupling efficiency, reaction time, and the overall purity of the final RNA product. This guide provides an objective, data-driven comparison of three commonly used activators: 1H-Tetrazole, 4,5-Dicyanoimidazole (DCI), and 5-(Benzylthio)-1H-tetrazole (BTT), to aid researchers in selecting the optimal activator for their specific RNA synthesis needs.
Performance Comparison of RNA Synthesis Activators
The selection of an appropriate activator is critical, particularly when dealing with the sterically hindered 2'-hydroxyl protecting groups of RNA phosphoramidites. While 1H-Tetrazole has been a long-standing activator in DNA synthesis, its performance with RNA monomers is often suboptimal.[1][2] More potent activators like DCI and BTT have been developed to address these limitations.[2]
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration | Typical Coupling Time (RNA Synthesis) | Coupling Efficiency | Key Advantages | Key Disadvantages |
| 1H-Tetrazole | 4.8[3] | ~0.5 M (33.3 g/L)[1] | 0.25 - 0.5 M[4] | 10 - 15 minutes[1][4] | Suboptimal for RNA[1] | Historically the standard for DNA synthesis. | Limited solubility can lead to precipitation and instrument blockage.[1] Inefficient for sterically hindered monomers like those in RNA synthesis.[1] |
| DCI (4,5-Dicyanoimidazole) | 5.2[3][5] | ~1.2 M[1][5] | 0.25 M (for <15 µmol scale)[1] | Varies (e.g., 10 min for riboguanosine)[2] | High (e.g., 54% yield for a 34-mer where 1H-Tetrazole gave 0%)[1][2] | Less acidic, reducing risk of premature detritylation.[1][2] Highly soluble.[1][5] Effective nucleophilic catalyst.[1] Ideal for long oligos and large-scale synthesis.[1][6] | May have slower reaction kinetics compared to BTT for some applications.[5] |
| BTT (5-(Benzylthio)-1H-tetrazole) | 4.1[2] | ~0.33 - 0.44 M[2][7] | 0.25 M[3][4] | ~3 minutes[1][3][4] | >99%[2][3][4] | Highly potent and acidic, leading to very short coupling times.[1][2] Excellent choice for RNA synthesis, especially with sterically demanding monomers.[1][3] | Higher acidity can increase the risk of premature detritylation and (n+1) impurity formation, a concern in large-scale synthesis.[1][6] |
Mechanism of Action: The Coupling Step
The activation of phosphoramidites is a two-step process. First, the activator protonates the diisopropylamino group of the phosphoramidite. Subsequently, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[1][8] The efficiency of this process is influenced by the activator's acidity (pKa) and nucleophilicity.[5]
Phosphoramidite activation and coupling mechanism.
Experimental Protocols
To ensure reproducible and comparable results when evaluating activator performance, the following experimental protocols are recommended.
Protocol 1: Determination of Coupling Rate by ³¹P NMR Spectroscopy
This method allows for the real-time monitoring of the phosphoramidite coupling reaction.[2]
Materials:
-
2'-O-TBDMS protected nucleoside phosphoramidite
-
5'-OH deprotected nucleoside bound to a solid support or a suitable alcohol in solution (e.g., 2',3'-O-isopropylidene uridine)
-
Activator solution in anhydrous acetonitrile (e.g., 0.25 M BTT)
-
Anhydrous deuterated acetonitrile (CD₃CN) for NMR
-
External standard for ³¹P NMR (e.g., D₃PO₄)
-
Inert atmosphere (Argon or Nitrogen)
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere, dissolve the 2'-O-TBDMS phosphoramidite (e.g., 0.01 mmol) and the alcohol (e.g., 0.011 mmol) in anhydrous CD₃CN (e.g., 0.7 ml) in an NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Inject the activator solution (e.g., 0.08 mmol) into the NMR tube, mix quickly, and immediately begin acquiring ³¹P NMR spectra at regular intervals.
-
Monitor the disappearance of the phosphoramidite starting material peak and the appearance of the product peak (phosphite triester) over time to determine the reaction rate.[2]
Protocol 2: Standard Automated RNA Synthesis Cycle (1 µmol scale)
This protocol outlines a standard automated synthesis cycle using 2'-TBDMS protected phosphoramidites.
Reagents:
-
Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.25 M solution of the chosen activator (1H-Tetrazole, DCI, or BTT) in anhydrous acetonitrile
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile[4]
-
Capping: Acetic anhydride and N-methylimidazole solutions
-
Oxidation: Iodine solution
Workflow:
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unpacking the Impact of Tetrazole Bioisosteric Replacement on Compound Lipophilicity and Permeability
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. One of the most frequently employed tactics is the bioisosteric replacement of a carboxylic acid with a tetrazole moiety. This guide provides an objective comparison of the effects of this substitution on two critical physicochemical properties that govern a drug's pharmacokinetic profile: lipophilicity and permeability. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.
The central premise behind replacing a carboxylic acid with a tetrazole is to enhance a molecule's drug-like properties. Tetrazoles are generally considered to be more lipophilic than their carboxylic acid counterparts and are metabolically more stable.[1][2] However, the relationship between this increased lipophilicity and membrane permeability is not always straightforward. While higher lipophilicity can favor partitioning into lipid membranes, other factors, such as the energy required to shed the surrounding water molecules (desolvation energy), play a crucial role.[3]
Quantitative Data Summary: A Tale of Two Moieties
To illustrate the impact of this bioisosteric switch, the following tables summarize key physicochemical parameters for a matched pair of a phenylpropionic acid derivative and its corresponding tetrazole analog.
Table 1: Comparison of Acidity and Lipophilicity
| Compound | Functional Group | pKa | logD at pH 7.4 |
| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.64 | -0.49 |
| Phenylpropionic Acid Derivative | Tetrazole | 5.09 | -0.25 |
Data sourced from a comprehensive study on carboxylic acid isosteres.[1][4][5]
The data in Table 1 reveals that the tetrazole analog is slightly less acidic (higher pKa) and more lipophilic (less negative logD) at physiological pH compared to the carboxylic acid. This is a commonly observed trend.[3]
Table 2: Comparison of In Vitro Permeability
| Compound | Functional Group | PAMPA Permeability (Papp in 10⁻⁶ cm/s) |
| Phenylpropionic Acid Derivative | Carboxylic Acid | 1.62 |
| Phenylpropionic Acid Derivative | Tetrazole | 0.47 |
Data sourced from a comprehensive study on carboxylic acid isosteres.[1][4]
Interestingly, despite its higher lipophilicity, the tetrazole derivative exhibits significantly lower passive permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). This counterintuitive finding is often attributed to the tetrazole's ability to form stronger hydrogen bonds, leading to a higher desolvation penalty that impedes its transit across the lipid membrane.[3][4]
The Case of Losartan: A Real-World Success Story
Visualizing the Workflow
The decision to employ a bioisosteric replacement and the subsequent evaluation of its impact follows a logical progression. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for evaluating tetrazole bioisosteric replacement.
Experimental Protocols
Accurate and reproducible experimental data are paramount in evaluating the effects of bioisosteric replacement. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient of a compound between an aqueous and an immiscible organic phase.
1. Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and vice-versa by vigorously mixing equal volumes of each and allowing the phases to separate. This ensures that both phases are in equilibrium before the experiment.
2. Sample Preparation:
-
Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to a known concentration.
3. Partitioning:
-
Add a precise volume of the pre-saturated PBS to the n-octanol solution containing the compound.
-
Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
4. Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
5. Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
6. Calculation of logD:
-
The logD value is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)
In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
1. Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane over the filter pores.
-
A separate 96-well plate (acceptor plate) is filled with a buffer solution (e.g., PBS at pH 7.4).
2. Compound Preparation:
-
Dissolve the test compounds in the same buffer as the acceptor plate to a known concentration.
3. Assay Execution:
-
Add the compound solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
4. Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS).
5. Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation, which takes into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.
In Vitro Permeability Assessment using the Caco-2 Cell Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal permeability, as it can account for both passive diffusion and active transport mechanisms.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable filter supports in transwell plates.
-
The cells are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
2. Monolayer Integrity Check:
-
Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
3. Permeability Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (top) and basolateral (bottom) sides of the monolayer.
-
The test compound is added to the donor compartment (either apical for absorption studies or basolateral for efflux studies) at a known concentration.
-
The plate is incubated at 37°C with gentle shaking.
-
At specific time points, samples are taken from the receiver compartment and analyzed for the concentration of the test compound.
4. Quantification and Papp Calculation:
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated similarly to the PAMPA assay, taking into account the rate of compound appearance in the receiver compartment, the surface area of the filter, and the initial concentration in the donor compartment. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful strategy in drug discovery that can significantly impact a compound's lipophilicity and permeability. While tetrazoles generally increase lipophilicity, this does not always translate to enhanced membrane permeability due to factors such as increased desolvation energy. A thorough evaluation using standardized experimental protocols, as detailed in this guide, is crucial for understanding the net effect of this substitution on a compound's overall pharmacokinetic profile. By carefully considering the quantitative data and the underlying physicochemical principles, researchers can more effectively leverage this bioisosteric replacement to design and develop improved therapeutic agents.
References
Head-to-head comparison of different synthetic routes to 1H-Tetrazole-1-acetic acid
A Head-to-Head Comparison of Synthetic Routes to 1H-Tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial building block in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid group in drug candidates. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks concerning yield, safety, scalability, and environmental impact. This guide provides an objective, data-driven comparison of the most prevalent synthetic routes to this important molecule.
Key Synthetic Methodologies
The synthesis of this compound primarily revolves around the construction of the tetrazole ring from a glycine derivative and an azide source. The most common methods include the use of triethyl orthoformate with sodium azide and a more modern approach utilizing trimethylsilyl azide.
Route 1: The Triethyl Orthoformate Method
This classical approach involves the one-pot reaction of glycine, sodium azide, and triethyl orthoformate in a suitable solvent, typically glacial acetic acid. The reaction proceeds through the in-situ formation of an iminoether intermediate from glycine and triethyl orthoformate, which then undergoes a [3+2] cycloaddition with the azide.
Reaction Scheme:
Assessing the performance of 1H-Tetrazole-1-acetic acid in different peptide coupling protocols
For researchers, scientists, and professionals in drug development, the choice of coupling protocol in peptide synthesis is critical to maximizing yield and purity while minimizing side reactions like racemization. This guide provides a comparative assessment of 1H-Tetrazole-1-acetic acid's role in peptide coupling, contextualized with established alternatives. While direct, extensive performance data for this compound is limited in publicly available literature, we can infer its potential performance based on related tetrazole derivatives and established principles of peptide coupling chemistry.
Executive Summary
This compound belongs to the class of acidic N-heterocyclic compounds, similar to the well-established coupling additives 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). These additives are typically used in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to facilitate amide bond formation. Their primary roles are to suppress racemization and to convert the sluggish O-acylisourea intermediate into a more reactive activated ester, thereby improving coupling efficiency.
Due to the scarcity of specific experimental data for this compound, this guide will draw comparisons from data available for other tetrazole derivatives, such as 5-Ethylthio-1H-tetrazole (ETT), and benchmark them against standard coupling additives.
Performance Comparison of Coupling Additives
The efficacy of a coupling additive is evaluated based on several key metrics: coupling efficiency (yield and purity of the resulting peptide) and the extent of racemization of the activated amino acid. The following tables summarize the performance of various coupling additive protocols.
Table 1: Comparative Performance of Coupling Additives in Peptide Synthesis
| Coupling Protocol | Typical Crude Purity (%) | Racemization Level | Key Advantages | Key Disadvantages |
| DIC / HOBt | High | Low | Cost-effective, widely used baseline. | Explosive properties of HOBt are a safety concern. |
| DIC / HOAt | Very High | Very Low | Higher reactivity and lower racemization than HOBt. | Also possesses explosive properties. |
| DIC / OxymaPure® | Very High | Very Low | Non-explosive, high coupling efficiency and racemization suppression. | Higher cost compared to HOBt. |
| DIC / ETT * | High | Low to Moderate | Potentially enhanced activation. | Racemization can be higher for sensitive amino acids like Histidine.[1] |
| HATU / DIPEA | Very High | Very Low | Rapid and highly efficient, especially for difficult couplings. | Higher cost, potential for side reactions if not used correctly. |
| HBTU / HOBt / DIPEA | High | Low | Efficient and widely used in automated synthesis. | Potential for guanidinylation side reaction. |
Data for ETT (5-Ethylthio-1H-tetrazole) is used as a proxy for a tetrazole-based additive due to the lack of specific data for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for solid-phase peptide synthesis (SPPS) using a carbodiimide/additive approach, which would be the context for evaluating this compound.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical manual SPPS cycle using the Fmoc/tBu strategy involves the following steps:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.
Protocol 1: Standard DIC/Additive Coupling
This protocol is widely used for routine peptide synthesis.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling additive (e.g., HOBt, HOAt, Oxyma, or a tetrazole derivative) (3-5 equivalents) in DMF.
-
Coupling Reaction: Add the activation solution to the resin, followed by the addition of DIC (3-5 equivalents). The reaction is typically agitated at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the ninhydrin (Kaiser) test, which detects free primary amines. A negative test result (e.g., colorless or yellow beads) indicates a complete reaction.
-
Post-Coupling Wash: After the coupling is complete, the resin is washed thoroughly with DMF.
Protocol 2: HBTU/HOBt Coupling
This protocol is common in automated peptide synthesizers.
-
Coupling Reagent Solution: Prepare a solution of the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), HOBt (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Activation and Coupling: The solution is added to the deprotected resin and allowed to react for 30-60 minutes.
-
Monitoring and Washing: Similar to the DIC/additive protocol, the reaction is monitored, and the resin is washed upon completion.
Visualizing Peptide Coupling Workflows
The following diagrams illustrate the general workflow of a solid-phase peptide synthesis cycle and the specific mechanism of carbodiimide-mediated coupling with an additive.
Caption: General workflow for a single cycle in solid-phase peptide synthesis (SPPS).
References
A Comparative Guide to Analytical Methods for the Quantification of 1H-Tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1H-Tetrazole-1-acetic acid. The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines the key performance characteristics and experimental protocols of common analytical techniques, supported by available data to facilitate methods selection and cross-validation.
Introduction to Analytical Techniques
The primary analytical techniques for the quantification of this compound and related polar acidic compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust and cost-effective analytical solution.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex mixtures and for trace-level quantification.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) method for a structurally related tetrazole compound.[3] This data provides a benchmark for what can be expected from a well-developed HPLC method for this compound.
| Parameter | Performance |
| Linearity (Correlation Coefficient, r²) | ≥0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range). | High to Very High (ng/mL to pg/mL range).[2] | High (pg to ng range), dependent on derivatization. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, highly specific due to mass fragmentation.[1] | Excellent, highly specific due to mass fragmentation.[4] |
| Sample Throughput | High. | Moderate to High. | Moderate, may be limited by derivatization step. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate. |
| Sample Preparation | Simple (dissolution, filtration). | Simple to Moderate (dissolution, filtration, solid-phase extraction). | Complex (requires derivatization for non-volatile analytes). |
| Primary Application | Routine analysis, quality control, purity assessment.[1][5] | Trace analysis, bioanalysis, impurity profiling.[6] | Analysis of volatile impurities or after derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a general reverse-phase HPLC method for this compound.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for developing an LC-MS/MS method.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient elution should be optimized to achieve good peak shape and separation.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: The precursor ion (M-H)- and suitable product ions need to be determined by infusing a standard solution of this compound.
Sample Preparation:
-
Sample preparation may be similar to HPLC-UV, but for complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for GC-MS analysis following derivatization.
Instrumentation:
-
GC system coupled to a mass spectrometer.
-
A suitable capillary column (e.g., a polar column like a wax column, or a non-polar column like a DB-5ms).
Reagents:
-
Derivatization agent (e.g., BSTFA, diazomethane, or an alcohol for esterification).
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile).
Derivatization Procedure (Example with Esterification):
-
Dry the sample containing this compound.
-
Add an alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid (e.g., sulfuric acid).
-
Heat the mixture to form the corresponding ester.
-
Neutralize the reaction mixture and extract the ester with a suitable organic solvent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to separate the derivatized analyte from other components.
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ijrpc.com [ijrpc.com]
- 4. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 21732-17-2 | MOLNOVA [molnova.com]
- 6. agilent.com [agilent.com]
- 7. Separation of 1H-Tetrazol-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A review of the advantages and disadvantages of tetrazole bioisosteres in medicinal chemistry
A detailed review of the advantages and disadvantages of replacing carboxylic acids with tetrazoles in drug design, supported by experimental data and protocols.
In the pursuit of developing novel therapeutics with improved pharmacological profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most widely employed and successful tactics is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to enhance the molecule's efficacy, metabolic stability, and safety profile. The substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic example of this strategy, leading to several marketed drugs. This guide provides an in-depth comparison of these two critical functional groups, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in making informed decisions in drug design.
Physicochemical Properties: A Tale of Two Acids
While tetrazoles are often considered faithful mimics of carboxylic acids, a closer examination of their physicochemical properties reveals important distinctions that can be leveraged in drug development. Both are acidic, with pKa values typically in the range of 4.5 to 5.0, ensuring they are predominantly ionized at physiological pH.[1][2] This anionic character is often crucial for interacting with biological targets. However, they differ significantly in other key parameters.
A significant advantage of the tetrazole moiety is its generally increased lipophilicity compared to the corresponding carboxylic acid.[1][2][3][4] This can potentially lead to improved membrane permeability and oral absorption.[5] However, this is not always straightforward, as the tetrazole's ability to form strong hydrogen bonds can result in a higher desolvation penalty, which may counteract the benefits of increased lipophilicity and hinder membrane passage.[1][2][3]
Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Bioisosteres
| Compound Pair | Functional Group | pKa | logP / logD | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Reference |
| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.64 | -0.49 (logD) | ~1.6 | [1] |
| Tetrazole | 5.09 | -0.25 (logD) | ~0.47 | [1] | |
| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 (logP) | - | [6] |
| Tetrazolone | 6.36 | 0.79 (logP) | - | [6] |
Biological Activity and Pharmacokinetics: The Impact of the Switch
The ultimate goal of bioisosteric replacement is to enhance a compound's therapeutic index. The substitution of a carboxylic acid with a tetrazole can have a profound impact on a molecule's biological activity and pharmacokinetic profile.
Enhanced Potency: The Case of Losartan
A classic example illustrating the potential for increased potency is the development of the angiotensin II type 1 (AT1) receptor antagonist, losartan. The replacement of the carboxylic acid group in the initial lead compound with a tetrazole ring resulted in a 10-fold increase in binding affinity.[2] This enhanced potency is attributed to the tetrazole's unique geometry, which allows for optimal interactions within the receptor's binding pocket.[2]
Table 2: Comparison of In Vitro Potency of Losartan and its Carboxylic Acid Analog
| Compound | Functional Group | AT1 Receptor Binding Affinity (IC₅₀, nM) | Reference |
| EXP-7711 | Carboxylic Acid | ~50 | [7] |
| Losartan | Tetrazole | ~5 | [7] |
Improved Metabolic Stability
One of the most significant advantages of tetrazoles is their enhanced metabolic stability.[1][4][8][9] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[1] While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are generally less reactive.[1] This resistance to metabolism often translates to a longer half-life and an improved pharmacokinetic profile.[1]
Experimental Protocols
To ensure the robust and reproducible comparison of bioisosteres, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation: A 1 mM solution of the test compound is prepared. For titration, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength) solutions are prepared.[8]
-
Titration: 20 mL of the 1 mM sample solution is acidified to pH 1.8-2.0 with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH, and the pH is recorded at regular intervals until the pH reaches 12.0-12.5.[8]
-
Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve. A minimum of three titrations should be performed for each compound to ensure accuracy.[8]
Determination of logP by HPLC Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
System Preparation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[7][10]
-
Calibration: A series of standard compounds with known logP values are injected to establish a calibration curve by plotting the logarithm of the retention factor (log k) against the known logP values.[11]
-
Sample Analysis: The test compound is injected under the same chromatographic conditions.
-
Calculation: The retention time of the test compound is used to calculate its log k, and the logP is then determined from the calibration curve.[11]
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.[9][12]
-
Incubation and Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[3][12]
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined from the rate of disappearance of the compound.[13]
Angiotensin II Type 1 (AT1) Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the AT1 receptor (e.g., rat liver membranes) are prepared.[14][15]
-
Competition Binding: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) and varying concentrations of the unlabeled test compound.[15][16]
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[16]
Visualizing the Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Caption: A typical experimental workflow for comparing bioisosteres.
Caption: Simplified signaling pathway of the Angiotensin II receptor.
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a well-established and powerful strategy in medicinal chemistry.[1] While these two functional groups share key similarities in acidity, their differences in lipophilicity, metabolic stability, and hydrogen bonding capacity can be strategically exploited to fine-tune the properties of a drug candidate. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of new and improved therapeutics. This guide provides a framework for researchers to objectively evaluate the potential advantages and disadvantages of this common bioisosteric swap.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. cora.ucc.ie [cora.ucc.ie]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 16. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Isosteric Effect: A Comparative Analysis of the Acidity of 1H-Tetrazole-1-acetic acid and Substituted Benzoic Acids
A detailed guide for researchers, scientists, and drug development professionals on the comparative acidity (pKa) of 1H-Tetrazole-1-acetic acid and a range of substituted benzoic acids, supported by experimental data and protocols.
In the realm of medicinal chemistry and drug design, the concept of isosterism, where functional groups with similar steric and electronic properties are interchanged to modulate a molecule's characteristics, is a cornerstone of lead optimization. One of the most classic isosteric replacements is the substitution of a carboxylic acid group with a tetrazole ring. This guide provides a comprehensive comparison of the acidity, as measured by the pKa value, of this compound and a variety of substituted benzoic acids. Understanding these differences is crucial for predicting the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Isosteric Relationship and Acidity
The following diagram illustrates the structural and isosteric relationship between the carboxylate and tetrazolate groups, highlighting the delocalization of the negative charge upon deprotonation, which is a key determinant of their acidity.
Comparative pKa Data
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the conjugate base, while electron-donating groups decrease acidity (higher pKa). The following table summarizes the experimental pKa values for this compound (estimated) and a selection of substituted benzoic acids, determined in aqueous solution at or near 25°C.
| Compound | Substituent | Position | pKa Value |
| This compound (estimated) | -CH₂COOH | N/A | ~4.3 [1] |
| Benzoic Acid | -H | N/A | 4.20[2] |
| 2-Nitrobenzoic acid | -NO₂ | ortho | 2.16[3] |
| 3-Nitrobenzoic acid | -NO₂ | meta | 3.46[4] |
| 4-Nitrobenzoic acid | -NO₂ | para | 3.44[5] |
| 2-Chlorobenzoic acid | -Cl | ortho | 2.89[6] |
| 3-Chlorobenzoic acid | -Cl | meta | 3.81[7] |
| 4-Chlorobenzoic acid | -Cl | para | 3.98[8] |
| 2-Methylbenzoic acid | -CH₃ | ortho | 3.91[9] |
| 3-Methylbenzoic acid | -CH₃ | meta | 4.27[10] |
| 4-Methylbenzoic acid | -CH₃ | para | 4.38 |
| 2-Hydroxybenzoic acid | -OH | ortho | 2.97[2] |
| 3-Hydroxybenzoic acid | -OH | meta | 4.06[2] |
| 4-Hydroxybenzoic acid | -OH | para | 4.54[11] |
| 2-Aminobenzoic acid | -NH₂ | ortho | 4.78[2] |
| 3-Aminobenzoic acid | -NH₂ | meta | 4.73[11] |
| 4-Aminobenzoic acid | -NH₂ | para | 4.85[12] |
Experimental Protocols for pKa Determination
The accurate determination of pKa values is paramount for structure-activity relationship (SAR) studies. The two most common and reliable methods employed for the determination of the pKa of acidic compounds are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classical method involves the gradual addition of a standardized titrant (e.g., a strong base like NaOH) to a solution of the acidic compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
A general protocol for potentiometric pKa determination is as follows:
-
Preparation of Solutions:
-
Prepare a standard solution of the acidic compound of interest (typically around 0.01 M) in a suitable solvent, usually water or a water-cosolvent mixture for sparingly soluble compounds.
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH). Ensure the titrant is carbonate-free.
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions with pH values that bracket the expected pKa of the analyte.
-
Titration:
-
Place a known volume of the acidic solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point is the point of steepest slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
The following diagram outlines the typical workflow for pKa determination using potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.
A general protocol for UV-Vis spectrophotometric pKa determination is as follows:
-
Preparation of Solutions:
-
Prepare a stock solution of the compound of interest in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa of the analyte.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant aliquot of the stock solution to ensure the total concentration of the compound remains the same across all samples.
-
Record the UV-Vis absorbance spectrum for each solution over an appropriate wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the largest spectral changes occur upon ionization.
-
Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Conclusion
The isosteric replacement of a carboxylic acid with a tetrazole ring is a valuable strategy in drug discovery for modulating physicochemical properties while often retaining or improving biological activity. The data presented in this guide demonstrates that the acidity of this compound is comparable to that of benzoic acid. However, the acidity of substituted benzoic acids can vary significantly depending on the electronic effects of the substituents. For researchers and drug development professionals, a thorough understanding of these pKa differences is essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined provide a foundation for the accurate determination of these crucial parameters in the laboratory.
References
- 1. This compound | 21732-17-2 | Benchchem [benchchem.com]
- 2. global.oup.com [global.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog [evergreensinochem.com]
- 10. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 11. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantifying the improvement in pharmacokinetic profiles with tetrazole-based drugs
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The strategic bioisosteric replacement of a carboxylic acid with a tetrazole ring has emerged as a powerful and widely adopted strategy to overcome common pharmacokinetic hurdles, such as poor metabolic stability and low oral bioavailability. This guide provides a quantitative comparison, supported by experimental data, to illuminate the significant improvements achievable with tetrazole-based drugs.
The rationale behind this bioisosteric switch lies in the similar physicochemical properties of the tetrazole and carboxylic acid functionalities. Both are acidic and can engage in similar interactions with biological targets.[1] However, subtle differences in their electronic and steric properties lead to profound impacts on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's acidity (pKa) and lipophilicity (LogP or LogD) are fundamental determinants of its pharmacokinetic behavior. Tetrazoles and carboxylic acids exhibit comparable acidity, ensuring they are ionized at physiological pH, which is often crucial for target engagement.[2][3] However, tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[2][4]
This increased lipophilicity can enhance membrane permeability and, consequently, oral absorption.[2] The tetrazolate anion is significantly more lipophilic (reportedly up to 10-fold) than the corresponding carboxylate.[2]
Here is a summary of the key physicochemical and pharmacokinetic parameters for a matched pair of a phenylpropionic acid derivative and its tetrazole analog, as well as for the antihypertensive drug Telmisartan and its tetrazolone analog.
| Compound/Bioisostere Pair | Functional Group | pKa | logP | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in liver microsomes) | Oral Bioavailability (%F) |
| Phenylpropionic Acid Derivative 1 | Carboxylic Acid | 4.64 | - | -0.49 | ~1.6 | Data not available | Data not available |
| Phenylpropionic Acid Derivative 16 | Tetrazole | 5.09 | - | -0.25 | ~0.47 | Data not available | Data not available |
| Telmisartan | Carboxylic Acid | 6.52 | 1.09 | - | - | Data not available | ~42-58% |
| Telmisartan Tetrazolone Analog | Tetrazolone | 6.36 | 0.79 | - | - | Improved | Improved |
| Generic Example | Carboxylic Acid | ~4.0 - 5.0 | Lower | - | Lower | Shorter | Lower |
| Generic Example | Tetrazole | ~4.5 - 5.1 | Higher | - | Higher | Longer | Higher |
Note: Data for the phenylpropionic acid derivatives are from a matched-pair analysis.[3][5] Telmisartan data is compiled from multiple sources and its analog is a tetrazolone.[3] The "Generic Example" illustrates the generally observed trends. A direct comparison of all parameters for a single carboxylic acid and its exact tetrazole bioisostere is often compound-specific and not always available in a single publication.
Enhanced Metabolic Stability: A Key Advantage
One of the most significant improvements offered by the tetrazole moiety is its enhanced metabolic stability.[2] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of reactive metabolites.[2] Key metabolic pathways that tetrazoles are resistant to include:
-
Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicity. While tetrazoles can also undergo N-glucuronidation, these adducts are chemically stable and not associated with the same toxicity concerns.[2][4]
-
Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[2]
-
β-Oxidation: Carboxylic acids with aliphatic chains can be metabolized via β-oxidation, a pathway that tetrazoles resist.[2]
This inherent resistance to common metabolic transformations often results in a longer half-life and improved in vivo efficacy for tetrazole-containing drugs.[2] A prominent example is the development of angiotensin II receptor blockers (ARBs) like Losartan. The tetrazole bioisostere was found to be effective after oral administration, unlike its carboxylic acid precursor which was inactive orally.[2]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the bioisosteric replacement, a typical experimental workflow, and a relevant signaling pathway.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative guide. Below are detailed methodologies for the key experiments cited.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then diluted in water to a final concentration of approximately 1-10 mM.
-
Titration: The solution is placed in a thermostatted vessel at 25°C and titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the compound is ionized (the midpoint of the buffer region).
Determination of LogP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Methodology:
-
Preparation: A buffered aqueous solution (typically phosphate buffer at pH 7.4) and n-octanol are mutually saturated by shaking them together overnight. A stock solution of the test compound is prepared.
-
Partitioning: The test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: The vial is centrifuged to ensure complete separation of the two phases.
-
Quantification: Aliquots are carefully removed from both the aqueous and n-octanol phases. The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: LogP is calculated using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.
Methodology:
-
Reagent Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Liver microsomes (from human or animal species) are thawed on ice. A solution containing an NADPH-regenerating system is prepared.
-
Incubation: The test compound (final concentration typically 1 µM) is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the fraction of an orally administered dose of a compound that reaches the systemic circulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used and are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: A cohort of rats receives the test compound intravenously (IV) at a specific dose to determine the area under the concentration-time curve (AUC) for 100% bioavailability. Another cohort receives the compound orally (PO) via gavage at a higher dose.
-
Blood Sampling: Blood samples are collected from the cannulated vein at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the AUC for both the IV and PO routes using non-compartmental analysis.
-
Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
References
- 1. wavefunction.fieldofscience.com [wavefunction.fieldofscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Tetrazole-1-acetic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1H-Tetrazole-1-acetic acid
This document provides comprehensive guidance on the safe handling and proper disposal of this compound, a compound that requires careful management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Core Safety and Hazard Information
This compound is classified as an unstable explosive.[1] Like many tetrazole derivatives, it is sensitive to heat, friction, and shock.[2][3][4] Improper handling and disposal can lead to rapid and explosive decomposition.[2][3][4] Additionally, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Key Hazards:
-
Explosive Hazard: Unstable explosive.[1] May explode if subjected to grinding, shock, or friction.[1] Heating may also cause an explosion.[3][4]
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Due to these significant risks, all personnel must be thoroughly trained on the hazards associated with energetic materials before handling this compound.
Quantitative Data Summary
No quantitative data regarding specific concentration thresholds for various disposal methods of this compound is available in the provided search results. The primary recommendation is to treat it as a hazardous waste and dispose of it through a licensed professional service, regardless of concentration.
| Hazard Category | Description | Mitigation Measures |
| Explosive | Unstable explosive, sensitive to heat, shock, and friction.[1][2][4] | Work with small quantities. Avoid grinding, shock, and friction.[1][2] Use non-sparking tools and grounded equipment.[1][4][5] |
| Irritant | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Handle in a well-ventilated area or use a fume hood.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical safety procedure. Adherence to the following steps is mandatory to prevent accidents and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), as hazardous and potentially explosive waste.
-
Do not mix this compound waste with other chemical waste streams to avoid potential violent reactions.[3]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Tightly fitting safety goggles and a face shield.[1][6]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a full-face respirator.[1]
-
3. Waste Collection and Packaging:
-
Collect waste in a suitable, closed container that is clearly labeled as "Hazardous Waste: this compound - Unstable Explosive".[1]
-
Ensure the container is in good condition and compatible with the chemical.
-
Do not subject the container to grinding, shock, or friction.[1]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][3]
4. Arrange for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[3][6]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the disposal of explosive and hazardous waste.[3]
5. Decontamination of Work Area:
-
After packaging the waste, decontaminate the work area, including benchtops and equipment, with an appropriate solvent.
-
Dispose of all materials used for decontamination as hazardous waste.
On-Site Chemical Treatment (Deactivation) - Not Recommended
Attempting to chemically neutralize or deactivate this compound without a validated and peer-reviewed protocol is strongly discouraged.[7] The high nitrogen content contributes to a significant risk of uncontrolled decomposition, which can be explosive.[7]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-Tetrazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 1H-Tetrazole-1-acetic acid. Adherence to these guidelines is paramount to ensure a safe laboratory environment. This compound is classified as an unstable explosive, a skin and eye irritant, and may cause respiratory irritation.[1] Extreme caution must be exercised at all times.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standards (Examples) |
| Eye and Face | Chemical safety goggles and a face shield where splashing is a risk.[2] | EN 166, OSHA 29 CFR 1910.133 |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-retardant lab coat or chemical-resistant overalls.[2][3] | EN 374 |
| Respiratory | A NIOSH-approved respirator should be used, particularly when handling the powder or if engineering controls are insufficient to minimize dust.[2][4] | NIOSH (US), EN 143 (EU) |
| Fire Fighting | Self-contained breathing apparatus (SCBA) and full protective gear.[1][4] | MSHA/NIOSH approved |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is essential to minimize exposure and ensure safety.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2][4] An eyewash station and a safety shower must be readily accessible.[2][4]
-
Personal Preparation : Before handling, ensure all required PPE is worn correctly. Inspect gloves for any signs of degradation or puncture.
-
Handling the Compound :
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Avoid subjecting the material to grinding, shock, or friction.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ground all equipment to prevent the buildup of electrostatic charge.[5][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][5]
-
-
Storage :
Emergency and Disposal Plan
Spill Response:
-
Small Spills : If trained, carefully clean up spills using non-sparking tools and wet methods to prevent dust generation.[7] Place the spilled material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills : Evacuate the area immediately. Isolate the spill area for at least 100 meters in all directions.[6][8] Contact emergency services.
Fire Response:
-
IMMEDIATE DANGER : There is a significant explosion risk.[1][3]
-
Action : DO NOT fight the fire if it reaches the material.[1][3][6] Evacuate the area for at least 800 meters (1/2 mile) in all directions and let the fire burn.[6]
First Aid:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][9] Get medical help if skin irritation occurs.[1]
-
Eye Contact : Flush eyes with water at an emergency eyewash station for at least 15 minutes.[1][9]
-
Inhalation : Move the person to fresh air. Seek medical attention if breathing is difficult.[1][7]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal:
-
Dispose of contents and containers at an approved waste disposal plant.[1]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
Experimental Workflow and Safety Protocol
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. TETRAZOL-1-ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
